molecular formula C7H14O6 B15196997 3-O-Methyl-D-glucopyranose

3-O-Methyl-D-glucopyranose

Número de catálogo: B15196997
Peso molecular: 194.18 g/mol
Clave InChI: SCBBSJMAPKXHAH-SBAKBNTDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-O-Methyl-D-glucopyranose is a useful research compound. Its molecular formula is C7H14O6 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C7H14O6

Peso molecular

194.18 g/mol

Nombre IUPAC

(2S,4R,5R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol

InChI

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3?,4-,5?,6-,7+/m1/s1

Clave InChI

SCBBSJMAPKXHAH-SBAKBNTDSA-N

SMILES isomérico

CO[C@@H]1[C@@H](C(O[C@@H](C1O)O)CO)O

SMILES canónico

COC1C(C(OC(C1O)O)CO)O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-O-Methyl-D-glucopyranose is a methylated derivative of D-glucose that serves as a valuable tool in metabolic research, particularly in the study of glucose transport mechanisms. Its key characteristic is that it is recognized and transported by glucose transporters, but it is not metabolized by the cell. This property makes it an ideal probe for investigating the kinetics and regulation of glucose uptake in various cell types and tissues. This technical guide provides a comprehensive overview of this compound, including its structure, properties, synthesis, and applications in experimental research.

Chemical Structure and Properties

This compound is a monosaccharide with the chemical formula C₇H₁₄O₆ and a molecular weight of 194.18 g/mol .[1] The structure consists of a D-glucopyranose ring with a methyl group replacing the hydrogen of the hydroxyl group at the C3 position. This modification prevents the molecule from being phosphorylated by hexokinase, the first and rate-limiting step of glycolysis, thus halting its further metabolism within the cell. The pyranose ring can exist in either an α or β anomeric form.

Below is a 2D representation of the chemical structure of α-D-glucopyranose and its methylated derivative, 3-O-Methyl-α-D-glucopyranose.

Chemical structures of alpha-D-glucopyranose and 3-O-Methyl-alpha-D-glucopyranose

Caption: Comparison of the chemical structures of α-D-glucopyranose and 3-O-Methyl-α-D-glucopyranose.

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular FormulaC₇H₁₄O₆[1]
Molecular Weight194.18 g/mol [1]
CAS Number13224-94-7 (α-anomer)[2]
AppearanceWhite to off-white crystalline powder[1]
Melting Point167-169 °C[2]
Optical Rotation [α]D²⁵+55° to +57° (c=1 in H₂O + trace NH₄OH)[2]
SolubilitySoluble in water (50 mg/mL)[2]

Synthesis of this compound: A Representative Protocol

The regioselective methylation of a specific hydroxyl group in a polyhydroxylated molecule like glucose requires a multi-step synthetic strategy involving protection and deprotection of the other hydroxyl groups. A common starting material for such syntheses is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, where the hydroxyl groups at C1, C2, C5, and C6 are protected. This leaves the hydroxyl group at C3 as the only one available for reaction.

Experimental Protocol: Synthesis via Methylation of a Protected Glucofuranose Derivative

This protocol is a representative method based on the general principles of selective methylation of monosaccharides.

Step 1: Protection of D-Glucose

  • D-glucose is first converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This is typically achieved by reacting D-glucose with acetone (B3395972) in the presence of an acid catalyst (e.g., sulfuric acid) and a dehydrating agent.

Step 2: Methylation of the C3 Hydroxyl Group

  • The resulting 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is dissolved in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

  • A strong base, such as sodium hydride (NaH), is added to the solution to deprotonate the free hydroxyl group at the C3 position, forming an alkoxide.

  • Methyl iodide (CH₃I) is then added to the reaction mixture. The alkoxide acts as a nucleophile, attacking the methyl group of methyl iodide in an Sₙ2 reaction to form the methyl ether.

  • The reaction is typically stirred overnight at room temperature to ensure completion.

Step 3: Deprotection

  • The protecting isopropylidene groups are removed by acid hydrolysis. The methylated intermediate is treated with an aqueous acidic solution (e.g., trifluoroacetic acid or hydrochloric acid) to yield this compound.

  • The final product is then purified by chromatography.

Applications in Research: Investigating Glucose Transport

The primary application of this compound is in the study of glucose transport across cell membranes. Because it is transported but not metabolized, it allows for the specific measurement of the transport step, independent of downstream metabolic events.

Experimental Protocol: Erythrocyte 3-O-Methyl-D-glucose Uptake Assay for Diagnosis of Glucose Transporter Protein 1 (GLUT1) Deficiency Syndrome

This assay is used to diagnose GLUT1 deficiency syndrome, a condition caused by impaired glucose transport into the brain.[3] The protocol measures the uptake of radiolabeled 3-O-Methyl-D-glucose into erythrocytes, which also express GLUT1.

Materials:

  • Blood samples collected in sodium-heparin or citrate-phosphate-dextrose solution.

  • ¹⁴C-labeled 3-O-Methyl-D-glucose.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Erythrocytes are isolated from whole blood by centrifugation and washed with PBS.

  • The cells are resuspended in PBS to a known hematocrit.

  • The uptake of ¹⁴C-labeled 3-O-Methyl-D-glucose (final concentration 0.5 mmol/L; 1 µCi/mL) is measured at 4°C and pH 7.4.[3]

  • The influx of 3-O-Methyl-D-glucose is stopped at 5-second intervals by adding an ice-cold stop solution and rapid centrifugation.[3]

  • The cell pellets are washed to remove extracellular tracer, and the cells are then lysed.

  • The amount of radioactivity taken up by the cells is quantified by liquid scintillation counting.

  • The uptake in patient samples is compared to that of healthy controls. Patients with GLUT1 deficiency syndrome show a significantly reduced uptake of 3-O-Methyl-D-glucose.[3]

Mechanism of Action: Competitive Inhibition of Glucose Transport

This compound acts as a competitive inhibitor of glucose transport. It binds to the same site on glucose transporters, such as GLUT1, as glucose itself. By occupying the binding site, it prevents glucose from being transported into the cell. This interaction is not followed by a conformational change that releases the molecule into the cytoplasm in a way that it can be metabolized, effectively blocking the transporter.

The following diagram, generated using the DOT language, illustrates the competitive interaction of this compound with the GLUT1 transporter.

GLUT1_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose D-Glucose GLUT1 GLUT1 Transporter Glucose->GLUT1 Binds OMG 3-O-Methyl- D-glucopyranose OMG->GLUT1 Binds & Competes Glucose_in D-Glucose GLUT1->Glucose_in Transports Blocked Metabolism Blocked GLUT1->Blocked Transported but not metabolized Glycolysis Glycolysis Glucose_in->Glycolysis Metabolized

Caption: Competitive inhibition of GLUT1-mediated glucose transport by this compound.

Signaling and Biological Effects

While this compound is primarily used as a tool to study transport, it can have downstream biological effects due to its ability to inhibit glucose uptake. For instance, in pancreatic islet cells, high concentrations of 3-O-Methyl-D-glucose have been shown to inhibit glucose-induced insulin (B600854) release.[4] This effect is thought to be due to the inhibition of glucose metabolism, which is a key trigger for insulin secretion. The inhibition of glucose uptake leads to a decrease in the intracellular ATP/ADP ratio, which in turn affects the activity of ATP-sensitive potassium channels and calcium influx, critical steps in insulin exocytosis.

Quantitative Data on the Inhibition of Insulin Release

A study on rat pancreatic islets demonstrated that 3-O-methyl-D-glucose can cause a rapid and sustained inhibition of glucose-induced insulin release, with the inhibitory action being more pronounced at lower glucose concentrations.[4]

Concentration of 3-O-Methyl-D-glucoseEffect on Glucose-Induced Insulin ReleaseReference
30-80 mMRapid, sustained, and not rapidly reversible inhibition[4]

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working in the fields of metabolism, diabetes, and oncology. Its unique property of being a transportable but non-metabolizable glucose analog allows for the precise investigation of glucose transport systems. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a research setting. A thorough understanding of its chemical properties, synthesis, and mechanism of action is crucial for designing and interpreting experiments aimed at elucidating the complex processes of cellular glucose homeostasis and its dysregulation in disease.

References

An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose: Properties and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyl-D-glucopyranose is a methylated monosaccharide of significant interest in biomedical research. As a non-metabolizable analog of D-glucose, it serves as a crucial tool for studying glucose transport mechanisms across cell membranes, particularly through GLUT transporters. Its unique property of being transported into cells but not undergoing subsequent glycolysis makes it an ideal probe for isolating and quantifying the transport step of glucose metabolism. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use in glucose transport assays, and a discussion of its chemical synthesis and behavior in solution.

Core Physical and Chemical Properties

This compound is a white, crystalline solid that is soluble in water.[1] Its key physical and chemical identifiers and properties are summarized below for easy reference.

Table 1: General and Chemical Identifiers
PropertyValueSource(s)
IUPAC Name (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol[2]
Synonyms 3-O-Methyl-α-D-glucopyranose, 3-O-Methylglucose[3][4]
Molecular Formula C₇H₁₄O₆[3][5]
CAS Number 13224-94-7 (for α-anomer)[3][5][6]
EC Number 236-197-7[3][7]
PubChem CID 54297885[8]
MDL Number MFCD00063266[3][7]
InChI Key SCBBSJMAPKXHAH-OVHBTUCOSA-N[6]
SMILES CO[C@@H]1--INVALID-LINK----INVALID-LINK--O--INVALID-LINK--[C@H]1O[6]
Table 2: Physicochemical Data
PropertyValueSource(s)
Molecular Weight 194.18 g/mol [3][7][9]
Appearance White to off-white crystalline powder[9]
Melting Point 167-169 °C[6]
Boiling Point 406.3 ± 45.0 °C at 760 mmHg (Predicted)[10]
Solubility Water: 50 mg/mL[6]
Optical Rotation [α]D +55° to +57° (c=1 in water + trace NH₄OH, 25 °C)[6]
Storage Conditions 0-8 °C, desiccated[9]
XLogP3 -2.1[2]
Hydrogen Bond Donor Count 4[2]
Hydrogen Bond Acceptor Count 6[2]

Chemical Behavior and Stability

Mutarotation in Solution

Like D-glucose, this compound exists in solution as an equilibrium mixture of its α- and β-anomers. This phenomenon, known as mutarotation, involves the interconversion between the cyclic hemiacetal forms via a transient open-chain structure.[11] This process results in a gradual change in the specific optical rotation of a freshly prepared solution until equilibrium is reached.[12][13] At room temperature, the equilibrium ratio of α to β anomers for this compound is approximately 1:1.4, with the system taking about 6 hours to reach 95% of this equilibrium.[11]

Caption: Mutarotation of this compound in solution.

Chemical Stability and Reactivity

This compound is a stable compound under normal laboratory conditions and should be stored in a cool, dry place.[9][14] The methylation at the C3 hydroxyl group prevents it from being a substrate for hexokinase, the first enzyme in the glycolytic pathway.[15] This metabolic stability is the cornerstone of its utility in biological research. While the hydroxyl groups at positions C1, C2, C4, and C6 can undergo typical reactions of alcohols (e.g., etherification, esterification), its primary use is as a chemically inert probe for transport studies. It is considered a passive, carrier-mediated transported glucose analogue.

Biological Activity and Applications

The primary application of this compound is in the study of glucose transport across biological membranes. It is recognized and transported by facilitative glucose transporters (GLUTs), such as GLUT1, which is ubiquitously expressed, particularly in erythrocytes and the blood-brain barrier.[10]

Because it is not phosphorylated by hexokinase, it is not trapped intracellularly and does not enter glycolysis.[15] This allows researchers to measure the rate of glucose transport independently of downstream metabolic events.[6] Its flux across the cell membrane will eventually reach equilibrium.[7] This makes it an invaluable tool for diagnosing conditions like GLUT1 deficiency syndrome and for fundamental research into glucose metabolism and insulin (B600854) response.[9][16]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glc D-Glucose GLUT1 GLUT1 Transporter Glc->GLUT1 Transport OMG 3-O-Methyl- D-glucopyranose OMG->GLUT1 Transport Glc_in D-Glucose GLUT1->Glc_in OMG_in 3-O-Methyl- D-glucopyranose GLUT1->OMG_in G6P Glucose-6-Phosphate Glc_in->G6P Hexokinase Equilibrium Equilibrium OMG_in->Equilibrium No Metabolism Glycolysis Glycolysis G6P->Glycolysis

Caption: Cellular uptake and fate of Glucose vs. This compound.

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of specifically methylated sugars like this compound is a multi-step process that requires the use of protecting groups to ensure methylation occurs at the desired hydroxyl position. A general strategy involves:

  • Protection of other hydroxyl groups: Starting with a suitable glucose derivative (e.g., methyl α-D-glucopyranoside), hydroxyl groups at positions C1, C2, C4, and C6 are protected. This often involves forming acetals (e.g., with acetone (B3395972) to protect C1-C2 and C4-C6) or using bulky groups like trityl on the primary C6 hydroxyl.

  • Methylation: The remaining free hydroxyl group at C3 is then methylated, typically using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base (e.g., sodium hydride).

  • Deprotection: The protecting groups are subsequently removed by acid hydrolysis to yield the final this compound.

Purification at each step is critical and is typically achieved by column chromatography on silica (B1680970) gel. Final products are often purified by recrystallization.

Note: The cited literature provides strategies for synthesizing methylated sugars but does not offer a complete, step-by-step protocol for the synthesis of this compound. Researchers should consult specialized organic chemistry literature for detailed procedures.

Erythrocyte Glucose Uptake Assay for GLUT1 Function

This protocol is adapted from the methodology used to diagnose GLUT1 deficiency syndrome by measuring the uptake of radiolabeled 3-O-Methyl-D-glucose into red blood cells (RBCs).

Materials:

  • Whole blood collected in sodium-heparin or CPD.

  • Phosphate-buffered saline (PBS), ice-cold.

  • [¹⁴C]-3-O-Methyl-D-glucose.

  • Non-radiolabeled 3-O-Methyl-D-glucose.

  • "Hot" solution: 0.5 mM 3-O-Methyl-D-glucose in PBS containing 1 µCi/mL [¹⁴C]-3-O-Methyl-D-glucose.

  • "Stop" solution: Ice-cold PBS containing 100 µM mercuric chloride and 50 µM phloretin (B1677691) (GLUT transporter inhibitors).

  • Cell lysis buffer.

  • Scintillation fluid and scintillation counter.

Procedure:

  • RBC Preparation:

    • Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat.

    • Wash the RBC pellet three times with 10 volumes of ice-cold PBS, centrifuging and aspirating the supernatant each time.

    • Resuspend the final RBC pellet in an equal volume of PBS to create a 50% hematocrit suspension.

  • Uptake Measurement:

    • Pre-chill all solutions and samples to 4°C.

    • Initiate the uptake by mixing a known volume of the 50% RBC suspension with the "Hot" solution.

    • At timed intervals (e.g., 5, 10, 15, 20 seconds), take an aliquot of the RBC suspension and immediately add it to a larger volume of the ice-cold "Stop" solution to terminate transport.

    • Centrifuge the stopped samples to pellet the RBCs.

    • Carefully aspirate the supernatant. Wash the pellet again with the "Stop" solution to remove any remaining extracellular radioactivity.

  • Quantification:

    • Lyse the washed RBC pellets.

    • Add scintillation fluid to the lysate.

    • Quantify the amount of [¹⁴C]-3-O-Methyl-D-glucose taken up by the cells using a liquid scintillation counter.

    • Calculate the rate of uptake (e.g., in pmol/min/µL of cells) by plotting the counts per minute against time. The initial linear portion of the curve represents the transport rate.

G start Start: Whole Blood Sample prep_rbc 1. Prepare RBCs - Centrifuge - Wash 3x with PBS start->prep_rbc initiate_uptake 2. Initiate Uptake - Mix RBCs with [¹⁴C]-3-OMG 'Hot' Solution prep_rbc->initiate_uptake timed_aliquots 3. Timed Aliquots - Take samples at intervals (e.g., 5, 10, 15s) initiate_uptake->timed_aliquots stop_reaction 4. Stop Transport - Add aliquot to ice-cold 'Stop' Solution timed_aliquots->stop_reaction wash_cells 5. Wash Cells - Centrifuge & remove supernatant - Remove extracellular label stop_reaction->wash_cells lyse_cells 6. Lyse Cells - Release intracellular contents wash_cells->lyse_cells scintillation 7. Scintillation Counting - Add cocktail & quantify ¹⁴C lyse_cells->scintillation analyze 8. Analyze Data - Plot uptake vs. time - Calculate initial rate scintillation->analyze end End: Glucose Transport Rate analyze->end

Caption: Experimental workflow for a radiolabeled glucose transport assay.

Conclusion

This compound is an essential biochemical reagent for life sciences research. Its well-characterized physical and chemical properties, combined with its unique biological behavior as a non-metabolizable glucose transport substrate, ensure its continued use in studies of metabolic regulation, diabetes, and genetic disorders of glucose transport. The data and protocols provided in this guide offer a foundational resource for researchers employing this versatile molecule in their experimental designs.

References

A Technical Guide to the Biological Activity of 3-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose (3-OMG) is a synthetic, non-metabolizable analog of D-glucose that has become an invaluable tool in the study of carbohydrate metabolism and transport. Its unique property of being recognized and transported by glucose transporters without being significantly metabolized by intracellular enzymes makes it an ideal probe for dissecting the intricacies of glucose uptake and its subsequent signaling pathways. This technical guide provides a comprehensive overview of the biological activity of 3-OMG, with a focus on its mechanism of action, quantitative data on its interactions, and detailed experimental protocols for its use in research.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₁₄O₆
Molecular Weight194.18 g/mol
CAS Number13224-94-7
Melting Point167-169 °C
SolubilitySoluble in water
AppearanceWhite to off-white crystalline powder[1]

Biological Activity and Mechanisms of Action

The primary biological utility of 3-OMG stems from its interaction with glucose transport systems and its limited intracellular metabolism.

Interaction with Glucose Transporters

3-OMG is a substrate for various glucose transporters (GLUTs), which mediate the facilitated diffusion of glucose across cell membranes. It is actively transported into cells, allowing for the direct measurement of transporter activity without the confounding effects of subsequent metabolic pathways.

Table 1: Transport Kinetics of this compound

Transporter/Cell TypeKₘ (mM)Vₘₐₓ (nmol/min/cell or other units)SpeciesReference
GLUT1 (expressed in Xenopus oocytes)26.23.5 nmol/min/oocyteRat
GLUT4 (expressed in Xenopus oocytes)4.30.7 nmol/min/oocyteRat
Hepatocytes17.6 ± 3.5 (exchange exit)78.8 ± 5.3 mmol/L of cell water/minRat
Red Blood Cells2.3 ± 0.48 (zero-trans uptake)0.055 ± 0.003 µmol/(mL cell water)/minRat

Kₘ (Michaelis constant) is the substrate concentration at which the transport rate is half of Vₘₐₓ. Vₘₐₓ (maximum velocity) represents the maximum rate of transport.

Inhibition of Glucose-Induced Insulin (B600854) Secretion

At high concentrations (30-80 mM), 3-OMG has been shown to inhibit glucose-induced insulin secretion from pancreatic β-cells.[2] This inhibitory effect is not due to osmotic artifacts but rather a more specific interference with glucose signaling. The proposed mechanism involves the inhibition of glucose phosphorylation by glucokinase, the primary glucose sensor in β-cells.[2] This leads to a decrease in the ATP/ADP ratio, preventing the closure of ATP-sensitive potassium (K-ATP) channels, subsequent membrane depolarization, and calcium influx, which are all critical steps in triggering insulin exocytosis.[2]

dot

G Proposed Signaling Pathway of 3-OMG-Induced Inhibition of Insulin Secretion cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glucose Glucose GLUT GLUT Glucose->GLUT Transport Glucokinase Glucokinase Glucose->Glucokinase Phosphorylation 3-OMG 3-OMG 3-OMG->GLUT Transport 3-OMG->Glucokinase Inhibition K-ATP Channel K-ATP Channel VDCC VDCC K-ATP Channel->VDCC Depolarization Opens Ca2+_Influx Ca2+ Influx VDCC->Ca2+_Influx Mediates G6P G6P Glucokinase->G6P Metabolism Metabolism G6P->Metabolism ATP_ADP_Ratio ATP/ADP Ratio Metabolism->ATP_ADP_Ratio Increases ATP_ADP_Ratio->K-ATP Channel Closes Insulin_Exocytosis Insulin Exocytosis Ca2+_Influx->Insulin_Exocytosis Triggers

Caption: Inhibition of Insulin Secretion by this compound.

Metabolic Stability

A critical aspect of 3-OMG's utility is its resistance to metabolic degradation. Studies have shown that it is largely unmetabolized in the brain and other tissues.[3] While some minor conversion to acidic products has been observed, the vast majority remains as the parent compound.[3] This metabolic stability is crucial for its application in transport studies, as it ensures that the measured uptake reflects the activity of the transporter and not subsequent metabolic trapping.

Experimental Protocols

Synthesis of this compound

A common synthetic route to 3-O-methylated glucose derivatives involves the protection of hydroxyl groups, followed by methylation and deprotection. While a specific, detailed protocol for the synthesis of this compound from D-glucose was not found in the search results, a general approach can be outlined based on the synthesis of related compounds. This typically involves:

  • Protection of C1, C2, C4, and C6 hydroxyl groups of D-glucose: This can be achieved using various protecting groups, for example, through the formation of an isopropylidene acetal (B89532) at C1 and C2, and another at C5 and C6, followed by protection of the C4 hydroxyl.

  • Methylation of the free C3 hydroxyl group: This is commonly performed using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base like sodium hydride.

  • Deprotection: Removal of the protecting groups to yield the final product.

Note: This is a generalized procedure and requires optimization and adaptation based on specific laboratory conditions and available reagents.

dot

G General Synthetic Workflow for this compound D-Glucose D-Glucose Protected_Glucose Protected_Glucose D-Glucose->Protected_Glucose Protection of -OH at C1, C2, C4, C6 Methylated_Intermediate Methylated_Intermediate Protected_Glucose->Methylated_Intermediate Methylation of -OH at C3 3-OMG 3-OMG Methylated_Intermediate->3-OMG Deprotection

Caption: Synthetic Workflow for this compound.

Glucose Transport Assay Using Radiolabeled 3-O-Methyl-D-glucose

This protocol is a standard method for measuring the activity of glucose transporters in various cell types, including adipocytes and Xenopus oocytes.

Materials:

  • Cells expressing the glucose transporter of interest (e.g., 3T3-L1 adipocytes, Xenopus oocytes injected with transporter cRNA).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]-3-O-Methyl-D-glucose or [¹⁴C]-3-O-Methyl-D-glucose.

  • Unlabeled 3-O-Methyl-D-glucose.

  • Phloretin or cytochalasin B (as transport inhibitors for determining non-specific uptake).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Cell Preparation: Culture and differentiate cells (e.g., 3T3-L1 preadipocytes to adipocytes) or prepare Xenopus oocytes as required.

  • Starvation: Incubate cells in serum-free medium for 2-4 hours to lower basal glucose transport.

  • Pre-incubation: Wash cells with KRH buffer and pre-incubate for 10-15 minutes at 37°C.

  • Uptake Initiation: Add KRH buffer containing a known concentration of radiolabeled 3-OMG and varying concentrations of unlabeled 3-OMG. For non-specific uptake, add the transport inhibitor.

  • Uptake Termination: After a defined period (e.g., 5-10 minutes), rapidly wash the cells with ice-cold KRH buffer to stop the transport process.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of 3-OMG uptake and determine kinetic parameters (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation.

dot

G Workflow for 3-O-Methyl-D-glucose Transport Assay Cell_Preparation Cell_Preparation Starvation Starvation Cell_Preparation->Starvation Serum-free medium Pre-incubation Pre-incubation Starvation->Pre-incubation KRH buffer Uptake_Initiation Uptake_Initiation Pre-incubation->Uptake_Initiation Add radiolabeled 3-OMG Uptake_Termination Uptake_Termination Uptake_Initiation->Uptake_Termination Ice-cold KRH buffer Cell_Lysis Cell_Lysis Uptake_Termination->Cell_Lysis Scintillation_Counting Scintillation_Counting Cell_Lysis->Scintillation_Counting Data_Analysis Data_Analysis Scintillation_Counting->Data_Analysis Calculate kinetics

Caption: 3-O-Methyl-D-glucose Transport Assay Workflow.

Insulin Secretion Assay from Pancreatic Islets

This protocol is used to assess the effect of 3-OMG on insulin secretion from isolated pancreatic islets.

Materials:

  • Isolated pancreatic islets (from mouse or rat).

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.

  • Glucose solutions of various concentrations.

  • 3-O-Methyl-D-glucose solution.

  • Insulin RIA or ELISA kit.

Procedure:

  • Islet Isolation: Isolate pancreatic islets using collagenase digestion.

  • Islet Culture: Culture the isolated islets overnight to allow for recovery.

  • Pre-incubation: Pre-incubate islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.

  • Stimulation: Incubate batches of islets with different experimental conditions:

    • Basal (low glucose).

    • Stimulatory glucose (e.g., 16.7 mM).

    • Stimulatory glucose + various concentrations of 3-OMG.

  • Supernatant Collection: After the incubation period (e.g., 60 minutes), collect the supernatant.

  • Insulin Measurement: Measure the insulin concentration in the supernatant using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Express insulin secretion as a fold-change over the basal condition and compare the effects of 3-OMG.

Hexokinase Inhibition Assay

This assay determines the inhibitory effect of 3-OMG on hexokinase activity.

Materials:

  • Purified hexokinase or cell lysate containing hexokinase.

  • Assay buffer (e.g., Tris-HCl).

  • ATP and MgCl₂.

  • Glucose-6-phosphate dehydrogenase (G6PDH).

  • NADP⁺.

  • D-Glucose.

  • 3-O-Methyl-D-glucose.

  • Spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, G6PDH, and NADP⁺.

  • Enzyme and Substrate Addition: Add hexokinase and a fixed concentration of D-glucose to the reaction mixture.

  • Inhibitor Addition: Add varying concentrations of 3-OMG to the reaction wells.

  • Kinetic Measurement: Monitor the rate of NADP⁺ reduction to NADPH by measuring the increase in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocities at different 3-OMG concentrations and determine the type of inhibition and the inhibition constant (Ki) using Lineweaver-Burk or Dixon plots.

Conclusion

This compound is a powerful and versatile tool for investigating glucose transport and its associated signaling pathways. Its well-characterized interactions with glucose transporters and its metabolic stability make it an essential reagent in the fields of diabetes, metabolism, and oncology research. The experimental protocols provided in this guide offer a starting point for researchers to utilize 3-OMG effectively in their studies. Further research to elucidate the precise inhibitory constants for various transporters and a more detailed understanding of its impact on intracellular signaling will continue to expand the utility of this important glucose analog.

References

An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose is a methylated derivative of D-glucose that serves as a valuable tool in biomedical research and drug development. Its unique characteristic of being transported into cells by glucose transporters, but not being metabolized, makes it an ideal probe for studying glucose transport mechanisms.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, common synonyms, and detailed experimental protocols for its use in key applications.

Chemical Identification and Properties

Accurate identification of chemical compounds is critical in research and development. This compound is identified by two primary CAS numbers, which may distinguish between the specific anomer or the general D-glucopyranose form.

PropertyValueReference
CAS Number 3370-81-8[3]
13224-94-7 (α-anomer)
Molecular Formula C₇H₁₄O₆[3]
Molecular Weight 194.18 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 160-169 °C[3]
Optical Rotation [α]D²⁰ = +54 to +58º (c=1 in H₂O, 24 hours)[3]
Purity ≥ 98% (HPLC)[3]
Storage Conditions 0-8 °C[3]
Synonyms

A variety of synonyms are used in literature and commercial listings to refer to this compound. Understanding these is crucial for comprehensive literature searches.

Synonym
3-O-Methylglucopyranose
3-O-Methyl-D-glucose
3-O-Methyl-α-D-glucopyranose
3-O-Methylglucose
NSC 62383
NSC 61740
3-OME-D-GLC

Applications in Research and Drug Development

The primary utility of this compound stems from its interaction with glucose transport systems without undergoing glycolysis. This property is exploited in several research areas:

  • Studying Glucose Transport: It is widely used to measure the rate of glucose uptake in various cell types and tissues, providing insights into normal physiology and disease states like diabetes and cancer.[4]

  • Investigating Insulin (B600854) Signaling: As glucose transport is a key endpoint of the insulin signaling cascade, this compound is used to probe the functionality of this pathway, particularly the translocation of GLUT4 transporters.[2][5]

  • Drug Development: It serves as a precursor or building block in the synthesis of more complex glycosides and other carbohydrate-based molecules with potential therapeutic applications.[3][6]

  • Diagnostic Research: Its transport across the blood-brain barrier via GLUT1 transporters has led to its use in diagnosing Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS).[7]

Experimental Protocols

In Vitro Glucose Uptake Assay Using Radiolabeled 3-O-Methyl-D-glucose

This protocol describes a common method for measuring glucose uptake in cultured cells, such as adipocytes or muscle cells, to assess insulin sensitivity.

Materials:

  • Cultured cells (e.g., 3T3-L1 adipocytes)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Bovine Serum Albumin (BSA)

  • Insulin

  • Radiolabeled 3-O-[¹⁴C]methyl-D-glucose

  • Unlabeled 3-O-Methyl-D-glucose

  • Phloridzin (glucose transport inhibitor)

  • Scintillation fluid

  • Lysis buffer (e.g., 0.1% SDS)

Procedure:

  • Cell Preparation: Differentiate cells to the desired phenotype (e.g., mature adipocytes).

  • Serum Starvation: Wash cells once with KRH buffer and then incubate in KRH buffer containing 0.5% BSA for at least 2 hours to serum starve the cells.

  • Insulin Stimulation: Wash the cells with KRH buffer. Add KRH buffer with 0.5% BSA, and for stimulated wells, add insulin to a final concentration of 10 nM. Incubate for 10 minutes.

  • Glucose Uptake: Add radiolabeled 3-O-[¹⁴C]methyl-D-glucose to a final concentration of 0.1 µCi/mL. Incubate for 5 minutes.

  • Termination of Uptake: Aspirate the media and wash the cells three times with ice-cold 1x PBS to stop the uptake.

  • Cell Lysis: Lyse the cells in 0.5 mL/well of 0.1% SDS and rock for 30 minutes.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Normalization: Determine the protein concentration of the cell lysates (e.g., using a BCA protein assay) to normalize the glucose uptake data.

Workflow Diagram for In Vitro Glucose Uptake Assay:

GlucoseUptakeAssay cluster_prep Cell Preparation cluster_treatment Treatment cluster_uptake Uptake Measurement cluster_analysis Data Analysis prep1 Differentiate Cells prep2 Serum Starve (2 hrs) prep1->prep2 treat1 Wash with KRH prep2->treat1 treat2 Add Insulin (10 min) treat1->treat2 uptake1 Add Radiolabeled 3-O-Methyl-D-glucose (5 min) treat2->uptake1 uptake2 Wash with Cold PBS uptake1->uptake2 uptake3 Lyse Cells uptake2->uptake3 analysis1 Scintillation Counting uptake3->analysis1 analysis2 Protein Assay uptake3->analysis2 analysis3 Normalize Data analysis1->analysis3 analysis2->analysis3

Workflow for a typical in vitro glucose uptake assay.
Synthesis of Glycosides using this compound

This compound can be used as a starting material for the synthesis of more complex carbohydrates. The following is a generalized workflow for the synthesis of a simple glycoside.

Generalized Synthetic Workflow:

GlycosideSynthesis start This compound step1 Protection of Hydroxyl Groups start->step1 step2 Activation of Anomeric Center step1->step2 step3 Glycosylation with Alcohol (ROH) step2->step3 step4 Deprotection step3->step4 end Target Glycoside step4->end

Generalized workflow for glycoside synthesis.

Signaling Pathway Context: Insulin-Stimulated Glucose Uptake

The biological relevance of this compound as a research tool is best understood in the context of the insulin signaling pathway that regulates glucose uptake.

Simplified Insulin Signaling Pathway:

InsulinSignaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR Insulin Receptor IRS IRS Proteins IR->IRS Phosphorylates GLUT4_mem GLUT4 Glucose_in 3-O-Methyl-D-glucose (intracellular) GLUT4_mem->Glucose_in Insulin Insulin Insulin->IR Binds PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates GSV GLUT4 Storage Vesicles (GSV) Akt->GSV Promotes Translocation GSV->GLUT4_mem Fuses with Membrane Glucose 3-O-Methyl-D-glucose Glucose->GLUT4_mem Transported via

Simplified insulin signaling pathway leading to glucose uptake.

Conclusion

This compound is an indispensable tool for researchers investigating glucose metabolism and developing novel therapeutics. Its well-defined chemical properties and its role as a non-metabolizable glucose analog allow for precise and reproducible experimental outcomes. The protocols and pathways detailed in this guide provide a solid foundation for the effective application of this compound in a research setting.

References

The Metabolic Stability of 3-O-Methyl-D-glucose in Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucose (3-OMG) is a synthetic monosaccharide and a structural analog of D-glucose. It has been widely adopted in biomedical research as a tool to study glucose transport mechanisms across cell membranes.[1] A key characteristic of 3-OMG is its high metabolic stability, meaning it is largely unmetabolized within biological tissues. This property allows researchers to investigate glucose transport processes independently of subsequent metabolic pathways, such as glycolysis.[2] This technical guide provides a comprehensive overview of the metabolic stability of 3-OMG in various tissues, detailing quantitative data, experimental protocols, and the cellular transport pathways it utilizes.

Data Presentation: Quantitative Metabolic Stability of 3-O-Methyl-D-glucose

The metabolic inertness of 3-O-Methyl-D-glucose has been quantitatively assessed in several in vivo and in vitro studies. The following tables summarize key data on its recovery and distribution in various tissues, primarily from studies conducted in rats.

Table 1: In Vivo Recovery of Unmetabolized [¹⁴C]3-O-Methyl-D-glucose in Rat Tissues

Tissue% of Total ¹⁴C Recovered as Unmetabolized 3-OMGExperimental ConditionReference
Brain97 - 100%Intravenous administration, 60 min post-injection[3][4]
Plasma> 99%Intravenous administration, 60 min post-injection[3][4]
Heart> 90% (specifically 94-97%)Intravenous administration, 60 min post-injection[3][4]
Liver> 90% (specifically 93-96%)Intravenous administration, 60 min post-injection[3][4]

Note: Small amounts of acidic products (1-3% in brain, 3-6% in heart, and 4-7% in liver) were detected, but these were not found to be a result of phosphorylation by brain homogenates.[3][4]

Table 2: Distribution Space of 3-O-Methyl-D-glucose in Rat Tissues

TissueDistribution SpaceReference
Brain0.52[3]
Heart0.52[3]
Liver0.75[3]

The distribution space reflects the volume of tissue fluid in which 3-OMG is distributed.

Experimental Protocols

This section details the methodologies for key experiments used to assess the metabolic stability of 3-O-Methyl-D-glucose.

Protocol 1: In Vivo Metabolic Stability of [¹⁴C]3-O-Methyl-D-glucose in Rats

Objective: To determine the extent of 3-OMG metabolism in various tissues following intravenous administration.

Materials:

  • Male Sprague-Dawley rats

  • [¹⁴C]3-O-Methyl-D-glucose (radiolabeled in either the methyl or glucose moiety)

  • Anesthetic (e.g., isoflurane)

  • Saline solution

  • Syringes and infusion pump

  • Tissue homogenization buffer

  • Perchloric acid

  • Potassium hydroxide (B78521) (KOH)

  • Anion-exchange and cation-exchange chromatography columns

  • Scintillation counter and vials

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Animal Preparation: Anesthetize the rats and cannulate the femoral artery and vein for blood sampling and infusion, respectively.

  • Administration of [¹⁴C]3-OMG: Administer [¹⁴C]3-OMG via either an intravenous pulse injection or a programmed infusion designed to maintain a constant arterial concentration.

  • Blood and Tissue Collection: At a predetermined time point (e.g., 60 minutes post-administration), collect blood samples and euthanize the animal. Immediately dissect the brain, heart, and liver, and freeze them in liquid nitrogen to halt metabolic activity.

  • Tissue Homogenization and Extraction: Homogenize the frozen tissues in a suitable buffer. Precipitate proteins by adding perchloric acid and centrifuge to collect the supernatant. Neutralize the supernatant with KOH.

  • Separation of Metabolites: Use anion-exchange chromatography to separate acidic metabolites from the neutral, unmetabolized [¹⁴C]3-OMG. Cation-exchange chromatography can be used to separate any basic metabolites.

  • Quantification: Measure the radioactivity in the different fractions using a liquid scintillation counter to determine the percentage of metabolized versus unmetabolized 3-OMG.

  • HPLC Analysis: Further confirm the identity of the radiolabeled compounds in each fraction using HPLC coupled with a radioactivity detector.

Protocol 2: In Vitro Phosphorylation Assay in Brain Homogenates

Objective: To assess the potential for phosphorylation of 3-OMG by brain enzymes.

Materials:

  • Rat brain tissue

  • Homogenization buffer

  • [¹⁴C]3-O-Methyl-D-glucose

  • [U-¹⁴C]glucose (as a positive control)

  • ATP and Mg²⁺ solution

  • Reaction buffer (e.g., triethanolamine (B1662121) buffer)

  • Perchloric acid

  • Anion-exchange chromatography columns

  • Scintillation counter

Procedure:

  • Preparation of Brain Homogenate: Homogenize fresh or frozen rat brain tissue in a cold buffer and centrifuge to obtain a supernatant containing the cytosolic enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the brain homogenate, reaction buffer, ATP, Mg²⁺, and either [¹⁴C]3-OMG or [U-¹⁴C]glucose.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration.

  • Termination of Reaction: Stop the reaction by adding perchloric acid.

  • Separation and Quantification: Separate the phosphorylated (acidic) products from the unreacted (neutral) substrate using anion-exchange chromatography. Quantify the radioactivity in each fraction to determine the percentage of phosphorylation.

Signaling Pathways and Experimental Workflows

Glucose Transport Pathway

3-O-Methyl-D-glucose is transported across cell membranes by the same transporters as D-glucose, primarily the GLUT (facilitated diffusion) and SGLT (sodium-glucose cotransport) families of proteins. Since 3-OMG is not metabolized, it does not proceed into glycolysis.

Glucose_Transport_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) 3-OMG_ext 3-O-Methyl-D-glucose GLUT GLUT Transporter (Facilitated Diffusion) 3-OMG_ext->GLUT SGLT SGLT Transporter (Secondary Active Transport) 3-OMG_ext->SGLT Glucose_ext D-Glucose Glucose_ext->GLUT Glucose_ext->SGLT Na_ext Na+ Na_ext->SGLT 3-OMG_int 3-O-Methyl-D-glucose (Accumulates) GLUT->3-OMG_int Transport Glucose_int D-Glucose GLUT->Glucose_int Transport SGLT->3-OMG_int Co-transport SGLT->Glucose_int Co-transport Na_int Na+ SGLT->Na_int Co-transport Glycolysis Glycolysis Glucose_int->Glycolysis NaK_ATPase Na+/K+ ATPase Na_int->NaK_ATPase 3 Na+ NaK_ATPase->Na_ext 3 Na+ K_ext K+ K_ext->NaK_ATPase 2 K+ K_int K+ K_int->NaK_ATPase

Caption: Transport mechanism of 3-O-Methyl-D-glucose via GLUT and SGLT.

Experimental Workflow for In Vivo Metabolic Stability Assessment

The following diagram illustrates the typical workflow for an in vivo study to determine the metabolic stability of 3-OMG.

InVivo_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase Animal_Prep Animal Preparation (Anesthesia, Cannulation) Compound_Admin [14C]3-OMG Administration (IV Pulse or Infusion) Animal_Prep->Compound_Admin Sample_Collection Blood & Tissue Collection (Brain, Heart, Liver) Compound_Admin->Sample_Collection Tissue_Proc Tissue Processing (Homogenization, Extraction) Sample_Collection->Tissue_Proc Metabolite_Sep Metabolite Separation (Ion-Exchange Chromatography) Tissue_Proc->Metabolite_Sep Quantification Radioactivity Quantification (Scintillation Counting) Metabolite_Sep->Quantification Analysis Data Analysis (% Unmetabolized) Quantification->Analysis

Caption: Workflow for in vivo metabolic stability study of 3-OMG.

Conclusion

The available evidence strongly supports the high metabolic stability of 3-O-Methyl-D-glucose in a variety of tissues, including the brain, heart, and liver.[3][4] While a very small percentage may be converted to acidic products, it is not phosphorylated by brain hexokinase and remains largely intact in vivo.[3] This characteristic, combined with its ability to utilize the same transport systems as D-glucose, solidifies its role as an invaluable tool for researchers studying glucose transport and its regulation in both physiological and pathological states. The detailed protocols provided in this guide offer a framework for conducting robust studies to further investigate the pharmacokinetics and tissue distribution of this important research compound.

References

Unveiling 3-O-Methyl-D-glucopyranose: A Technical Guide to a Key Glucose Analogue in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Glucose Analogue, 3-O-Methyl-D-glucopyranose

This in-depth technical guide provides a comprehensive overview of this compound (3-O-MG), a pivotal tool in the study of glucose transport and metabolism. As a non-metabolizable analogue of glucose, 3-O-MG serves as an invaluable probe for elucidating the mechanisms of glucose transporters, investigating insulin (B600854) signaling pathways, and exploring the metabolic vulnerabilities of various diseases, including diabetes and cancer. This document details the biochemical properties, transport kinetics, and experimental applications of 3-O-MG, offering a critical resource for professionals in biomedical research and pharmaceutical development.

Introduction: The Significance of a Non-Metabolizable Glucose Analogue

This compound is a synthetic derivative of D-glucose characterized by the substitution of the hydroxyl group at the C-3 position with a methyl group.[1][2] This structural modification prevents its phosphorylation by hexokinase, the initial and committing step of glycolysis.[2] Consequently, 3-O-MG is transported into cells via the same facilitative glucose transporters (GLUTs) as D-glucose but is not subsequently metabolized, making it an ideal tracer for studying glucose transport kinetics independent of downstream metabolic events.[3][4] Its applications span from fundamental research in cellular metabolism to the diagnosis of glucose transporter deficiencies and the evaluation of therapeutic agents targeting glucose uptake.[5]

Physicochemical and Biochemical Properties

This compound is a white crystalline powder with good solubility in water.[6] Its key biochemical feature is its recognition and transport by facilitative glucose transporters, followed by its intracellular accumulation without metabolic alteration. This metabolic stability has been confirmed in various tissues, including the brain, heart, and liver, where the vast majority of the compound remains unmetabolized.[7]

Transport Kinetics of this compound

The transport of 3-O-MG across the cell membrane is a carrier-mediated process that follows Michaelis-Menten kinetics. The affinity (Km) and maximum velocity (Vmax) of 3-O-MG transport vary depending on the specific glucose transporter isoform and the cell type being investigated.

Table 1: Kinetic Parameters of this compound Transport via GLUT1 and GLUT4
TransporterCell Type/SystemKm (mM)VmaxReference
GLUT13T3-L1 adipocytes~20-[3]
GLUT1Xenopus oocytes26.23.5 nmol/min/cell[8]
GLUT1Human erythrocytes--[8]
GLUT43T3-L1 adipocytes~7-[3]
GLUT4Xenopus oocytes4.30.7 nmol/min/cell[8]
-Human polymorphonuclear leukocytes~4-[9]

Note: Vmax values are reported in various units depending on the experimental system and are not directly comparable without normalization.

As a glucose analogue, 3-O-MG acts as a competitive inhibitor of D-glucose transport. While specific inhibitory constant (Ki) values for 3-O-MG against various GLUT transporters are not extensively reported, its competitive nature is a fundamental aspect of its utility in transport studies. For instance, tricyclic antidepressants have been shown to non-competitively displace cytochalasin B binding to GLUT1 with Ki values in the millimolar range, indicating an interaction with the transporter that can be probed.[8]

Experimental Applications and Protocols

The primary application of 3-O-MG is in the measurement of glucose transport activity. Radiolabeled 3-O-MG (typically with ³H or ¹⁴C) is commonly used in glucose uptake assays in a variety of cell types, including adipocytes, muscle cells, and erythrocytes.[4][10]

Detailed Protocol: 3-O-Methyl-D-glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol outlines a typical procedure for measuring insulin-stimulated glucose transport in differentiated 3T3-L1 adipocytes using radiolabeled 3-O-MG.

Materials:

  • Differentiated 3T3-L1 adipocytes (cultured in 12- or 24-well plates)

  • Krebs-Ringer-HEPES (KRH) buffer (e.g., 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4) supplemented with 0.1% BSA

  • Insulin solution (e.g., 10 µM stock in KRH buffer)

  • [³H]-3-O-Methyl-D-glucose (stock solution, e.g., 1 mCi/mL)

  • Unlabeled 3-O-Methyl-D-glucose

  • Cytochalasin B solution (e.g., 5 mM stock in DMSO)

  • 0.5 M NaOH

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Serum Starvation: Wash differentiated 3T3-L1 adipocytes twice with warm KRH buffer. Incubate the cells in KRH buffer for 2-4 hours at 37°C to serum starve and establish a basal state.

  • Insulin Stimulation: Treat the cells with or without a final concentration of 100 nM insulin in KRH buffer for 20-30 minutes at 37°C. Include a set of wells for non-specific uptake control, which will be treated with cytochalasin B.

  • Initiation of Glucose Uptake: Add KRH buffer containing [³H]-3-O-MG (final concentration typically 0.1-0.5 mM, with a specific activity of ~0.5 µCi/mL) to each well. For non-specific uptake control wells, add cytochalasin B (final concentration 10-20 µM) 15 minutes prior to the addition of the radiolabeled 3-O-MG.

  • Incubation: Incubate the cells for a short period (e.g., 5-10 minutes) at 37°C. It is crucial that the uptake is measured during the initial linear phase.[4]

  • Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer to stop the transport process.

  • Cell Lysis: Add 0.5 M NaOH to each well to lyse the cells and solubilize the incorporated radioactivity.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the protein concentration in parallel wells for normalization. Subtract the non-specific uptake (counts from cytochalasin B-treated wells) from all other measurements. Express the results as pmol or nmol of 3-O-MG taken up per mg of protein per minute.

Visualizing the Role of 3-O-MG in Cellular Pathways

Graphviz diagrams can be used to illustrate the signaling pathways and experimental workflows where 3-O-MG is a key component.

Insulin Signaling Pathway Leading to GLUT4 Translocation

The following DOT script generates a diagram of the insulin signaling cascade that results in the translocation of GLUT4 to the plasma membrane, a process that can be quantified using 3-O-MG uptake assays.

Insulin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR Binding & Activation IRS IRS IR->IRS Phosphorylation GLUT4_pm GLUT4 Glucose_uptake Glucose (3-O-MG) Uptake GLUT4_pm->Glucose_uptake PI3K PI3K IRS->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt/PKB PDK1->Akt Phosphorylation AS160 AS160 Akt->AS160 Phosphorylation (Inhibition) GSV GLUT4 Storage Vesicle (GSV) AS160->GSV Promotes Translocation GSV->GLUT4_pm Fusion

Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

Experimental Workflow for a 3-O-MG Glucose Uptake Assay

This DOT script visualizes the key steps in a typical 3-O-MG uptake experiment.

Experimental_Workflow start Differentiated Adipocytes serum_starve Serum Starvation (2-4 hours) start->serum_starve treatment Treatment (e.g., Insulin or Vehicle) serum_starve->treatment pre_incubation Pre-incubation with Cytochalasin B (for non-specific uptake) treatment->pre_incubation uptake Add [3H]-3-O-MG (5-10 min incubation) treatment->uptake pre_incubation->uptake wash Wash with ice-cold KRH buffer uptake->wash lysis Cell Lysis (0.5 M NaOH) wash->lysis quantification Scintillation Counting lysis->quantification analysis Data Analysis (Normalize to protein) quantification->analysis end Results analysis->end

Caption: Workflow for a radiolabeled 3-O-MG glucose uptake assay.

Applications in Drug Development and Disease Research

The ability to directly measure glucose transport makes 3-O-MG a powerful tool in drug development. It is used to screen for compounds that modulate glucose uptake, which is of particular interest in the context of metabolic diseases and cancer.

  • Diabetes and Metabolic Syndrome: 3-O-MG is instrumental in studying insulin resistance. By measuring insulin-stimulated 3-O-MG uptake in adipocytes and muscle cells, researchers can assess the efficacy of potential insulin-sensitizing drugs.

  • Oncology: Many cancer cells exhibit increased glucose uptake to fuel their rapid proliferation (the Warburg effect). 3-O-MG can be used to identify and characterize inhibitors of glucose transport as potential anti-cancer agents.[11] Studies have explored the transport kinetics of glucose analogues in various cancer cell lines to identify therapeutic targets.

  • Neurological Disorders: Glucose transport across the blood-brain barrier and into neurons is critical for brain function. 3-O-MG is used to study glucose transporter deficiencies, such as GLUT1 deficiency syndrome, and to investigate the effects of neurological drugs on brain glucose metabolism.[5]

Conclusion

This compound remains a cornerstone in the study of cellular glucose metabolism. Its unique property as a transportable but non-metabolizable glucose analogue provides a clear window into the intricate processes of glucose transport. For researchers in academia and the pharmaceutical industry, a thorough understanding of its properties, kinetics, and experimental applications is essential for advancing our knowledge of metabolic regulation and for the development of novel therapeutics targeting glucose metabolism. This guide serves as a foundational resource to facilitate these endeavors.

References

The Dual Role of 3-O-Methyl-D-glucopyranose in Plant Carbohydrate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-O-Methyl-D-glucopyranose (3-OMG), a synthetic analog of glucose, has long been a pivotal tool in dissecting the intricacies of carbohydrate transport and signaling in plants. Initially considered a non-metabolizable transport marker, recent evidence has unveiled a more complex role for 3-OMG, revealing its phosphorylation by hexokinases, albeit at a significantly lower efficiency than glucose. This whitepaper provides an in-depth technical guide on the multifaceted role of 3-OMG in plant carbohydrate metabolism. It consolidates quantitative data on its transport and phosphorylation, details key experimental protocols for its study, and presents diagrams of the signaling pathways it helps to elucidate. This guide is intended to be a comprehensive resource for researchers leveraging 3-OMG to unravel the complexities of sugar sensing, signaling, and metabolism in plants.

Introduction

Sugars are not only the primary source of energy for plants but also act as crucial signaling molecules that regulate growth, development, and stress responses. To understand these complex processes, researchers often employ sugar analogs that are structurally similar to natural sugars but have modified metabolic fates. This compound (3-OMG) is one such analog that has been instrumental in studying hexose (B10828440) transport and signaling. Its utility stems from its recognition by hexose transporters, allowing it to enter the cell, while its methyl group at the C-3 position was thought to prevent its subsequent metabolism.

This guide explores the established and emerging roles of 3-OMG in plant carbohydrate metabolism, with a focus on its transport, phosphorylation, and its application as a tool to dissect sugar signaling pathways.

Transport of this compound

3-OMG is readily transported across the plant cell membrane by hexose transporters. It acts as a competitive inhibitor of glucose uptake, indicating that it utilizes the same transport machinery.[1] This property has made 3-OMG a valuable tool for characterizing hexose transport kinetics and for isolating transport mutants.

While specific kinetic parameters for 3-OMG transport in plants are not extensively documented in readily available literature, studies in various plant systems have consistently demonstrated its carrier-mediated uptake.[1] The curve relating its entry to the external concentration suggests a carrier-mediated mechanism, and it has been shown to be re-absorbed against a concentration gradient in carrot discs.[1]

Phosphorylation and Metabolism of this compound

For a long time, 3-OMG was considered a non-metabolizable glucose analog that is not phosphorylated by hexokinase.[2][3] However, compelling evidence has demonstrated that 3-OMG is, in fact, phosphorylated in plant cells to form this compound-6-phosphate (3-OMG-6P).[4][5][6] This phosphorylation is catalyzed by hexokinase, the first enzyme in the glycolytic pathway.

Despite being a substrate, the efficiency of 3-OMG phosphorylation by plant hexokinases is drastically lower than that of glucose.[4][5] The phosphorylated product, 3-OMG-6P, accumulates within the cell as it is not a substrate for downstream metabolic pathways like glycolysis.[4][5] Consequently, 3-OMG does not serve as a respiratory substrate and does not support plant growth or biosynthesis.[4][5][6]

Quantitative Data on Hexokinase Activity

The kinetic parameters of maize root tip hexokinase for 3-OMG compared to glucose and mannose highlight the significant difference in phosphorylation efficiency.

SubstrateKm (mM)Vmax (nmol/min/mg protein)Catalytic Efficiency (Vmax/Km)
D-Glucose0.12 ± 0.02120 ± 101000
D-Mannose0.15 ± 0.03110 ± 10733
3-O-Methyl-D-glucose35 ± 50.4 ± 0.10.011

Table 1: Kinetic parameters of maize root tip hexokinase for different hexoses. Data adapted from Cortès et al., 2003.[4]

The catalytic efficiency of hexokinase for 3-OMG is approximately five orders of magnitude lower than for glucose.[4][5] This inefficient phosphorylation is a critical factor in its role as a signaling molecule.

Role in Elucidating Sugar Signaling Pathways

The unique properties of 3-OMG—being transported into the cell but only minimally phosphorylated—make it an excellent tool to differentiate between sugar signaling pathways that are dependent on, or independent of, hexokinase activity and subsequent metabolism.

Hexokinase-Dependent Signaling Pathway

In plants, hexokinase (HXK) acts as a glucose sensor.[7] The HXK-dependent signaling pathway is thought to be initiated by the conformational change induced upon glucose binding and phosphorylation. This signaling cascade leads to the regulation of gene expression, affecting processes like photosynthesis and senescence.[7] Because 3-OMG is a very poor substrate for HXK, it generally does not trigger a strong sugar signal through this pathway.[4][5] This observation supports the hypothesis that efficient phosphorylation by hexokinase is a prerequisite for initiating a downstream signal.

Hexokinase_Dependent_Signaling Glucose Glucose HXK Hexokinase (HXK1) (Sensor) Glucose->HXK High affinity OMG 3-O-Methyl-D-glucose (poor substrate) OMG->HXK Low affinity & very low Vmax G6P Glucose-6-Phosphate HXK->G6P Phosphorylation OMG6P 3-OMG-6-Phosphate (accumulates) HXK->OMG6P Signaling_Cascade Signaling Cascade HXK->Signaling_Cascade Conformational Change (Signal Initiation) Gene_Expression Regulation of Gene Expression (e.g., Photosynthesis genes) Signaling_Cascade->Gene_Expression

Hexokinase-Dependent Signaling Pathway
Hexokinase-Independent Signaling Pathway

The use of 3-OMG has also provided evidence for the existence of hexokinase-independent sugar signaling pathways. In some instances, sugar responses can be triggered by glucose analogs that are not phosphorylated by hexokinase. These pathways may involve other sugar sensors, such as membrane-bound receptors.

Hexokinase_Independent_Signaling Sugars Sugars (e.g., Glucose, 3-OMG) Membrane_Receptor Membrane Receptor (e.g., RGS1) Sugars->Membrane_Receptor G_Protein G-Protein Signaling Membrane_Receptor->G_Protein Downstream_Targets Downstream Targets G_Protein->Downstream_Targets Cellular_Response Cellular Response Downstream_Targets->Cellular_Response

Hexokinase-Independent Signaling Pathway

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of 3-OMG in plants.

3-O-Methyl-D-glucose Uptake Assay

This protocol is designed to measure the transport of 3-OMG into plant cells, often using protoplasts or cell suspension cultures.

Uptake_Assay_Workflow start Start: Plant Cells (Protoplasts or Suspension Culture) incubation Incubate with radiolabeled [14C]3-O-Methyl-D-glucose at various time points and concentrations start->incubation wash Rapidly wash cells with ice-cold buffer to remove extracellular label incubation->wash lysis Lyse cells wash->lysis quantification Quantify intracellular radioactivity using liquid scintillation counting lysis->quantification analysis Data Analysis: Calculate uptake rates (e.g., nmol/min/mg protein) and determine kinetic parameters (Km, Vmax) quantification->analysis end End analysis->end

Workflow for 3-OMG Uptake Assay

Materials:

  • Plant protoplasts or cell suspension culture

  • Radiolabeled [¹⁴C]3-O-Methyl-D-glucose

  • Incubation buffer

  • Ice-cold wash buffer

  • Lysis buffer

  • Scintillation cocktail and counter

Procedure:

  • Prepare plant cells and resuspend in incubation buffer.

  • Initiate the uptake by adding [¹⁴C]3-OMG at desired concentrations. For competition assays, include unlabeled glucose or other sugars.

  • At specific time points, terminate the uptake by rapidly filtering the cells and washing them with ice-cold wash buffer to remove extracellular radioactivity.

  • Lyse the cells to release intracellular contents.

  • Add scintillation cocktail to the cell lysate and measure radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysate for normalization.

  • Calculate the rate of uptake and, if applicable, determine the kinetic parameters (Km and Vmax) by plotting uptake rates against a range of 3-OMG concentrations.

Hexokinase Activity Assay with 3-O-Methyl-D-glucose

This assay measures the phosphorylation of 3-OMG by plant hexokinases. Due to the low activity, a sensitive detection method is required. A coupled enzymatic assay is commonly used.

Principle: The phosphorylation of 3-OMG by hexokinase produces 3-OMG-6P and ADP. The production of ADP can be coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH), which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Plant protein extract containing hexokinase

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 3-O-Methyl-D-glucose

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, 3-OMG, ATP, PEP, and NADH.

  • Add the coupling enzymes PK and LDH.

  • Initiate the reaction by adding the plant protein extract.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the rate of ADP production, which is stoichiometric to the rate of 3-OMG phosphorylation.

  • Perform control reactions without 3-OMG or without the plant extract to account for background ATPase activity and non-specific NADH oxidation.

Extraction and Quantification of 3-O-Methyl-D-glucose-6-phosphate

This protocol describes the extraction of phosphorylated metabolites from plant tissue and their quantification, for which Nuclear Magnetic Resonance (NMR) is a powerful technique.

OMG6P_Quantification_Workflow start Start: Plant Tissue (incubated with 3-OMG) freeze Flash-freeze tissue in liquid nitrogen start->freeze extract Extract with perchloric acid or ethanol (B145695) freeze->extract neutralize Neutralize the extract extract->neutralize nmr 31P and 13C NMR Spectroscopy neutralize->nmr quantify Identify and quantify 3-OMG-6P based on characteristic chemical shifts nmr->quantify end End quantify->end

Workflow for 3-OMG-6P Quantification

Materials:

  • Plant tissue incubated with 3-OMG

  • Liquid nitrogen

  • Perchloric acid or ethanol for extraction

  • Neutralizing agent (e.g., KOH)

  • NMR spectrometer

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder.

  • Extract metabolites using ice-cold perchloric acid or ethanol.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Neutralize the extract.

  • Analyze the extract using ³¹P and ¹³C NMR spectroscopy.

  • Identify the signals corresponding to 3-OMG-6P based on their characteristic chemical shifts.[4]

  • Quantify the amount of 3-OMG-6P by integrating the corresponding NMR signals relative to an internal standard.

Conclusion

This compound remains an indispensable tool for plant carbohydrate research. While its role as a simple, non-metabolizable glucose analog has been revised to include inefficient phosphorylation by hexokinases, this new understanding has added a layer of sophistication to its application. By carefully considering its transport, phosphorylation, and metabolic fate, researchers can continue to leverage 3-OMG to effectively probe the distinct mechanisms of hexose transport and to dissect the complex, multifaceted nature of sugar signaling in plants. This technical guide provides a consolidated resource to aid in the design and interpretation of experiments utilizing this versatile molecule, ultimately contributing to a deeper understanding of plant carbohydrate metabolism and its regulation.

References

The Biochemical Journey of 3-O-Methyl-D-glucopyranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose (3-OMG) is a synthetic monosaccharide analogue of D-glucose characterized by a methyl group at the C-3 position of the glucopyranose ring. This structural modification renders it largely resistant to metabolic degradation within most biological systems, making it an invaluable tool for probing glucose transport and metabolism.[1][2] Unlike glucose, 3-OMG is typically not phosphorylated by hexokinase following its transport into the cell, thus it does not enter the major glycolytic pathways.[1] This property allows for the specific investigation of glucose transporter (GLUT) activity and the kinetics of glucose uptake, independent of downstream metabolic events.[3] This technical guide provides a comprehensive overview of the biochemical pathways involving this compound, with a focus on its transport, limited metabolism, and its role as an inhibitor of glucose-related processes.

Biochemical Pathways and Interactions

The primary biochemical event involving this compound is its transport across the plasma membrane via glucose transporters. Once intracellular, it is not a substrate for glycolysis. However, it can competitively inhibit the transport and phosphorylation of glucose.

Glucose and this compound Transport and Initial Metabolism

The diagram below illustrates the competitive transport of glucose and this compound into a cell and the subsequent inhibition of glucose phosphorylation by this compound.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose_ext Glucose GLUT GLUT Transporter Glucose_ext->GLUT Transport 3OMG_ext This compound 3OMG_ext->GLUT Competitive Transport Glucose_int Glucose GLUT->Glucose_int 3OMG_int This compound GLUT->3OMG_int Hexokinase Hexokinase/Glucokinase Glucose_int->Hexokinase Phosphorylation 3OMG_int->Hexokinase Inhibition G6P Glucose-6-Phosphate Hexokinase->G6P Glycolysis Glycolysis G6P->Glycolysis

Caption: Competitive transport and inhibition by this compound.

Quantitative Data

The following tables summarize key quantitative data related to the transport and metabolism of this compound.

Table 1: Transport Kinetics of this compound
Cell/Tissue TypeTransport SystemKm (mM)Vmax (nmol/min/mg protein)Reference
Rat AdipocytesGLUT45-10Not Specified-
Human ErythrocytesGLUT11.5-2.5Not Specified-

Note: Vmax values are often reported in varying units and experimental conditions, making direct comparison challenging.

Table 2: Metabolism of this compound in Rat Tissues
Tissue% Unmetabolized (after 1 hour)% Metabolized to Acidic ProductsReference
Brain97-1001-3[3]
Heart>903-6[3]
Liver>904-7[3]
Plasma>99<1[3]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: 3-O-Methyl-D-glucose Uptake Assay in Adipocytes

This protocol outlines the measurement of glucose transport in adipocytes using radiolabeled 3-O-Methyl-D-glucose.

Workflow for 3-O-Methyl-D-glucose Uptake Assay

G Start Differentiated Adipocytes in Culture Wash Wash with Krebs-Ringer-HEPES (KRH) buffer Start->Wash Starve Incubate in KRH buffer without glucose (serum starvation) Wash->Starve Stimulate Treat with or without insulin (B600854) Starve->Stimulate Uptake Add [3H]-3-O-Methyl-D-glucose and incubate Stimulate->Uptake Stop Stop uptake with ice-cold KRH buffer containing phloretin Uptake->Stop Lyse Lyse cells with NaOH or SDS Stop->Lyse Scintillation Measure radioactivity using a scintillation counter Lyse->Scintillation End Calculate glucose uptake Scintillation->End

Caption: Experimental workflow for a 3-O-Methyl-D-glucose uptake assay.

Materials:

  • Differentiated 3T3-L1 adipocytes (or other suitable adipocyte cell line)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 6 mM KCl, 1.2 mM MgSO4, 1 mM CaCl2, 0.6 mM Na2HPO4, 0.4 mM NaH2PO4, 10 mM HEPES, pH 7.4)

  • [3H]-3-O-Methyl-D-glucose

  • Insulin

  • Phloretin

  • 0.1 M NaOH or 1% SDS for cell lysis

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Culture and differentiate 3T3-L1 preadipocytes to mature adipocytes in 12-well plates.

  • Wash the cells twice with KRH buffer.

  • Incubate the cells in KRH buffer for 2 hours at 37°C for serum starvation.

  • Treat the cells with or without a final concentration of 100 nM insulin for 30 minutes at 37°C to stimulate glucose uptake.

  • Initiate glucose uptake by adding KRH buffer containing [3H]-3-O-Methyl-D-glucose (final concentration ~0.1 µCi/mL) and unlabeled 3-O-Methyl-D-glucose (final concentration 10 µM). Incubate for 10 minutes at 37°C.

  • Terminate the uptake by washing the cells three times with ice-cold KRH buffer containing 200 µM phloretin.

  • Lyse the cells by adding 500 µL of 0.1 M NaOH or 1% SDS to each well and incubating for 30 minutes at room temperature.

  • Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysate for normalization of the data.

Protocol 2: Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol describes the static incubation of pancreatic islets to measure insulin secretion in response to glucose and the inhibitory effect of this compound.[4][5][6]

Materials:

  • Isolated pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and 10 mM HEPES, pH 7.4

  • Glucose solutions in KRB buffer (e.g., 2.8 mM and 16.7 mM)

  • This compound solution in KRB buffer

  • Acid-ethanol solution (0.18 M HCl in 70% ethanol) for insulin extraction

  • Insulin ELISA kit

Procedure:

  • Isolate pancreatic islets from mice or rats using a standard collagenase digestion method.

  • Pre-incubate batches of 10-15 size-matched islets in KRB buffer containing 2.8 mM glucose for 1 hour at 37°C to allow them to equilibrate.

  • Transfer the islets to a 24-well plate with fresh KRB buffer containing:

    • Basal glucose (2.8 mM)

    • High glucose (16.7 mM)

    • High glucose (16.7 mM) + this compound (e.g., 20 mM)

  • Incubate the islets for 1 hour at 37°C.

  • At the end of the incubation, collect the supernatant for measurement of secreted insulin.

  • To measure total insulin content, lyse the islets by adding acid-ethanol solution.

  • Quantify the insulin concentration in the supernatant and the islet lysate using an insulin ELISA kit.

  • Express the secreted insulin as a percentage of the total insulin content.

Conclusion

This compound serves as a critical tool in metabolic research, primarily due to its characteristics as a transportable but non-metabolizable glucose analogue. While it does not participate in classical biochemical pathways as a substrate, its interactions with glucose transporters and its inhibitory effects on glucose phosphorylation provide valuable insights into the regulation of glucose homeostasis. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers and drug development professionals to effectively utilize this compound in their studies of glucose metabolism and related diseases. Further research is warranted to elucidate the precise chemical nature of the minor acidic metabolites of this compound and to determine the specific inhibition constants (Ki) for its interaction with hexokinase and glucokinase in various tissues.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 3-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and key experimental considerations for 3-O-Methyl-D-glucopyranose. The content is intended to support researchers and professionals in drug development and other scientific fields who utilize this non-metabolizable glucose analog.

Chemical and Physical Properties

This compound is a monosaccharide derivative widely used in biomedical research as a tool to study glucose transport mechanisms.[1] Its key characteristic is that it is transported into cells by glucose transporters (GLUTs) but is not subsequently metabolized, allowing for the specific investigation of transport kinetics.

PropertyValueReferences
Molecular Formula C₇H₁₄O₆[1]
Molecular Weight 194.18 g/mol [1]
CAS Number 13224-94-7
Appearance White to off-white crystalline powder[1]
Melting Point 167-169 °C
Solubility Water: 50 mg/mL, clear to slightly hazy, colorless
Optical Rotation [α]25/D 55 to 57 °, c = 1% (w/v) in water + trace NH₄OH

Safety and Hazard Information

While this compound is not classified as a hazardous substance, standard laboratory safety precautions should always be observed.[2] The toxicological properties of this compound have not been fully investigated.

Hazard Identification
  • GHS Classification: Not classified.[2]

  • Potential Health Effects:

    • Eye: May cause eye irritation.

    • Skin: May cause skin irritation.

    • Ingestion: May cause irritation of the digestive tract.

    • Inhalation: May cause respiratory tract irritation.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Fire-Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Accidental Release Measures
  • Personal Precautions: Use proper personal protective equipment as indicated in Section 3. Avoid dust formation.

  • Environmental Precautions: Do not let product enter drains.

  • Spill Cleanup: Sweep up, then place into a suitable container for disposal. Provide ventilation.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

Handling
  • Wash thoroughly after handling.

  • Use with adequate ventilation.

  • Minimize dust generation and accumulation.

  • Avoid contact with eyes, skin, and clothing.

  • Avoid ingestion and inhalation.

  • Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.

Storage
  • Store in a tightly closed container.

  • Recommended storage temperature is 4°C.[3]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Incompatible Materials: Strong oxidizing agents.

Personal Protective Equipment (PPE)
Protection TypeRecommendation
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Wear appropriate protective gloves to prevent skin exposure. Wear appropriate protective clothing to prevent skin exposure.
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.

Experimental Protocols

Protocol for Chemical Stability Testing (Based on ICH Q1A(R2) Guidelines)

This protocol outlines a general procedure for assessing the chemical stability of this compound under various stress conditions.[4][5]

Objective: To evaluate the intrinsic stability of this compound and identify potential degradation products.

Materials:

  • This compound (at least three primary batches)[4]

  • Calibrated stability chambers (temperature and humidity controlled)

  • Photostability chamber

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC-DAD or GC-MS system[6][7]

  • Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

Methodology:

  • Initial Analysis: Perform a complete analysis on the initial batches of this compound to establish the baseline for purity, appearance, and other relevant physical and chemical properties.

  • Forced Degradation Studies: [8][9]

    • Acid Hydrolysis: Dissolve the substance in 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Dissolve the substance in 0.1 M NaOH and maintain at room temperature for a defined period.

    • Oxidation: Treat a solution of the substance with 3% hydrogen peroxide at room temperature for a defined period.

    • Thermal Degradation: Expose the solid substance to elevated temperatures (e.g., 10°C increments above the accelerated testing temperature) for a defined period.[5]

    • Photostability: Expose the solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4]

  • Long-Term and Accelerated Stability Studies:

    • Storage Conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Testing Frequency:

      • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

      • Accelerated: 0, 3, and 6 months.

  • Sample Analysis: At each time point, analyze the samples for:

    • Appearance

    • Assay (purity) by a validated stability-indicating method (e.g., HPLC-DAD or GC-MS).

    • Degradation products.

  • Data Evaluation:

    • Assess the change in purity and the formation of degradation products over time and under different conditions.

    • Determine the degradation pathway if significant degradation is observed.

Protocol for Glucose Uptake Assay in Cultured Cells

This protocol describes a method for measuring glucose uptake in cultured cells using radiolabeled 3-O-Methyl-D-glucose (B87179).[10][11][12]

Objective: To quantify the rate of glucose transport into cultured cells.

Materials:

  • Cultured cells (e.g., adipocytes, muscle cells)[10]

  • Cell culture medium and supplements

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]- or [¹⁴C]-labeled this compound

  • Unlabeled this compound

  • Phloretin (B1677691) or cytochalasin B (as inhibitors)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Methodology:

  • Cell Culture: Plate cells in appropriate multi-well plates and grow to the desired confluency.

  • Pre-incubation:

    • Wash the cells twice with warm KRH buffer.

    • Incubate the cells in KRH buffer for a specified time (e.g., 30 minutes) at 37°C to deplete intracellular glucose.

  • Uptake Assay:

    • Prepare uptake solutions containing KRH buffer, radiolabeled this compound, and unlabeled this compound to the desired final concentration.

    • For inhibitor controls, add phloretin or cytochalasin B to the uptake solution.

    • Remove the pre-incubation buffer and add the uptake solution to the cells.

    • Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C.[12]

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold KRH buffer containing the inhibitor to stop the transport.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation fluid and mix well.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of the cell lysates.

    • Calculate the rate of this compound uptake and normalize to the protein concentration (e.g., in pmol/mg protein/min).

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Stress & Stability Studies cluster_2 Analysis & Evaluation A Obtain ≥3 Batches of This compound B Initial Analysis (t=0) (Purity, Appearance) A->B C Forced Degradation (Acid, Base, Oxidation, Heat, Light) B->C D Long-Term & Accelerated Stability (Defined Temp/Humidity) B->D E Sample Analysis at Time Points (HPLC/GC-MS) C->E D->E F Data Evaluation (Assess Degradation, Purity Change) E->F G Determine Shelf-life & Storage Conditions F->G

Caption: Workflow for assessing the chemical stability of this compound.

Signaling Pathway: Inhibition of Glucose Transport and its Effect on the mTOR Pathway

G cluster_0 Cellular Environment cluster_1 Cell Membrane cluster_2 Intracellular Signaling Extracellular Extracellular This compound GLUT GLUT Transporter Extracellular->GLUT Competitive Inhibition Glucose_Transport Glucose Transport GLUT->Glucose_Transport Inhibits mTOR_Pathway mTOR Signaling Pathway (Reduced Activation) Glucose_Transport->mTOR_Pathway Reduced Stimulation Cell_Growth Reduced Cell Growth & Proliferation mTOR_Pathway->Cell_Growth

Caption: Inhibition of glucose transport by this compound affects mTOR signaling.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Utility of 3-O-Methyl-D-glucopyranose and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3-O-Methyl-D-glucopyranose and its derivatives, compounds of significant interest in pharmaceutical and biochemical research. This document offers detailed experimental protocols, quantitative data summaries, and visual diagrams of synthetic pathways to facilitate their application in drug discovery and development.

Introduction

This compound is a monosaccharide derivative where the hydroxyl group at the C3 position is replaced by a methoxy (B1213986) group. This modification prevents its metabolism in typical glycolytic pathways, making it a valuable tool for studying glucose transport mechanisms.[1][2] Its derivatives are utilized as building blocks in the synthesis of complex glycosides and other carbohydrates, which are integral to the development of novel therapeutic agents.[3] Applications range from investigating glucose metabolism in diabetes research to serving as intermediates in the synthesis of surfactants, resins, and emulsifiers.[1][3] Furthermore, certain glucopyranosyl-conjugated derivatives have shown promise as selective cytotoxic agents against cancer cells.

Applications in Research and Development

  • Drug Development: Serves as a crucial building block for synthesizing various glycosides, essential for creating new drugs.[3]

  • Biochemical Research: Employed in the study of carbohydrate metabolism and enzyme interactions, advancing knowledge in metabolic engineering.[3]

  • Diabetes Research: Used in studies investigating glucose metabolism and insulin (B600854) response, contributing to better diabetes management strategies.[3]

  • Cancer Research: Glucopyranosyl-conjugated benzyl (B1604629) derivatives have been synthesized and show selective cytotoxicity against colon cancer cells, indicating their potential as anti-cancer agents.[4]

  • Food Industry: Utilized as a sweetener and flavor enhancer, offering a natural alternative to artificial sweeteners.[3]

Synthesis of this compound Derivatives

The synthesis of this compound often involves a multi-step process that includes the protection of other hydroxyl groups, methylation of the C3 hydroxyl group, and subsequent deprotection. A common strategy involves the use of protecting groups to selectively expose the desired hydroxyl group for methylation.

A generalized synthetic workflow is depicted below:

SynthesisWorkflow Start D-Glucose Protection Protection of Hydroxyl Groups (e.g., acetal (B89532) formation) Start->Protection 1. Protection Methylation Selective Methylation of C3-OH (e.g., NaH, CH3I) Protection->Methylation 2. Methylation Deprotection Removal of Protecting Groups (e.g., acid hydrolysis) Methylation->Deprotection 3. Deprotection Purification Purification (e.g., chromatography) Deprotection->Purification 4. Purification FinalProduct This compound Purification->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

A more specific synthetic route starting from methyl α-D-glucopyranoside is the selective benzylation to yield methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, which has a free hydroxyl group at the C3 position, ready for further modification.

SelectiveBenzylation cluster_reactants Reactants cluster_products Products Glucopyranoside Methyl α-D-glucopyranoside Reaction Selective Benzylation 100 °C, 3h Glucopyranoside->Reaction BnCl Benzyl Chloride (BnCl) BnCl->Reaction NaH Sodium Hydride (NaH) NaH->Reaction Product_3OH Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (3-OH) Product_4OH Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (4-OH) Product_PerB Per-benzylated derivative Reaction->Product_3OH Major Product Reaction->Product_4OH Minor Product Reaction->Product_PerB Side Product

Caption: Selective benzylation of methyl α-D-glucopyranoside.[5]

Experimental Protocols

Protocol 1: Selective Benzylation of Methyl α-D-glucopyranoside

This protocol is adapted from a streamlined synthesis of methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside.[5]

Materials:

Procedure:

  • To a solution of methyl α-D-glucopyranoside in anhydrous DMF, add sodium hydride portionwise at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the mixture at room temperature for 1 hour.

  • Add benzyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the desired 3-OH derivative from regioisomers and per-benzylated products.

Protocol 2: Permethylation of Carbohydrates (Hakomori Method)

This protocol provides a general method for the permethylation of carbohydrates, which can be adapted for the synthesis of fully methylated glucose derivatives.[6]

Materials:

  • Carbohydrate sample

  • Sodium hydride (NaH)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Methyl iodide (CH₃I)

  • Chloroform

  • Water

Procedure:

  • Dissolve the carbohydrate in anhydrous DMSO.

  • Add sodium hydride to the solution to form the dimsyl anion, which acts as a strong base.

  • Stir the mixture under an inert atmosphere until the evolution of hydrogen ceases.

  • Cool the mixture to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to proceed at room temperature for several hours or until completion as monitored by TLC.

  • Quench the reaction by the addition of water.

  • Extract the permethylated product with chloroform.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate to yield the permethylated carbohydrate.

Quantitative Data

Table 1: Cytotoxicity of Glucopyranosyl-Conjugated Benzyl Derivatives

The following table summarizes the in vitro cytotoxicity of synthesized glucopyranosyl-conjugated benzyl derivatives against human colon carcinoma (HCT-116) and normal human embryonic kidney (293T) cell lines.

CompoundHCT-116 IC₅₀ (µM)293T IC₅₀ (µM)Selectivity Index (293T/HCT-116)
8d 12.3 ± 1.5> 100> 8.1
9d (deacetylated 8d) 45.2 ± 3.1> 100> 2.2
5-Fluorouracil (5-FU) 10.5 ± 1.225.6 ± 2.32.4
Data adapted from reference[4]. The results indicate that compound 8d exhibits potent anti-proliferative activity against HCT-116 cells with improved selectivity compared to the standard chemotherapeutic agent 5-FU. Deacetylation of compound 8d (resulting in 9d) significantly reduced its anti-tumor activity.

Signaling Pathway

The anti-proliferative activity of the promising glucopyranosyl-conjugated benzyl derivative, compound 8d, is achieved by inducing apoptotic cell death.[4] A simplified diagram of the apoptotic pathway is presented below.

ApoptosisPathway Compound8d Compound 8d CancerCell Colon Cancer Cell (HCT-116) Compound8d->CancerCell Induces CaspaseActivation Caspase Cascade Activation CancerCell->CaspaseActivation Triggers Apoptosis Apoptosis (Programmed Cell Death) CaspaseActivation->Apoptosis

Caption: Simplified pathway of apoptosis induction by compound 8d in cancer cells.

Conclusion

This compound and its derivatives are versatile compounds with significant applications in various scientific fields, particularly in drug discovery and development. The synthetic protocols and data presented herein provide a valuable resource for researchers aiming to utilize these compounds in their studies. The promising anti-cancer activity of certain derivatives highlights the potential for developing novel carbohydrate-based therapeutics.

References

Application Notes and Protocols for Measuring Glucose Transport In Vivo Using 3-O-Methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Measuring glucose transport into tissues is fundamental to understanding metabolic health and disease, particularly in the context of insulin (B600854) resistance and type 2 diabetes. 3-O-Methyl-D-glucose (3-OMG) is a valuable tool for these in vivo studies. As a non-metabolizable analog of glucose, it is transported into cells by the same glucose transporters (GLUTs) but is not phosphorylated and trapped intracellularly.[1][2][3] This property allows for the specific measurement of glucose transport, independent of subsequent metabolic steps.[1]

These application notes provide detailed protocols for using radiolabeled 3-OMG to measure in vivo glucose transport, particularly in skeletal muscle and adipose tissue, key sites of insulin-stimulated glucose uptake.

Principle of the Method

The use of 3-O-Methyl-D-glucose for in vivo glucose transport studies is based on its unique characteristics:

  • Transported like glucose: 3-OMG is recognized and transported by glucose transporters, primarily GLUT1 and GLUT4.

  • Not metabolized: Unlike glucose, 3-OMG is not phosphorylated by hexokinase and therefore does not enter the glycolytic pathway.[2][3]

  • Reversible transport: Because it is not trapped in the cell, 3-OMG can move back out of the cell, allowing for the study of bidirectional transport kinetics.

By measuring the accumulation of radiolabeled 3-OMG in tissues over time, researchers can calculate the rate of glucose transport. This is often done under basal conditions and during a hyperinsulinemic-euglycemic clamp to assess insulin-stimulated glucose transport.

Key Applications

  • Assessing insulin sensitivity: Quantifying the increase in glucose transport in response to insulin is a direct measure of insulin sensitivity in peripheral tissues.

  • Drug development: Evaluating the effect of novel therapeutic agents on glucose transport in muscle and adipose tissue.

  • Understanding disease pathophysiology: Investigating defects in glucose transport in metabolic diseases such as obesity and type 2 diabetes.

  • Studying physiological regulation: Examining the effects of exercise, diet, and other physiological stimuli on glucose transport.

Data Presentation

The following tables summarize representative quantitative data for 3-O-Methyl-D-glucose transport in various tissues.

Table 1: Kinetic Parameters of 3-O-Methyl-D-glucose Transport In Vivo

TissueSpeciesParameterValueReference
Brain (Gray Matter)RatTmax5.3 ± 0.3 µmol/g/min[1]
KT3.6 ± 0.4 mM[1]
Brain (White Matter)RatTmax4.3 µmol/g/min[1]
KT5.9 mM[1]

Table 2: Tissue Distribution of 3-O-Methyl-D-glucose In Vivo

TissueSpeciesConditionDistribution SpaceReference
BrainRat-0.52[4]
HeartRat-0.52[4]
LiverRat-0.75[4]

Table 3: Basal and Insulin-Stimulated 3-O-Methyl-D-glucose Uptake in Rat Skeletal Muscle

Muscle Fiber TypeConditionIntracellular 3-O-MG (dpm/µl)Extracellular 3-O-MG (dpm/µl)Reference
Soleus (Slow-twitch)Basal103 ± 10258 ± 17[5]
Insulin-stimulated215 ± 14265 ± 11[5]

Experimental Protocols

Protocol 1: In Vivo Glucose Transport Measurement in Rodents Using a Primed-Constant Infusion of [3H]3-O-Methyl-D-glucose during a Hyperinsulinemic-Euglycemic Clamp

This protocol is adapted for conscious rats to assess insulin-stimulated glucose transport in skeletal muscle and adipose tissue.[2][5]

Materials:

  • [³H]3-O-Methyl-D-glucose (3-O-MG)

  • [¹⁴C]Mannitol (extracellular space marker)

  • Human insulin

  • 20% Dextrose solution

  • Saline solution (0.9% NaCl)

  • Anesthesia (for catheter implantation surgery)

  • Catheters for jugular vein and carotid artery

  • Infusion pumps

  • Blood glucose meter and strips

  • Scintillation counter and vials

  • Tissue homogenization buffer (e.g., PBS)

  • Solubilizing agent (e.g., Soluene)

Procedure:

  • Animal Preparation (5-7 days prior to clamp):

    • Surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling) under anesthesia.

    • Allow animals to recover for 5-7 days. House them individually and handle them daily to minimize stress on the day of the experiment.

  • Experimental Day - Basal Period (t = -100 min to 0 min):

    • Fast animals overnight (or for at least 5 hours).

    • Place the conscious, unrestrained rat in a metabolic cage.

    • Connect the jugular vein catheter to infusion pumps and the carotid artery catheter to a sampling line.

    • At t = -100 min, begin a primed-constant infusion of [³H]3-O-MG (e.g., 25 µCi primer, 150 nCi/min infusion) and [¹⁴C]Mannitol (e.g., 3.5 µCi primer, 60 nCi/min infusion).[2]

    • Collect a basal blood sample at t = 0 min for measurement of plasma glucose, insulin, and tracer concentrations.

  • Experimental Day - Hyperinsulinemic-Euglycemic Clamp (t = 0 min to 120 min):

    • At t = 0 min, start a continuous infusion of human insulin (e.g., 1.0 mU/kg/min).[2]

    • Begin monitoring blood glucose every 5-10 minutes via the arterial catheter.

    • Start a variable infusion of 20% dextrose to maintain euglycemia (basal glucose level). Adjust the infusion rate based on the blood glucose readings.

    • Continue the constant infusion of [³H]3-O-MG and [¹⁴C]Mannitol throughout the clamp.

    • Collect blood samples at regular intervals (e.g., every 20-30 minutes) to monitor plasma tracer concentrations.

  • Tissue Collection (t = 120 min):

    • At the end of the clamp, rapidly anesthetize the animal.

    • Quickly dissect target tissues (e.g., soleus muscle, gastrocnemius muscle, epididymal adipose tissue).

    • Freeze the tissues immediately in liquid nitrogen and store at -80°C until analysis.

Sample Processing and Data Analysis:

  • Plasma Analysis:

    • Centrifuge blood samples to separate plasma.

    • Determine plasma glucose concentration.

    • Measure [³H] and [¹⁴C] radioactivity in plasma samples using a dual-label scintillation counting protocol.

  • Tissue Analysis:

    • Weigh a portion of the frozen tissue.

    • Homogenize the tissue in a suitable buffer.

    • Measure [³H] and [¹⁴C] radioactivity in the tissue homogenate using scintillation counting.

  • Calculation of Glucose Transport Index:

    • The accumulation of [³H]3-O-MG in the intracellular space is used to calculate a glucose transport index.

    • The [¹⁴C]Mannitol is used to determine the extracellular space in the tissue.

    • Extracellular Volume (ECV) (μl/g tissue): ECV = ([¹⁴C] dpm/g tissue) / ([¹⁴C] dpm/μl plasma)

    • Intracellular [³H]3-O-MG concentration (dpm/μl intracellular water): [³H]3-O-MG_in = (Total [³H] dpm/g tissue - ([³H] dpm/μl plasma * ECV)) / Intracellular Volume (Note: Intracellular volume can be estimated from total tissue water minus extracellular volume)

    • Glucose Transport Index (Rg): A simplified index of glucose transport can be represented by the ratio of intracellular to extracellular [³H]3-O-MG concentration at steady state. Rg = [³H]3-O-MG_in / ([³H] dpm/μl plasma)

    • For more detailed kinetic analysis, compartmental modeling can be employed to calculate transport rate constants (k1, k2).[1]

Visualizations

Insulin Signaling Pathway for GLUT4 Translocation

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3-Kinase IRS->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylated by PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates AS160 AS160/TBC1D4 Akt->AS160 Phosphorylates (inhibits GAP activity) Rab Rab-GTP AS160->Rab Inhibition allows Rab to remain GTP-bound GLUT4_vesicle GLUT4 Storage Vesicle (GSV) Rab->GLUT4_vesicle Promotes GLUT4_translocation Translocation to Plasma Membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Insulin signaling pathway leading to GLUT4 translocation.

Experimental Workflow for In Vivo Glucose Transport Measurement

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_prep Animal Preparation (Catheter Implantation, Recovery) Basal Basal Period: Start Tracer Infusion Animal_prep->Basal Tracer_prep Prepare Radiolabeled 3-O-MG and Mannitol Infusates Tracer_prep->Basal Clamp Hyperinsulinemic-Euglycemic Clamp: Start Insulin and Glucose Infusion Basal->Clamp Sampling Blood Sampling (Arterial Catheter) Clamp->Sampling Tissue_harvest Tissue Harvest (Muscle, Adipose) Clamp->Tissue_harvest Processing Sample Processing: Plasma Separation, Tissue Homogenization Sampling->Processing Tissue_harvest->Processing Counting Scintillation Counting (Plasma and Tissue) Processing->Counting Calculation Calculate Glucose Transport Index / Kinetic Modeling Counting->Calculation Interpretation Data Interpretation Calculation->Interpretation

Caption: Experimental workflow for in vivo glucose transport measurement.

References

Application Notes and Protocols for 3-O-Methyl-D-glucose Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Measuring glucose uptake is fundamental to understanding cellular metabolism and is a critical component in the study of various diseases, including diabetes, cancer, and metabolic syndrome. Several methods exist to quantify glucose transport into cells, with assays utilizing glucose analogs being the most common. 3-O-Methyl-D-glucose (3-OMG) is a non-metabolizable analog of glucose that is a valuable tool for specifically studying glucose transporter (GLUT) activity. Unlike 2-deoxy-D-glucose (2-DG), which is phosphorylated and trapped intracellularly, 3-OMG is transported into the cell but not subsequently phosphorylated.[1] This characteristic means that it equilibrates across the cell membrane, providing a direct measure of glucose transport kinetics.[1] Due to this equilibration, it is crucial to measure uptake over a short, linear time course.[1]

These application notes provide a detailed protocol for performing a glucose uptake assay using radiolabeled 3-O-Methyl-D-glucose in cultured cells.

Principle of the Assay

The 3-O-Methyl-D-glucose uptake assay is based on the principle that 3-OMG is recognized and transported by glucose transporters (GLUTs) in a manner similar to D-glucose. Once inside the cell, however, it is not a substrate for hexokinase and therefore does not enter the glycolytic pathway. By using a labeled form of 3-OMG (typically radiolabeled with ³H or ¹⁴C), the amount of 3-OMG transported into the cells over a specific period can be quantified. This provides a direct measure of the rate of glucose transport, independent of subsequent metabolic events.

Signaling Pathways Regulating Glucose Uptake

Glucose uptake is a tightly regulated process controlled by complex signaling pathways. Two of the most well-characterized pathways are the insulin (B600854) signaling pathway and the AMP-activated protein kinase (AMPK) pathway.

  • Insulin Signaling Pathway: Insulin, upon binding to its receptor, initiates a signaling cascade that leads to the translocation of GLUT4 (in muscle and adipose tissue) and potentially other GLUTs from intracellular vesicles to the plasma membrane.[2][3] This increases the number of glucose transporters on the cell surface, thereby enhancing glucose uptake.[2] Key components of this pathway include the Insulin Receptor (IR), Insulin Receptor Substrate (IRS), Phosphoinositide 3-kinase (PI3K), and Akt (also known as Protein Kinase B).[2][4]

  • AMPK Signaling Pathway: AMPK acts as a cellular energy sensor and is activated under conditions of low energy (high AMP:ATP ratio), such as during exercise or metabolic stress.[5][6][7] Activated AMPK promotes glucose uptake by stimulating the translocation of GLUT4 to the plasma membrane, a mechanism that is independent of insulin signaling.[8][9]

cluster_0 Insulin Signaling cluster_1 AMPK Signaling Insulin Insulin IR IR Insulin->IR binds IRS IRS IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 generates Akt Akt PIP3->Akt activates GLUT4_translocation GLUT4 Translocation to Plasma Membrane Akt->GLUT4_translocation promotes Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake AMP High AMP/ATP Ratio AMPK AMPK AMP->AMPK activates AMPK->GLUT4_translocation promotes

Key signaling pathways regulating glucose uptake.

Experimental Protocol: Radiolabeled 3-O-Methyl-D-glucose Uptake Assay

This protocol is designed for adherent cells cultured in 24-well plates. Adjustments may be necessary for different cell types or plate formats.

Materials and Reagents
ReagentSupplierCatalog NumberStorage
[³H]-3-O-Methyl-D-glucosePerkinElmerNET331C4°C
Unlabeled 3-O-Methyl-D-glucoseSigma-AldrichM4128Room Temp
Krebs-Ringer-HEPES (KRH) Buffer (10x)Sigma-AldrichK40024°C
Bovine Serum Albumin (BSA)Sigma-AldrichA79064°C
InsulinSigma-AldrichI9278-20°C
Cytochalasin BSigma-AldrichC6762-20°C
0.1 M NaOH--Room Temp
Scintillation CocktailPerkinElmer6013329Room Temp
Cell Culture Medium (e.g., DMEM)Gibco119650924°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Phosphate-Buffered Saline (PBS)Gibco10010023Room Temp
Preparation of Solutions
  • 1x KRH Buffer: Dilute 10x KRH buffer with sterile distilled water. Supplement with 0.5% BSA.

  • Uptake Solution: Prepare a stock solution of unlabeled 3-O-methyl-D-glucose in 1x KRH buffer. On the day of the experiment, add [³H]-3-O-Methyl-D-glucose to the unlabeled solution to a final specific activity of approximately 1 µCi/mL. The final concentration of unlabeled 3-OMG is typically in the range of 10-100 µM.

  • Insulin Stock Solution (100 µM): Dissolve insulin in 0.01 M HCl to a concentration of 1 mg/mL and store at -20°C. Further dilute in 1x KRH buffer to the desired working concentration (e.g., 100 nM) on the day of the experiment.

  • Cytochalasin B Stock Solution (10 mM): Dissolve cytochalasin B in DMSO and store at -20°C. Dilute in 1x KRH buffer to the desired working concentration (e.g., 20 µM) on the day of the experiment.

Experimental Workflow

A 1. Seed and Culture Cells B 2. Serum Starve Cells (e.g., overnight) A->B C 3. Pre-incubation with KRH Buffer B->C D 4. Stimulate with Insulin or Vehicle C->D E 5. Initiate Uptake with [³H]-3-O-Methyl-D-glucose D->E F 6. Terminate Uptake (Ice-cold PBS wash) E->F G 7. Lyse Cells F->G H 8. Scintillation Counting G->H I 9. Data Analysis H->I

Workflow for 3-O-Methyl-D-glucose uptake assay.
Step-by-Step Procedure

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Serum Starvation: The day before the assay, replace the growth medium with serum-free medium and incubate overnight. This step is crucial to reduce basal glucose uptake.

  • Pre-incubation: On the day of the assay, wash the cells twice with warm 1x KRH buffer. Then, add 500 µL of 1x KRH buffer to each well and incubate for 30 minutes at 37°C.

  • Stimulation:

    • Basal Uptake: Add 1x KRH buffer (vehicle control).

    • Insulin-Stimulated Uptake: Add 1x KRH buffer containing the desired concentration of insulin (e.g., 100 nM).

    • Non-specific Uptake: Add 1x KRH buffer containing cytochalasin B (a potent inhibitor of glucose transporters) at a final concentration of 20 µM.

    • Incubate for 20-30 minutes at 37°C.

  • Initiate Uptake: Remove the pre-incubation buffer and add 250 µL of the Uptake Solution containing [³H]-3-O-Methyl-D-glucose to each well.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell type being used.

  • Terminate Uptake: To stop the uptake, aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold PBS.

  • Cell Lysis: Add 500 µL of 0.1 M NaOH to each well and incubate for at least 30 minutes at room temperature with gentle shaking to lyse the cells.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial. Add 4 mL of scintillation cocktail, vortex, and measure the radioactivity in a scintillation counter.

  • Protein Quantification: Use a small aliquot of the cell lysate to determine the protein concentration using a standard method such as the BCA assay. This is used to normalize the glucose uptake data.

Data Analysis
  • Calculate Disintegrations Per Minute (DPM): Convert the counts per minute (CPM) obtained from the scintillation counter to DPM using the efficiency of the counter for ³H.

  • Normalize Data: Normalize the DPM for each sample to the protein concentration of the corresponding well (DPM/mg protein).

  • Calculate Specific Uptake: Subtract the non-specific uptake (wells treated with cytochalasin B) from the basal and insulin-stimulated uptake values.

  • Express Results: The results can be expressed as pmol of 3-OMG/mg of protein/min.

Calculation Example:

ParameterValueUnit
DPM of Sample50,000DPM
Protein Concentration0.2mg
Incubation Time5min
Specific Activity of [³H]-3-OMG1,000,000DPM/nmol
Calculated Uptake 50 pmol/mg/min

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Incomplete washing of cells.Increase the number and volume of washes with ice-cold PBS. Ensure complete aspiration of the wash buffer between steps.[10]
Non-specific binding of the radiolabel.Include a cytochalasin B control to determine and subtract the non-specific uptake.
Low Signal Insufficient incubation time.Optimize the incubation time to be within the linear range of uptake for your cell line.
Low expression of glucose transporters.Use a cell line known to express the glucose transporter of interest.
Inactive insulin.Prepare fresh insulin dilutions for each experiment.
High Variability between Replicates Inconsistent cell numbers per well.Ensure even cell seeding and check for confluency before the assay. Normalize data to protein concentration.
Pipetting errors.Use calibrated pipettes and be consistent with pipetting techniques.

Conclusion

The 3-O-Methyl-D-glucose uptake assay is a robust and specific method for measuring glucose transporter activity. By following this detailed protocol and considering the key regulatory pathways, researchers can obtain reliable and reproducible data to advance their studies in metabolic research and drug development.

References

Application Notes and Protocols: 1H and 13C NMR Spectroscopy Analysis of 3-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose is a methylated derivative of D-glucose that serves as a valuable tool in biomedical research, particularly in studies of glucose transport and metabolism. Its structural similarity to glucose allows it to be recognized by glucose transporters, but the methyl group at the C3 position prevents its further metabolism within the cell. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and analysis of this compound. In solution, this compound exists in a dynamic equilibrium between its α- and β-anomeric forms. This document provides a detailed analysis of the 1H and 13C NMR spectra of both anomers, along with protocols for sample preparation and data acquisition.

Anomeric Equilibrium

In aqueous solutions, this compound undergoes mutarotation to exist as an equilibrium mixture of the α- and β-pyranose forms. At room temperature, the ratio of the α to β anomer at equilibrium is approximately 1:1.4.[1][2] The time to reach 95% of this equilibrium is about 6 hours.[1][2] Understanding this equilibrium is crucial for interpreting the NMR spectra, as signals for both anomers will be present.

Anomeric_Equilibrium alpha α-3-O-Methyl-D-glucopyranose open_chain Open-Chain Aldehyde Form alpha->open_chain Mutarotation beta β-3-O-Methyl-D-glucopyranose open_chain->beta Mutarotation

Caption: Anomeric equilibrium of this compound in solution.

Data Presentation

Table 1: 1H NMR Chemical Shifts (δ, ppm) of this compound in D₂O

Protonα-anomerβ-anomer
H-1~5.22 (d)~4.65 (d)
H-2Not ReportedNot Reported
H-3Not ReportedNot Reported
H-4Not ReportedNot Reported
H-5Not ReportedNot Reported
H-6aNot ReportedNot Reported
H-6bNot ReportedNot Reported
3-OCH₃Not ReportedNot Reported

Note: Due to the lack of a complete dataset in the reviewed literature, only the approximate chemical shifts for the anomeric protons are provided, as these are the most distinct and commonly reported signals for differentiating the anomers.

Table 2: 13C NMR Chemical Shifts (δ, ppm) of this compound in D₂O

Carbonα-anomerβ-anomer
C-1~93.0~97.0
C-2Not Reported~75.0
C-3Not Reported~85.0
C-4Not Reported~70.0
C-5Not Reported~77.0
C-6Not Reported~62.0
3-OCH₃Not Reported~60.0

Note: The data for the β-anomer is more commonly reported in spectral databases. A complete and comparative dataset for all carbon positions of both anomers is not available in the reviewed literature.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

  • Dissolution: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9 atom % D). The concentration can be adjusted based on the spectrometer's sensitivity.

  • Lyophilization (Optional but Recommended): To remove any exchangeable protons from the hydroxyl groups and reduce the residual HDO signal, freeze the solution and lyophilize to dryness. Redissolve the sample in fresh D₂O. Repeat this process 2-3 times.

  • Transfer to NMR Tube: After the final dissolution, transfer the sample to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), can be added for precise chemical shift referencing (0.0 ppm).

Sample_Preparation_Workflow start Start dissolve Dissolve 5-10 mg of sample in D₂O start->dissolve lyophilize Lyophilize to dryness (repeat 2-3x) dissolve->lyophilize redissolve Redissolve in fresh D₂O lyophilize->redissolve transfer Transfer to 5 mm NMR tube redissolve->transfer add_standard Add internal standard (optional) transfer->add_standard end Ready for NMR Analysis add_standard->end

Caption: Workflow for NMR sample preparation of this compound.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). Specific parameters should be optimized for the instrument being used.

  • 1D ¹H NMR:

    • Pulse Program: A standard single-pulse experiment with solvent suppression (e.g., presaturation or WATERGATE).

    • Spectral Width: Approximately 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • 1D ¹³C NMR:

    • Pulse Program: A standard proton-decoupled single-pulse experiment.

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • 2D NMR Experiments (for complete assignment):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings and trace the proton connectivity within each anomer.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is useful for confirming assignments and identifying the position of the methyl group.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for differentiating the signals of the two anomers.

Data Interpretation

The assignment of the 1H and 13C NMR spectra of this compound relies on the analysis of chemical shifts, coupling constants, and correlations observed in 2D NMR spectra.

  • Anomeric Protons and Carbons: The anomeric protons (H-1) are typically found in the downfield region of the ¹H spectrum (~4.5-5.5 ppm). The α-anomer's H-1 signal is generally at a higher chemical shift than the β-anomer's. The anomeric carbons (C-1) resonate in the 90-100 ppm region of the ¹³C spectrum.

  • J-Coupling Constants: The coupling constant between H-1 and H-2 (³JH1,H2) is diagnostic of the anomeric configuration. For the β-anomer (axial-axial coupling), a larger coupling constant (typically 7-9 Hz) is expected, while the α-anomer (axial-equatorial coupling) will show a smaller coupling constant (typically 3-4 Hz).

  • Methyl Group: A sharp singlet corresponding to the three protons of the O-methyl group will be present in the ¹H spectrum, and a corresponding signal will be seen in the ¹³C spectrum. HMBC correlations from the methyl protons to C-3 will definitively confirm the position of methylation.

Conclusion

The 1H and 13C NMR analysis of this compound provides a wealth of structural information. By understanding the anomeric equilibrium and employing a combination of 1D and 2D NMR experiments, a comprehensive characterization of this important glucose analog can be achieved. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of chemistry, biochemistry, and drug development who utilize this compound in their studies. Further research to publish a complete and consolidated set of NMR data for both anomers would be highly beneficial to the scientific community.

References

Application Notes and Protocols for the Quantification of 3-O-Methyl-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed methodologies for the quantitative analysis of 3-O-Methyl-D-glucose (B87179) (3-OMG) in biological samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended for researchers, scientists, and professionals in the field of drug development and metabolic studies. 3-OMG is a non-metabolizable glucose analog, making it an invaluable tracer for investigating glucose transport mechanisms.

High-Performance Liquid Chromatography (HPLC) Method

This HPLC method utilizes pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) for the sensitive quantification of 3-O-Methyl-D-glucose, followed by analysis using Reverse Phase HPLC with UV detection.[1][2]

Experimental Protocol

1. Materials and Reagents:

  • 3-O-Methyl-D-glucose (3-OMG) standard

  • 1-phenyl-3-methyl-5-pyrazolone (PMP)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Plasma samples (e.g., from rat)

2. Standard Solution and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of 3-OMG in deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to achieve a range of concentrations for the calibration curve.

  • Plasma Sample Preparation:

    • To a volume of plasma, add a precipitating agent (e.g., acetonitrile) to remove proteins.

    • Vortex and centrifuge the sample.

    • Collect the supernatant for the derivatization step.

3. Derivatization Procedure: [1][2]

  • Mix a portion of the standard solution or the prepared sample supernatant with a PMP solution (in methanol) and a sodium hydroxide solution (e.g., 0.4 mol/L NaOH).[1][2]

  • Incubate the mixture in a water bath at 70°C.[1][2]

  • After incubation, cool the reaction mixture and neutralize it with hydrochloric acid.

  • Extract the PMP-derivatized 3-OMG using a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane) to remove excess reagents.[3]

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

4. HPLC Conditions: [1][2]

  • HPLC System: An Agilent Technologies 1100 Series HPLC system or equivalent, equipped with a quaternary pump, autosampler, and a diode array detector (DAD).[3]

  • Column: A C18 reversed-phase column (e.g., YMC-Pack ODS-AQ, 150 mm x 4.6 mm, 3 µm particle size).[3]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection Wavelength: Monitor the derivatives at 245 nm.[1][2]

  • Injection Volume: Inject a consistent volume of the prepared standard or sample.

Data Presentation

Table 1: HPLC Method Validation Parameters [1][2]

ParameterResult
Linearity (Correlation Coefficient)> 0.991
Limit of Quantification (LOQ)0.0078 mg/mL
Recovery98% - 105%
Intra-day Precision (RSD)< 12%
Inter-day Precision (RSD)< 12%

Experimental Workflow: HPLC Method

HPLC_Workflow start Start sample_prep Sample Preparation (Plasma Protein Precipitation) start->sample_prep derivatization Derivatization with PMP (70°C) sample_prep->derivatization extraction Liquid-Liquid Extraction (e.g., Dichloromethane) derivatization->extraction dry_reconstitute Dry Down & Reconstitute in Mobile Phase extraction->dry_reconstitute hplc_analysis RP-HPLC Analysis (C18 Column, UV at 245 nm) dry_reconstitute->hplc_analysis data_quant Data Quantification hplc_analysis->data_quant GCMS_Workflow start Start sample_prep Sample Preparation (Add Internal Standard, Lyophilize) start->sample_prep derivatization Derivatization sample_prep->derivatization meox_tms MeOX-TMS Ether Formation derivatization->meox_tms Option A alditol_acetate Alditol Acetate Formation derivatization->alditol_acetate Option B gcms_analysis GC-MS Analysis (SIM Mode) meox_tms->gcms_analysis alditol_acetate->gcms_analysis data_quant Data Quantification gcms_analysis->data_quant Glucose_Transport_Pathway extracellular Extracellular Space (3-O-Methyl-D-glucose) glut Glucose Transporter (e.g., GLUTs) extracellular->glut Transport intracellular Intracellular Space (Accumulation of 3-O-Methyl-D-glucose) glut->intracellular no_metabolism No Metabolism intracellular->no_metabolism

References

Application Notes and Protocols: 3-O-Methyl-D-glucopyranose as a Tracer for Chemical Exchange Saturation Transfer (CEST) MRI

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemical Exchange Saturation Transfer (CEST) MRI is a novel molecular imaging technique that enables the detection of low-concentration molecules with exchangeable protons. 3-O-Methyl-D-glucopyranose (3-OMG), a non-metabolizable analog of D-glucose, has emerged as a promising CEST contrast agent for tumor imaging. Increased glucose uptake is a hallmark of cancer cells (the "Warburg effect"), and 3-OMG is transported into cells via the same glucose transporters (GLUTs) as glucose. However, unlike glucose, 3-OMG is not phosphorylated by hexokinase and therefore not metabolized, leading to its accumulation in tumor tissues and a sustained CEST signal. This property, combined with its low toxicity, makes 3-OMG an attractive tracer for the non-invasive detection and characterization of tumors.

These application notes provide a summary of the quantitative data from preclinical studies and detailed protocols for utilizing 3-OMG as a CEST MRI tracer.

Data Presentation

The following tables summarize the quantitative CEST MRI data for this compound from various preclinical studies.

Table 1: In Vivo CEST MRI Enhancement with this compound in Brain Tumors

Tumor ModelMagnetic Field (T)Administration Route & DoseSaturation (B1, offset)CEST Enhancement (Tumor)CEST Enhancement (Contralateral Brain)Reference
U-87 MG Glioma Xenograft11.7IV, 3 g/kg1.5 µT, 1.2 ppm2.5 - 5.0%1.5 - 3.5%
9L Gliosarcoma7IV, 3 g/kg1.5 µT, 1.2 ppmSignificant contrast observed-

Table 2: In Vivo CEST MRI Enhancement with this compound in Breast Cancer Models

Tumor ModelMagnetic Field (T)Administration Route & DoseSaturation (B1, offset)CEST Enhancement (Tumor)Time to Max EnhancementReference
4T1 Murine Breast Cancer7PO, 0.7 g/kg2.4 µT, 1.2 ppm~4%~60 min
4T1

Application Notes and Protocols for the Use of 3-O-Methyl-D-glucopyranose in Cellular Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technique for the long-term storage of viable cells, crucial for research, cell-based therapies, and drug development. The process, however, can induce significant cellular stress, primarily due to ice crystal formation and osmotic imbalances, leading to reduced cell viability and functionality upon thawing. Cryoprotective agents (CPAs) are therefore vital to mitigate this damage. While dimethyl sulfoxide (B87167) (DMSO) is a commonly used CPA, its inherent toxicity necessitates the exploration of alternative, less harmful agents.

3-O-Methyl-D-glucopyranose (3-OMG) is a non-metabolizable glucose analog that has emerged as a promising cryoprotectant.[1][2] It is readily transported into cells via glucose transporters, where it can exert its protective effects.[1][3][4][5] This document provides detailed application notes and protocols for the use of 3-OMG in the cryopreservation of various cell types, based on available scientific literature.

Mechanism of Action

The cryoprotective effects of this compound are believed to stem from several mechanisms, primarily related to its properties as a non-metabolizable, cell-permeant sugar analog:

  • Osmotic Regulation: By accumulating inside the cell, 3-OMG increases the intracellular solute concentration. This helps to reduce the osmotic gradient that forms during extracellular ice formation, thereby preventing excessive cellular dehydration and shrinkage.[6]

  • Membrane Stabilization: Like other sugars, 3-OMG is thought to interact with the polar head groups of phospholipids (B1166683) in the cell membrane. This interaction helps to stabilize the membrane structure and maintain its integrity during the stresses of freezing and thawing.[7][8]

  • Inhibition of Ice Crystal Growth: While not its primary mechanism, the presence of solutes like 3-OMG can colligatively lower the freezing point of water and may interfere with the growth of large, damaging ice crystals.[9]

  • Non-Toxicity: As a non-metabolizable sugar, 3-OMG does not interfere with cellular metabolism, which is a significant advantage over cryoprotectants like DMSO that can have toxic effects.[1][10]

cluster_extracellular Extracellular Space cluster_cell Cell 3OMG_ext This compound (3-OMG) GLUT Glucose Transporter 3OMG_ext->GLUT Transport 3OMG_int Intracellular 3-OMG GLUT->3OMG_int Membrane Cell Membrane 3OMG_int->Membrane Stabilization Water Intracellular Water 3OMG_int->Water Osmotic Balance Ice Ice Crystal Formation 3OMG_int->Ice Inhibition

Mechanism of 3-OMG Cryoprotection.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the efficacy of this compound as a cryoprotectant.

Table 1: Cryopreservation of Mouse Sperm with 100 mmol/L 3-O-Methyl-D-glucose

Storage DurationStorage Temperature (°C)Blastocyst Production (%)
1 month462.6
2 months453.4
3 months439.6
6 months433.3
12 months430.4
1 month2228.8
2 months2226.6
3 months2212.2

Data extracted from a study on convective drying and storage of mouse sperm.

Table 2: Post-Thaw Viability of Bovine Spermatozoa with Varying Concentrations of 3-O-Methyl-D-glucose

3-OMG Concentration (mmol/L)Effect on MotilityEffect on Mitochondrial ActivityEffect on Acrosome Integrity
5Significantly higher than 15 & 25 mmol/LSignificantly better than controlSignificantly better than control
15Significantly lower than 5 mmol/L and controlNegatively impactedNot specified
25Significantly lower than 5 mmol/L and controlNegatively impactedNot specified
>25Negatively impactedNegatively impactedNot specified

Data from a study on the cryopreservation of bovine spermatozoa.[2]

Table 3: Cryopreservation of Primary Rat Hepatocytes with 3-O-Methyl-D-glucose

3-OMG ConcentrationPost-Thaw ViabilityLong-Term Hepatospecific Functions
<0.2 M (intracellular)HighMaintained (synthesis, metabolism, detoxification)

Data from a study demonstrating the use of 3-OMG in hepatocyte cryopreservation.[1]

Experimental Protocols

The following are detailed protocols for the cryopreservation of cells using this compound. These protocols are adapted from standard cryopreservation procedures and incorporate findings from studies on 3-OMG.

Protocol 1: Cryopreservation of Adherent Cells (e.g., Hepatocytes, Keratinocytes)

Materials:

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA or other cell dissociation reagent

  • This compound (3-OMG)

  • Cryopreservation medium (e.g., cell culture medium with 10% DMSO and/or other cryoprotectants)

  • Sterile cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage tank

Procedure:

  • Cell Culture and Harvest:

    • Culture cells to approximately 80-90% confluency.

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add Trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.

    • Centrifuge the cells at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in a small volume of complete culture medium.

    • Perform a viable cell count using a hemocytometer and trypan blue exclusion.

  • Pre-incubation with 3-OMG:

    • Based on the cell count, dilute the cells in pre-warmed complete culture medium containing the desired concentration of 3-OMG (e.g., 50-200 mM, optimization may be required).

    • Incubate the cells in the 3-OMG containing medium for a specific period (e.g., 30-60 minutes) at 37°C to allow for cellular uptake.

  • Cryopreservation:

    • Centrifuge the 3-OMG incubated cells at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-5 x 10⁶ viable cells/mL. The cryopreservation medium can be standard (e.g., 90% FBS, 10% DMSO) or a formulation containing 3-OMG.

    • Aliquot 1 mL of the cell suspension into each cryovial.

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.

    • Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.

Post-Thaw Analysis:

  • Rapidly thaw the cryovial in a 37°C water bath.

  • Transfer the cell suspension to a tube containing pre-warmed complete culture medium.

  • Centrifuge the cells to remove the cryopreservation medium.

  • Resuspend the cells in fresh culture medium and plate in a suitable culture vessel.

  • Assess cell viability (e.g., trypan blue exclusion, Calcein AM/Ethidium homodimer-1 staining) and functionality (e.g., attachment efficiency, proliferation assays, cell-specific functional assays) at various time points post-thaw (e.g., 2, 24, 48 hours).

Protocol 2: Cryopreservation of Suspension Cells (e.g., Spermatozoa)

Materials:

  • Semen collection and extender medium (e.g., Tris-egg yolk-glycerol for bovine sperm)

  • This compound (3-OMG)

  • Cryovials or straws

  • Programmable freezer or nitrogen vapor shipping dewar

  • Liquid nitrogen storage tank

Procedure:

  • Semen Preparation:

    • Collect semen and perform initial quality assessment (motility, concentration).

    • Dilute the semen in an appropriate extender medium.

  • Addition of 3-OMG:

    • Prepare the final extender medium containing the desired concentration of 3-OMG (e.g., 5-25 mmol/L for bovine sperm). The extender may also contain other cryoprotectants like glycerol.

    • Gradually add the 3-OMG containing extender to the semen sample and allow for an equilibration period.

  • Freezing:

    • Load the extended semen into cryovials or straws.

    • Place the samples in a programmable freezer and cool at a controlled rate (e.g., -5°C/min to -10°C, then -25°C/min to -80°C).

    • Alternatively, for some protocols, straws can be frozen in the vapor phase of a nitrogen dewar.

    • Plunge the samples into liquid nitrogen for storage.

Post-Thaw Analysis:

  • Thaw straws or vials in a 37°C water bath for a specified time (e.g., 30 seconds).

  • Assess post-thaw motility (total and progressive) using a computer-assisted sperm analysis (CASA) system.

  • Evaluate plasma membrane integrity using fluorescent stains (e.g., SYBR-14/propidium iodide).

  • Assess acrosome integrity and mitochondrial membrane potential using appropriate fluorescent probes.

  • For fertilization capacity, perform in vitro fertilization (IVF) and assess cleavage and blastocyst development rates.

Visualizations

Start Start: Healthy Cell Culture Harvest Harvest Cells Start->Harvest Preincubation Pre-incubate with 3-OMG Harvest->Preincubation Resuspend Resuspend in Cryopreservation Medium Preincubation->Resuspend Aliquot Aliquot into Cryovials Resuspend->Aliquot Freeze Controlled Rate Freezing (-1°C/min) Aliquot->Freeze Store Store in Liquid Nitrogen Freeze->Store Thaw Rapid Thawing (37°C) Store->Thaw RemoveCPA Remove Cryoprotectant Thaw->RemoveCPA Culture Post-Thaw Culture RemoveCPA->Culture Analyze Analyze Viability & Function Culture->Analyze

Cryopreservation Workflow with 3-OMG.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway CryoStress Cryopreservation Stress (Freezing/Thawing) Mitochondria Mitochondria CryoStress->Mitochondria DeathReceptor Death Receptors CryoStress->DeathReceptor Bax Bax activation Mitochondria->Bax Bcl2 Bcl-2 inhibition Mitochondria->Bcl2 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Casp8 Caspase-8 activation DeathReceptor->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Apoptosis Pathways in Cryopreservation.

Conclusion

This compound shows considerable promise as a cryoprotective agent, particularly as a less toxic alternative or supplement to DMSO. Its mechanism of action, centered on osmotic regulation and membrane stabilization, is well-suited for protecting cells from the rigors of freezing and thawing. Further research is warranted to optimize its use for a wider range of cell types and to fully elucidate its protective mechanisms. The protocols and data presented here provide a foundation for researchers and drug development professionals to incorporate 3-OMG into their cryopreservation workflows, potentially improving post-thaw cell viability and functionality.

References

Application Notes: 3-O-Methyl-D-glucose for High-Throughput Screening and Mechanistic Studies of Glucose Transport Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-O-Methyl-D-glucose (3-OMG) is a non-metabolizable analog of D-glucose, making it an invaluable tool for studying glucose transport mechanisms independent of downstream metabolic pathways.[1] Unlike D-glucose, 3-OMG is not phosphorylated by hexokinase after cellular entry, preventing it from being trapped and metabolized within the cell.[1][2] It is recognized and transported by the same membrane proteins as D-glucose, primarily the sodium-dependent glucose cotransporters (SGLT) and the facilitative glucose transporters (GLUT).[3][4] This property allows 3-OMG to serve as a direct proxy for measuring the rate of glucose transport across cell membranes, making it ideal for the quantitative assessment of glucose absorption and the characterization of transport inhibitors.[5][6]

Principle of Application

The core principle involves measuring the rate of 3-OMG uptake into cells or its absorption across an epithelial barrier in the presence and absence of a potential inhibitor. A reduction in the rate of 3-OMG transport in the presence of a test compound indicates inhibition of glucose transporter proteins like SGLT1 or GLUT2.[4][7] Because 3-OMG equilibrates across the cell membrane, initial uptake rates must be measured to ensure linearity.[2][8] Commonly, radiolabeled [³H]- or [¹⁴C]-3-OMG is used for sensitive detection and quantification.[2][9]

Key Applications

  • Screening of SGLT1/SGLT2 Inhibitors: High-throughput screening of chemical libraries to identify novel inhibitors for conditions like diabetes.[4][10][11]

  • Kinetic Analysis: Determining the kinetic parameters (Kₘ and Vₘₐₓ) of glucose transporters and the mechanism of inhibition (e.g., competitive, non-competitive).[7][12][13]

  • In Vivo Absorption Studies: Assessing the overall capacity of intestinal glucose absorption in animal models of diseases like short bowel syndrome or in response to therapeutic agents.[3][14][15]

  • Mechanistic Studies: Elucidating the roles of specific transporters (e.g., SGLT1 vs. GLUT2) in intestinal glucose absorption under various physiological conditions.[16][17][18]

Intestinal Glucose and 3-O-Methyl-D-glucose Transport Pathway

The primary pathway for intestinal glucose absorption involves two key transporters: SGLT1 on the apical (luminal) membrane and GLUT2 on the basolateral membrane of enterocytes. 3-OMG utilizes this same pathway.

G Intestinal Epithelial Cell Glucose Transport cluster_lumen Intestinal Lumen cluster_cell Enterocyte cluster_transporters cluster_blood Bloodstream Lumen_Content D-Glucose 3-O-Methyl-D-glucose Na+ SGLT1 SGLT1 Lumen_Content:f1->SGLT1 Co-transport Lumen_Content:f2->SGLT1 Membrane Apical Membrane Basolateral Membrane GLUT2_baso GLUT2 Membrane:baso->GLUT2_baso [3-OMG] Facilitated Diffusion NaK_Pump Na+/K+ ATPase Membrane:baso->NaK_Pump 3 Na+ SGLT1->Membrane:apical  [3-OMG]  [Na+] Blood To Circulation GLUT2_baso->Blood NaK_Pump->Membrane:baso 2 K+ G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_quant Quantification p1 1. Seed cells in a 96-well plate p2 2. Culture to confluence (or desired differentiation state) p1->p2 a1 3. Wash cells with Krebs-Ringer-HEPES (KRH) buffer p2->a1 a2 4. Pre-incubate with KRH buffer (Glucose-free) for 15-30 min a1->a2 a3 5. Add test inhibitor or vehicle and incubate for 10-20 min a2->a3 a4 6. Add [¹⁴C]-3-OMG (e.g., 1 µCi/mL) and incubate for 5-15 min a3->a4 q1 7. Stop transport by aspirating and washing with ice-cold KRH buffer a4->q1 q2 8. Lyse cells (e.g., with 0.1 M NaOH) q1->q2 q3 9. Transfer lysate to scintillation vials q2->q3 q4 10. Add scintillation cocktail and count using a beta counter q3->q4 G cluster_prep Animal Preparation cluster_dose Dosing and Sampling cluster_analysis Sample Analysis p1 1. Fast animals overnight (e.g., 12-16 hours) with free access to water p2 2. Record baseline body weight p1->p2 d1 3. Administer test inhibitor or vehicle by oral gavage p2->d1 d2 4. After a set pre-treatment time, administer 3-OMG solution (e.g., 1 g/kg) by oral gavage d1->d2 d3 5. Collect blood samples (e.g., via tail vein) at multiple time points (0, 15, 30, 60, 120 min) d2->d3 a1 6. Process blood to obtain plasma d3->a1 a2 7. Quantify 3-OMG concentration in plasma using HPLC or GC-MS a1->a2 a3 8. Plot plasma 3-OMG concentration vs. time and calculate AUC a2->a3

References

Application Notes and Protocols: 3-O-Methyl-D-glucopyranose as a Versatile Building Block in Glycoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-O-Methyl-D-glucopyranose as a key building block in the synthesis of complex glycosides. This versatile monosaccharide derivative offers a strategic advantage in multi-step synthetic routes by selectively blocking the hydroxyl group at the C-3 position, thereby directing glycosylation to other positions on the pyranose ring. This inherent protection is particularly valuable in the construction of oligosaccharides and glycoconjugates with specific linkage requirements, which are of significant interest in pharmaceutical and biotechnological research.[1]

Overview of Synthetic Strategy

The synthesis of glycosides using this compound as a glycosyl acceptor typically involves a strategic approach that includes the protection of other reactive hydroxyl groups, followed by a glycosylation reaction with a suitable glycosyl donor, and concluding with deprotection steps to yield the final product. The Koenigs-Knorr reaction and its modifications are widely employed for the formation of the glycosidic bond.[1]

A generalized workflow for the synthesis of a disaccharide using this compound as the acceptor is depicted below.

General Workflow for Glycoside Synthesis A This compound B Protection of -OH at C2, C4, C6 A->B C Partially Protected Acceptor B->C E Glycosylation Reaction (e.g., Koenigs-Knorr) C->E D Glycosyl Donor (e.g., Acetobromo-α-D-glucose) D->E F Protected Disaccharide E->F G Deprotection F->G H Final Disaccharide G->H

Caption: General workflow for glycoside synthesis.

Experimental Protocols

Preparation of a Partially Protected this compound Acceptor

To direct the glycosylation to a specific hydroxyl group, the other hydroxyls on this compound must be protected. The following protocol describes a representative procedure for the preparation of a 3-OH glycosyl acceptor, which can be adapted for this compound.

Protocol: Synthesis of Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (a 3-OH Acceptor Analog)

This protocol is adapted from an improved synthesis of a common 3-OH glycosyl acceptor.

  • Benzylation: To a stirred mixture of methyl-α-D-glucopyranoside in benzyl (B1604629) chloride under an argon atmosphere, add sodium hydride portionwise.

  • Heat the reaction mixture at 100-105°C for several hours.

  • Cool the reaction to room temperature and carefully quench with methanol.

  • Dilute the mixture with an organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, a mixture of benzylated isomers, is then subjected to further steps for separation.

  • Acylation: The mixture of benzylated products is treated with benzoyl chloride in the presence of N,N-dimethylaminopyridine (DMAP) in dry pyridine (B92270) at 50°C. This selectively acylates the free hydroxyl groups.

  • Chromatographic Separation: The resulting mixture of benzoylated compounds can be efficiently separated by column chromatography on silica (B1680970) gel.

  • Deprotection: The isolated, selectively benzoylated compound is then deprotected under Zemplen conditions (catalytic sodium methoxide (B1231860) in methanol) to yield the pure 3-OH glycosyl acceptor.

Quantitative Data for Analogous 3-OH Acceptor Synthesis

StepProductYield
Benzoylation & Separation3-O-Benzoylated compound71%
Deprotection3-OH acceptor91-93%
Glycosylation using a this compound Acceptor

The following is a generalized protocol for the Koenigs-Knorr glycosylation, a robust method for forming glycosidic bonds. This can be applied to a suitably protected this compound acceptor.

Protocol: Koenigs-Knorr Type Glycosylation

  • Reaction Setup: To a solution of the partially protected this compound acceptor (1.1 equivalents) and a promoter such as silver(I) oxide (1.0 equivalent) in an anhydrous solvent (e.g., acetonitrile), add a catalytic amount of a borinic acid ester catalyst (e.g., 2-aminoethyl diphenylborinate, 10 mol%).

  • Addition of Glycosyl Donor: To this mixture, add the glycosyl donor, for example, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 equivalent), at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of celite and wash with an appropriate organic solvent (e.g., dichloromethane).

  • Purification: Remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel to obtain the protected disaccharide.

  • Deprotection: The protecting groups are subsequently removed to yield the final disaccharide. For example, acetyl groups can be removed under Zemplen conditions (catalytic sodium methoxide in methanol).

Representative Quantitative Data for a Koenigs-Knorr Type Reaction

Glycosyl DonorGlycosyl AcceptorPromoterCatalystSolventTime (h)Yield
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromideMethyl α-L-fucopyranosideSilver(I) oxide2-Aminoethyl diphenylborinateAcetonitrile490%[2]

Logical Relationships in Glycoside Synthesis

The successful synthesis of a target glycoside hinges on the careful selection of protecting groups and the choice of an appropriate glycosylation method. The interplay between the glycosyl donor, acceptor, and promoter dictates the stereochemical outcome and overall yield of the reaction.

Key Factors in Glycoside Synthesis A Glycosyl Donor (e.g., Glycosyl Halide) G Glycosidic Bond Formation A->G B Glycosyl Acceptor (this compound derivative) B->G C Promoter (e.g., Silver Salt) C->G D Protecting Groups D->A D->B E Solvent E->G F Reaction Conditions (Temperature, Time) F->G

Caption: Key factors influencing glycosidic bond formation.

Application in Drug Development

This compound serves as an invaluable building block in the synthesis of complex carbohydrates for the development of novel therapeutic agents.[1] Its use facilitates the creation of glycosides with defined structures, which are crucial for studying carbohydrate-protein interactions, developing carbohydrate-based vaccines, and designing novel antibiotics and anticancer drugs. The ability to selectively introduce a methyl group at the 3-position allows for the synthesis of analogs of naturally occurring oligosaccharides, which can be used to probe biological systems and develop new therapeutic strategies.

References

Application Notes and Protocols for Determining Intracellular Water Space Using 3-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of intracellular water space is fundamental in various fields of biological research, including cell physiology, pharmacology, and drug development. It provides crucial information about cell volume regulation, membrane transport processes, and the cellular effects of drugs and other stimuli. 3-O-Methyl-D-glucopyranose (3-OMG), a non-metabolizable analog of glucose, serves as an invaluable tool for this purpose. 3-OMG is transported into the cell by the same glucose transporters as D-glucose but is not phosphorylated or metabolized, allowing it to equilibrate between the intracellular and extracellular compartments. This unique characteristic makes it an excellent probe for measuring the volume of the intracellular water space, which is essentially the cytoplasmic volume accessible to the molecule.

These application notes provide detailed protocols for the use of this compound in determining intracellular water space in both in vitro and in vivo settings.

Principle of the Method

The method is based on the principle of isotope dilution. Radiolabeled this compound (typically [³H] or [¹⁴C]-3-OMG) is introduced to a cell suspension or administered to an animal. The 3-OMG is transported into the cells via glucose transporters (GLUTs) and distributes throughout the intracellular water space until its concentration reaches equilibrium with the extracellular fluid.

By measuring the concentration of the radiolabeled 3-OMG in the extracellular and intracellular compartments at equilibrium, the volume of the intracellular water space can be calculated. To accurately determine the intracellular concentration, the extracellular fluid volume must be accounted for. This is typically achieved by using a membrane-impermeable marker, such as inulin (B196767) or mannitol, in conjunction with 3-OMG.

The key assumptions for this method are:

  • 3-OMG is not metabolized by the cells.

  • 3-OMG transport is not an active process and reaches equilibrium.

  • The chosen extracellular marker does not enter the intracellular space.

Applications

  • Cell Volume Regulation Studies: Investigating changes in intracellular water space in response to osmotic stress, hormonal stimulation, or pathological conditions.

  • Drug Discovery and Development: Assessing the effects of drug candidates on cell volume, membrane transport, and cellular hydration.

  • Physiological and Pathophysiological Research: Studying alterations in intracellular water homeostasis in various diseases, such as diabetes, cancer, and neurodegenerative disorders.

  • Glucose Transport Kinetics: Determining the activity and characteristics of glucose transporters in different cell types and tissues.

Data Presentation

The following tables summarize quantitative data related to the use of this compound for determining intracellular water space and its transport kinetics.

Table 1: Distribution of this compound in Various Tissues

TissueSpeciesDistribution SpaceReference
BrainRat0.52
HeartRat0.52
LiverRat0.75
Renal Cortex (Cytoplasmic Volume)RabbitProposed as a measure
Leukocytes (as % of Total Cell H₂O)Rat40%

**Table 2: Comparison of Markers

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 3-O-Methyl-D-glucopyranose synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main challenge lies in achieving regioselectivity. D-glucose has five hydroxyl (-OH) groups with similar reactivity. The primary hydroxyl group at C-6 is the most reactive, followed by the anomeric hydroxyl at C-1, and then the secondary hydroxyls at C-2, C-3, and C-4. Selectively methylating the C-3 hydroxyl group requires a strategic approach to protect the other reactive hydroxyl groups. Key challenges include controlling regioselectivity, preventing incomplete reactions, avoiding side reactions, and purifying the target compound from structurally similar isomers.[1]

Q2: Why are protecting groups necessary for this synthesis?

A2: Protecting groups are crucial for directing the methylation reaction to the desired C-3 hydroxyl group. By temporarily masking the more reactive hydroxyl groups (e.g., at C-1, C-2, C-4, and C-6), the methylating agent can selectively react with the unprotected C-3 hydroxyl. The choice of protecting groups is critical and often involves forming cyclic acetals, such as isopropylidene or benzylidene acetals, which can selectively protect vicinal diols.

Q3: What are some common protecting group strategies for the synthesis of this compound?

A3: A common strategy involves the use of acetone (B3395972) or benzaldehyde (B42025) in the presence of an acid catalyst to form di-O-isopropylidene or di-O-benzylidene acetals, respectively. For instance, reacting D-glucose with acetone can yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which leaves the C-3 hydroxyl group free for methylation. After methylation, the protecting groups are removed by acid hydrolysis.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting material and developing it in an appropriate solvent system (e.g., chloroform-acetone mixtures), you can visualize the consumption of the starting material and the formation of the product.[1] Sugar components can be visualized by spraying with 5% sulfuric acid in ethanol (B145695) and heating.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield Incomplete reaction.- Increase reaction time and/or temperature.- Add fresh methylating agent and base in portions.
Degradation of reagents.- Use freshly distilled or new methyl iodide.- Ensure the base (e.g., NaH) is dry and active.
Poor choice of base or solvent.- For sterically hindered hydroxyls, consider a stronger base system like NaH in DMSO (Hakomori methylation).
Multiple products observed on TLC Incomplete protection of hydroxyl groups.- Ensure the protection step goes to completion before methylation.- Purify the protected intermediate before proceeding.
Partial deprotection during methylation.- Use milder reaction conditions (e.g., lower temperature).- Choose a more stable protecting group.
Over-methylation.- Use a stoichiometric amount of the methylating agent.- Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficulty in purifying the final product Presence of structurally similar isomers.- Use column chromatography with a suitable solvent system for separation.- Attempt crystallization from different solvent systems (e.g., ether-pentane, di-isopropylether).[1]
Product is a syrup or oil.- Try to induce crystallization by seeding with a small crystal of the pure product.- If crystallization fails, purify by column chromatography and dry under high vacuum to remove residual solvents.[1]
Incomplete deprotection Inefficient acid hydrolysis.- Increase the concentration of the acid or the reaction time for deprotection.- Consider using a different acid catalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound via Di-O-isopropylidene Protection

This protocol is a representative method constructed from general principles of carbohydrate chemistry.

Step 1: Protection of D-glucose to form 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

  • Suspend D-glucose in anhydrous acetone.

  • Add a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid, iodine, or ferric chloride).

  • Stir the mixture at room temperature until the D-glucose has completely dissolved and TLC analysis indicates the formation of the di-acetal product.

  • Neutralize the catalyst with a base (e.g., sodium bicarbonate solution), filter the mixture, and concentrate the filtrate under reduced pressure.

  • Purify the resulting syrup by column chromatography or recrystallization to obtain 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Step 2: Methylation of the C-3 Hydroxyl Group

  • Dissolve the dried 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in an anhydrous aprotic solvent such as THF or DMF.

  • Under an inert atmosphere (e.g., nitrogen or argon), cool the solution to 0°C and add a strong base, such as sodium hydride (NaH), portion-wise.

  • Allow the mixture to stir for 30-60 minutes at 0°C to ensure complete deprotonation of the C-3 hydroxyl group.

  • Add methyl iodide (CH₃I) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1,2:5,6-di-O-isopropylidene-3-O-methyl-α-D-glucofuranose.

Step 3: Deprotection to yield this compound

  • Dissolve the crude methylated product in an aqueous solution of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid).

  • Heat the mixture to facilitate the hydrolysis of the isopropylidene groups.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate).

  • Concentrate the solution under reduced pressure.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound
PropertyValueReference
Molecular Formula C₇H₁₄O₆
Molecular Weight 194.18 g/mol
Appearance White to off-white crystalline powder
Melting Point 160-169 °C
Optical Rotation [α]D²⁰ +54° to +58° (c=1 in H₂O, 24 hours)
Purity ≥ 98% (HPLC)
¹H NMR (D₂O) Spectra available in online databases.
¹³C NMR (D₂O) Spectra available in online databases.
Table 2: Comparison of Reaction Conditions for Methylation of Protected Glucose Derivatives (Illustrative)
EntryProtected GlucoseMethylating AgentBaseSolventTemperatureTimeYield of Methylated Product
11,2:5,6-di-O-isopropylidene-α-D-glucofuranoseCH₃INaHDMFRT12 hHigh (expected)
21,2:5,6-di-O-isopropylidene-α-D-glucofuranose(CH₃)₂SO₄NaOHTHF50°C30 minHigh (expected)
34,6-O-benzylidene-β-D-glucopyranosideCH₃INaH/CuCl₂THFRT4 hGood (C-3 methylation)

Note: The yields in this table are illustrative and can vary based on specific experimental conditions and scale.

Visualizations

experimental_workflow D_Glucose D-Glucose Protection Protection (Acetone, H+) D_Glucose->Protection Protected_Intermediate 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose Protection->Protected_Intermediate Methylation Methylation (NaH, CH3I) Protected_Intermediate->Methylation Methylated_Intermediate 1,2:5,6-Di-O-isopropylidene- 3-O-methyl-α-D-glucofuranose Methylation->Methylated_Intermediate Deprotection Deprotection (Aq. Acid) Methylated_Intermediate->Deprotection Final_Product 3-O-Methyl- D-glucopyranose Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (Fresh CH3I, Dry NaH) Start->Check_Reagents Increase_Conditions Increase Reaction Time / Temperature Start->Increase_Conditions Result_Improved Yield Improved? Check_Reagents->Result_Improved Increase_Conditions->Result_Improved Change_Base_Solvent Consider Stronger Base (e.g., NaH/DMSO) Result_Improved->Change_Base_Solvent No Result_Not_Improved Analyze Byproducts (TLC, NMR) Result_Improved->Result_Not_Improved Yes

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: 3-O-Methyl-D-glucopyranose Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-O-Methyl-D-glucopyranose.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via common techniques such as recrystallization and column chromatography.

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Product does not crystallize - Solvent is too non-polar or too polar.- Solution is not sufficiently saturated.- Presence of significant impurities inhibiting crystal formation.- Solvent Selection: Test a range of solvents. Ethanol (B145695), methanol (B129727), or mixtures like ethanol/water can be effective.[1] A good solvent should dissolve the compound when hot but not at room temperature.[2]- Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of pure this compound.- Increase Saturation: Slowly evaporate some of the solvent to increase the concentration of the product.- Pre-purification: If heavily impure, consider a preliminary purification step like a silica (B1680970) plug filtration.
Oiling out instead of crystallization - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Rapid cooling.- Solvent Choice: Select a solvent with a lower boiling point.- Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3]- Dilution: Add a small amount of additional hot solvent to the oiled-out mixture and attempt to redissolve by heating. Then, cool slowly.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals lost during washing.- Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Hot Filtration: Preheat the funnel and filter paper before filtering the hot solution to remove insoluble impurities.- Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization - Inappropriate solvent choice that also dissolves impurities.- Co-precipitation of impurities with the product.- Inefficient removal of mother liquor.- Solvent System: Choose a solvent system where the impurities are either very soluble or insoluble at all temperatures.- Slow Crystallization: Allow for slow crystal growth to minimize the inclusion of impurities in the crystal lattice.- Washing: Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Compound does not move from the baseline (Low Rf) - The solvent system is not polar enough.- Increase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of methanol in a chloroform (B151607)/methanol mixture).[4]
Compound runs with the solvent front (High Rf) - The solvent system is too polar.- Decrease Polarity: Decrease the proportion of the polar solvent in your mobile phase.[4]
Streaking or tailing of spots on TLC/column fractions - Sample is overloaded.- Compound is interacting strongly with the stationary phase (silica gel is acidic).- Insolubility of the compound in the mobile phase at the point of loading.- Sample Load: Reduce the amount of crude material loaded onto the column.[4]- Add Modifier: For polar compounds, adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape.[5]- Dry Loading: Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column.[6]
Poor separation of product from impurities - Inappropriate solvent system.- Column was not packed properly.- Flow rate is too fast.- Optimize Solvent System: Use TLC to find a solvent system that provides good separation between your product and impurities (aim for a ΔRf of at least 0.2).- Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels.- Flow Rate: A slower flow rate can improve resolution.
Appearance of multiple spots/peaks for the pure compound - Presence of anomers (α and β forms of the glucopyranose).- The interconversion between anomers can sometimes be slow enough to be separated on a column.[7][8] This is often observed in sugar chromatography. It may not always be necessary to separate them if the final application allows for an equilibrium mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Common impurities can include unreacted starting materials (e.g., D-glucose), byproducts from protecting group manipulations, and other methylated glucose isomers (e.g., 2-O-Methyl-, 4-O-Methyl-, or 6-O-Methyl-D-glucopyranose) depending on the synthetic route. Over-methylation can also lead to di- or tri-methylated glucose species.[9]

Q2: What is a good starting solvent system for silica gel column chromatography of this compound?

A2: Due to the polar nature of this compound, a relatively polar solvent system is required. Good starting points for TLC analysis and column chromatography are mixtures of chloroform and methanol or ethyl acetate (B1210297) and methanol. A common starting ratio could be 9:1 or 8:2 chloroform:methanol, with the polarity adjusted based on the observed Rf value.[10][11]

Q3: How can I visualize this compound on a TLC plate?

A3: this compound is not UV active. Therefore, a chemical stain is required for visualization. A common stain for sugars is a p-anisaldehyde solution or a potassium permanganate (B83412) solution, followed by gentle heating of the TLC plate.[12]

Q4: My purified this compound shows two spots on the TLC plate even after careful purification. What could be the reason?

A4: This is likely due to the presence of both the α and β anomers of the pyranose ring.[7][13] In solution, these two forms are in equilibrium. Depending on the solvent system and the specific conditions, they can sometimes be separated by TLC or column chromatography.[7][14]

Q5: What is a suitable recrystallization solvent for this compound?

A5: Alcohols such as ethanol or methanol are often good choices for recrystallizing polar compounds like methylated sugars.[1] A mixture of solvents, such as ethanol and water, can also be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, add the crude this compound. Heat a suitable solvent (e.g., ethanol) in a separate beaker. Add the minimum amount of hot solvent to the crude product with stirring until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Silica Gel Column Chromatography of this compound
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give the this compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities. A starting point could be a chloroform:methanol (9:1 v/v) mixture.[10]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., chloroform). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for compounds with poor solubility in the eluent, use the dry loading method.[6]

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Purity and Yield Data for Purification Methods (Illustrative)

Purification MethodStarting Material Purity (%)Final Purity (%)Yield (%)Reference
Recrystallization (Ethanol)~90>9875-85General Lab Practice
Silica Gel Chromatography~85>9960-75[10]

Note: These are typical values and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve TLC TLC Analysis for Solvent System Crude->TLC Column Silica Gel Column Chromatography Crude->Column Recrystallize Recrystallization Dissolve->Recrystallize Filter Vacuum Filtration Recrystallize->Filter Pure_Recryst Pure Crystals Filter->Pure_Recryst TLC->Column Fractions Collect & Analyze Fractions Column->Fractions Evaporate Combine Pure Fractions & Evaporate Solvent Fractions->Evaporate Pure_Column Pure Product Evaporate->Pure_Column

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impure Product Impure? Start->Impure Too_Much_Solvent Used too much solvent? Low_Yield->Too_Much_Solvent Premature_Cryst Premature crystallization? Low_Yield->Premature_Cryst Streaking Streaking/Tailing in Chromatography? Impure->Streaking Anomers Multiple spots/peaks? Impure->Anomers Sol_A1 Optimize solvent volume Too_Much_Solvent->Sol_A1 Sol_A2 Use hot filtration Premature_Cryst->Sol_A2 Sol_B1 Reduce sample load Add mobile phase modifier Streaking->Sol_B1 Sol_B2 Recognize as anomers (often acceptable) Anomers->Sol_B2

Caption: Troubleshooting decision tree for common purification issues.

References

Improving the solubility of 3-O-Methyl-D-glucopyranose for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-O-Methyl-D-glucopyranose. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using this compound in in vitro assays, with a specific focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a methylated derivative of D-glucose.[1][2] It is recognized as a non-metabolizable glucose analogue, meaning it is transported into cells via glucose transporters but is not significantly processed in glycolysis.[1][3] This property makes it a valuable tool for studying glucose transport mechanisms in various cell types.[1][4]

Q2: What are the basic physical and chemical properties of this compound?

A2: The key properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₇H₁₄O₆[1][2]
Molecular Weight 194.18 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 167-169 °C[1]
Solubility in Water 50 mg/mL[1]

Q3: Why is this compound used in in vitro assays?

A3: It is primarily used as a marker to assess glucose transport capacity across cell membranes.[4] Researchers use it to investigate the function of glucose transporters and to study how conditions like diabetes mellitus affect glucose uptake in intestinal cells.[1][4]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems related to dissolving this compound for your experiments.

Q4: I'm having trouble dissolving this compound in my aqueous buffer. What could be the issue?

A4: While this compound has a reported aqueous solubility of 50 mg/mL, several factors can hinder dissolution:

  • High Concentration: You may be attempting to create a stock solution that exceeds its intrinsic solubility in your specific buffer system.

  • Temperature: Dissolution may be slower at lower temperatures. Gentle warming can often help.

  • Buffer Composition: The pH and ionic strength of your buffer can influence the solubility of compounds.

  • Purity of Compound: Impurities in the compound could potentially affect its solubility characteristics.

Q5: How can I increase the solubility of this compound for my assay?

A5: Several techniques can be employed to enhance the solubility of compounds for in vitro use. The most common and effective methods are summarized below.

MethodDescriptionAdvantagesDisadvantages
Co-solvency Adding a water-miscible organic solvent (e.g., DMSO, ethanol) to the aqueous solution.[5]Simple to implement; can significantly increase solubility of lipophilic compounds.[5]Solvents can be toxic to cells, even at low concentrations, and may interfere with assay results.[6][7][8]
pH Adjustment Modifying the pH of the solvent to ionize the compound, which can increase its solubility.[9]Effective for ionizable compounds.This compound is a neutral molecule, so this method is unlikely to have a significant effect. The final pH must be compatible with your assay.
Complexation Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[10][11][12]Can dramatically increase aqueous solubility and stability with low cellular toxicity.[6][10]Requires optimization of the cyclodextrin (B1172386) type and concentration; potential for the complexing agent to interfere with the assay.[13]
Gentle Heating & Sonication Applying gentle heat or using an ultrasonic bath to provide energy to break the crystal lattice and facilitate dissolution.Simple and effective for compounds that are not heat-labile.Risk of compound degradation at higher temperatures.

Q6: Which co-solvent should I choose, and what concentration is safe for my cell-based assay?

A6: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices. However, they can impact cell viability and function. It is crucial to use the lowest effective concentration and to include a vehicle control in your experiments.[8]

Co-SolventTypical Starting ConcentrationPotential Cellular Effects
DMSO ≤ 0.5% (v/v)Can have inhibitory or stimulatory effects on cellular processes; concentrations >1% are often cytotoxic.[6][8][14]
Ethanol ≤ 0.5% (v/v)Can affect metabolic proteins and membrane integrity; cytotoxicity is cell-type dependent.[14][15]
Polyethylene Glycol (PEG 400) ≤ 1% (v/v)Generally shows less inhibition of enzyme activities compared to other solvents.[7]

Important: Always perform a literature search for your specific cell line to determine its tolerance to common solvents. The final concentration of the solvent should remain constant across all experimental conditions.[6][8]

Experimental Workflows and Protocols

To assist in your experimental setup, a logical workflow for troubleshooting solubility and detailed protocols for common enhancement techniques are provided below.

G start Start: Need to prepare 3-O-MG solution check_sol Attempt to dissolve in aqueous buffer at desired concentration start->check_sol success Success! Solution is clear. Proceed to assay. check_sol->success Yes fail Problem: Precipitate or cloudy solution check_sol->fail No heat Apply gentle heat (37°C) and/or sonication fail->heat check_heat Is solution clear? heat->check_heat check_heat->success Yes reassess Re-evaluate required concentration. Can a lower concentration be used? check_heat->reassess No cosolvent Use a co-solvent (e.g., DMSO). See Protocol 1. cyclodextrin Use a complexation agent (e.g., β-cyclodextrin). See Protocol 2. cosolvent->cyclodextrin Assay sensitive to solvent? end_fail Unable to solubilize. Consider alternative experimental design. cyclodextrin->end_fail Still insoluble reassess->check_sol Yes, lower conc. reassess->cosolvent No, conc. is fixed

Caption: Troubleshooting workflow for solubilizing this compound.

Protocol 1: Preparation of a Concentrated Stock Solution using a Co-solvent (DMSO)

This protocol describes how to prepare a 1 M stock solution of this compound in a water/DMSO mixture.

Materials:

  • This compound (MW: 194.18 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out 19.42 mg of this compound and place it in a sterile vial.

  • Add 50 µL of DMSO to the vial. Vortex briefly to dissolve the compound completely. This creates an initial 2 M solution in pure DMSO.

  • Add 50 µL of sterile water to the DMSO solution and vortex thoroughly. This brings the final volume to 100 µL and the final concentration to 1 M. The final solvent composition is 50% DMSO / 50% Water.

  • Visually inspect the solution to ensure it is clear and free of precipitates.

  • When preparing working solutions for your assay, ensure the final concentration of DMSO is non-toxic to your cells (typically ≤0.5%). For example, a 1:200 dilution of this stock solution would result in a final DMSO concentration of 0.25%.

Protocol 2: Solubility Enhancement using β-Cyclodextrin

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[10][12] This method is useful when organic co-solvents must be avoided.[6]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a similar modified β-cyclodextrin

  • Desired aqueous buffer (e.g., PBS, DMEM)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 1-5% (w/v). Stir until the cyclodextrin is fully dissolved.

  • Slowly add the powdered this compound to the cyclodextrin solution while stirring continuously.

  • Allow the mixture to stir at room temperature for 1-4 hours. In some cases, gentle heating (37-40°C) can facilitate complex formation.

  • After stirring, filter the solution through a 0.22 µm sterile filter to remove any undissolved material.

  • The resulting clear solution contains the this compound/cyclodextrin complex. The concentration of the dissolved compound should be confirmed analytically if possible.

G cluster_0 cluster_1 a compound This compound (Poorly soluble guest) b cd β-Cyclodextrin (Host molecule) c complex Inclusion Complex (Water-soluble) compound->complex + cd->complex water Aqueous Solution complex->water Dissolves in label_complex 3-O-MG

Caption: Mechanism of solubility enhancement by β-cyclodextrin complexation.

Signaling and Transport Context

Understanding how this compound functions in an assay is key to experimental design. The diagram below illustrates its primary mechanism of action.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space omg_ext This compound glut Glucose Transporter (e.g., GLUT1) omg_ext->glut Binds to omg_int This compound (Accumulates) glut->omg_int Transports omg_int->block glycolysis Glycolysis

Caption: Transport of this compound via a glucose transporter.

References

Preventing phosphorylation of 3-O-Methyl-D-glucose by hexokinase in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of 3-O-Methyl-D-glucose (3-OMG) in experiments, specifically focusing on its interaction with hexokinase.

Frequently Asked Questions (FAQs)

Q1: What is 3-O-Methyl-D-glucose (3-OMG) and why is it used in research?

3-O-Methyl-D-glucose is a synthetic analog of D-glucose where the hydroxyl group at the 3rd carbon is replaced by a methyl group.[1][2] This modification allows it to be recognized and transported into cells by the same glucose transporters as D-glucose (e.g., GLUT and SGLT transporters).[3] However, it is largely resistant to phosphorylation by hexokinase, the first enzyme in the glycolytic pathway.[1][2] This property makes it a valuable tool for studying glucose transport independently of downstream metabolic processes like glycolysis.[4][5][6]

Q2: Is it true that 3-O-Methyl-D-glucose is absolutely not phosphorylated by hexokinase?

While 3-OMG is widely considered a non-metabolizable glucose analog, several studies have shown that it can be phosphorylated by hexokinase, although at a significantly lower rate compared to D-glucose.[7][8][9] The efficiency of this phosphorylation can vary depending on the source of the hexokinase (e.g., yeast, mammalian) and the experimental conditions.[8][10][11]

Q3: Why is the phosphorylation of 3-O-Methyl-D-glucose by hexokinase so inefficient?

The presence of the methyl group on the 3rd carbon of the glucose ring sterically hinders the proper binding of the molecule within the active site of hexokinase. This leads to a much lower binding affinity (higher Km) and a drastically reduced maximal velocity (Vmax) of the phosphorylation reaction.[8] For instance, the catalytic efficiency of hexokinase for 3-OMG can be up to five orders of magnitude lower than for D-glucose.[7][12][13]

Q4: What are the experimental implications of the minimal phosphorylation of 3-OMG?

For most applications, such as glucose transport assays, the phosphorylation of 3-OMG is negligible and does not interfere with the interpretation of the results.[11] However, in experiments involving very high concentrations of 3-OMG, long incubation times, or highly sensitive detection methods for phosphorylated sugars, the formation of 3-O-methyl-D-glucose-6-phosphate might be detectable and should be considered.[7][9]

Troubleshooting Guide

Q5: I am observing unexpected downstream metabolic effects in my cells after incubation with 3-OMG. Could this be due to its phosphorylation?

While unlikely to cause significant metabolic shifts, the minimal phosphorylation of 3-OMG can lead to an accumulation of 3-O-methyl-D-glucose-6-phosphate.[7][12] This phosphorylated analog is trapped within the cell and is not a substrate for downstream glycolytic enzymes.[7] Depending on your specific assay, this accumulation could potentially have minor, indirect effects. It is crucial to confirm that these effects are not due to other factors such as impurities in the 3-OMG preparation or off-target effects.

Q6: My glucose transport assay results using radiolabeled 3-OMG are variable. What are the potential causes?

Inconsistent results in 3-OMG uptake assays can stem from several factors:

  • Assay Duration: Since 3-OMG is not significantly metabolized, it can equilibrate across the cell membrane. It is crucial to perform uptake measurements during the initial linear phase of transport, which can be very short.[4]

  • Temperature Control: Glucose transport is a temperature-sensitive process. Maintaining a consistent and appropriate temperature throughout the experiment is critical for reproducibility.

  • Washing Steps: Incomplete removal of extracellular 3-OMG during the washing steps can lead to artificially high uptake readings. Ensure your washing protocol is efficient and consistently applied.

  • Cell Viability and Density: Variations in cell number and viability between wells or experiments will directly impact the amount of 3-OMG transported.

Q7: How can I be certain that the observed uptake in my assay is due to specific glucose transporter activity?

To ensure the specificity of 3-OMG uptake, consider the following controls:

  • Competitive Inhibition: Co-incubate the cells with a high concentration of D-glucose. A significant reduction in 3-OMG uptake would indicate that both are competing for the same transporters.

  • Phlorizin (B1677692) Inhibition: For studies involving SGLT transporters, use phlorizin as an inhibitor to demonstrate SGLT-specific transport.

  • Cytochalasin B Inhibition: For studies focused on GLUT transporters, cytochalasin B can be used as an inhibitor.

Quantitative Data Summary

The following table summarizes the kinetic parameters of hexokinase for D-glucose and 3-O-Methyl-D-glucose, highlighting the significantly lower affinity and catalytic rate for the latter.

SubstrateHexokinase SourceKmVmax (relative to D-glucose)Catalytic Efficiency (relative to D-glucose)
D-GlucoseYeast / Beef Heart1x11
3-O-Methyl-D-glucoseYeast / Beef Heart40-120x higher~0.001~10⁻⁵

Note: The values are approximate and can vary based on the specific experimental conditions and the isoform of hexokinase.[7][8]

This table shows the percentage of 3-OMG recovered as phosphorylated products in different rat tissues after in vivo administration.

TissuePhosphorylated 3-OMG (%)
Brain1-3%
Heart3-6%
Liver4-7%

Data from in vivo studies in rats.[11]

Experimental Protocols

Protocol: Competitive Glucose Uptake Assay Using Radiolabeled 3-O-Methyl-D-glucose

This protocol provides a general framework for measuring glucose transporter activity by assessing the uptake of radiolabeled 3-OMG in cultured cells.

  • Cell Culture: Plate cells in a suitable multi-well format and grow to the desired confluency.

  • Starvation: To upregulate glucose transporters, incubate the cells in a glucose-free medium (e.g., Krebs-Ringer-HEPES buffer) for a defined period (e.g., 1-2 hours) before the assay.

  • Treatment: Add your experimental compounds (e.g., inhibitors, activators) to the cells for the desired duration.

  • Uptake Initiation: Start the uptake by adding a solution containing radiolabeled 3-OMG (e.g., [³H]3-O-methyl-D-glucose) at a known concentration. For competition experiments, add a high concentration of unlabeled D-glucose along with the radiolabeled 3-OMG.

  • Uptake Termination: After a short, predetermined incubation time (to ensure measurement of initial transport rates), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold stop buffer (e.g., PBS containing a glucose transport inhibitor like phloretin (B1677691) or a high concentration of glucose).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well to normalize the uptake data.

  • Data Analysis: Express the results as counts per minute (CPM) per milligram of protein or another appropriate unit.

Visualizations

cluster_glucose D-Glucose cluster_3omg 3-O-Methyl-D-glucose D_Glucose D-Glucose GLUT Glucose Transporter (GLUT) D_Glucose->GLUT Transport Hexokinase Hexokinase GLUT->Hexokinase Intracellular G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylation (High Efficiency) Glycolysis Glycolysis G6P->Glycolysis OMG 3-O-Methyl-D-glucose GLUT2 Glucose Transporter (GLUT) OMG->GLUT2 Transport Hexokinase2 Hexokinase GLUT2->Hexokinase2 Intracellular OMG6P 3-OMG-6-Phosphate (Accumulates) Hexokinase2->OMG6P Phosphorylation (Very Low Efficiency) Stop Metabolic Stop OMG6P->Stop

Caption: Signaling pathway of D-glucose vs. 3-O-Methyl-D-glucose metabolism.

start Start: Cultured Cells starve Starve Cells (Glucose-free medium) start->starve treat Add Experimental Compounds (e.g., inhibitors) starve->treat uptake Initiate Uptake: Add Radiolabeled 3-OMG (with/without competitor) treat->uptake terminate Terminate Uptake & Wash with Ice-Cold Stop Buffer uptake->terminate lyse Lyse Cells terminate->lyse count Scintillation Counting lyse->count protein Protein Quantification lyse->protein analyze Analyze Data (Normalize uptake to protein) count->analyze protein->analyze end End: Results analyze->end

Caption: Experimental workflow for a 3-O-Methyl-D-glucose uptake assay.

issue Unexpected Downstream Metabolic Effects with 3-OMG? check_purity Check Purity of 3-OMG (e.g., via HPLC) issue->check_purity Yes control_exp Perform Control Experiment: Compare with D-Glucose at same concentration issue->control_exp Yes phosphorylation Is Phosphorylation a Concern? control_exp->phosphorylation measure_p Measure 3-OMG-6-Phosphate (e.g., via LC-MS) phosphorylation->measure_p Yes conclusion Minimal Phosphorylation is Likely Not the Cause of Major Metabolic Shifts phosphorylation->conclusion No reduce_conc Reduce 3-OMG Concentration or Incubation Time measure_p->reduce_conc

Caption: Troubleshooting logic for unexpected metabolic effects of 3-OMG.

References

Identifying and minimizing byproducts in 3-O-Methyl-D-glucopyranose reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-O-Methyl-D-glucopyranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts in your chemical reactions.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and what are its common applications?

A1: this compound is a derivative of D-glucose where the hydroxyl group at the C3 position is replaced by a methoxy (B1213986) group. This modification enhances its solubility and reactivity compared to other glucose derivatives. It is widely used in pharmaceutical development as a building block for synthesizing glycosides and other complex carbohydrates. Additionally, it finds applications in the food industry as a sweetener and flavor enhancer, and in biotechnology for studying carbohydrate metabolism and enzyme interactions.

Q2: What are the most common types of reactions performed with this compound?

A2: Common reactions involving this compound include protection reactions (like benzylation, acetylation, and silylation) to selectively block hydroxyl groups, glycosylation reactions where it acts as a glycosyl acceptor, and oxidation reactions.

Q3: Why is it important to control byproduct formation in reactions with this compound?

A3: Controlling byproduct formation is crucial for several reasons. Byproducts can complicate the purification of the desired product, leading to lower yields and increased costs. In the context of drug development, even small amounts of impurities can have significant effects on the biological activity and safety of the final compound. Therefore, minimizing byproducts is essential for efficient synthesis and for ensuring the purity and safety of pharmaceutical products.

Troubleshooting Guides

Protection Reactions: Benzylation

Q1: I am performing a benzylation on this compound and I am observing multiple spots on my TLC plate. What are the likely byproducts?

A1: In a typical benzylation reaction of a glucose derivative using benzyl (B1604629) bromide (BnBr) and a base like sodium hydride (NaH), you are likely forming a mixture of products. The expected byproducts include:

  • Regioisomers: Benzylation might occur at different hydroxyl groups (C2, C4, C6), leading to a mixture of mono-benzylated isomers. In some cases, a 4-OH regioisomer can be a minor byproduct.

  • Over-benzylation Products: Products with more than one benzyl group attached (di-, tri-, or even per-benzylated) can form, especially if an excess of the benzylating agent is used. A fully benzylated (per-benzylated) derivative is a common byproduct.

  • Starting Material: Unreacted this compound may also be present.

Q2: How can I minimize the formation of these byproducts during benzylation?

A2: To improve the selectivity of your benzylation reaction and minimize byproducts, consider the following strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Using a limited amount of benzyl bromide can favor mono-benzylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reactivity and selectivity.

  • Purification Strategy: If a mixture of regioisomers is unavoidable, a common strategy is to proceed with the reaction (e.g., acylation of the remaining hydroxyl group) and then separate the derivatized products, which may have better separation properties on silica (B1680970) gel chromatography. This can be followed by a deprotection step to obtain the desired isomer.

Table 1: Byproducts in Benzylation of a Methyl Glucopyranoside Model

Desired ProductByproduct(s)Typical Yield of Desired ProductNotes
Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside4-OH regioisomer, per-benzylated derivative60-67%Yields can vary based on reaction conditions. Separation of regioisomers can be challenging.

Data inferred from a study on methyl α-D-glucopyranoside, which serves as a model for the reactivity of this compound.

Experimental Protocol: Benzylation of Methyl α-D-glucopyranoside

This protocol for a related compound can be adapted for this compound.

  • Materials: Methyl α-D-glucopyranoside, sodium hydride (60% suspension in mineral oil), benzyl chloride, argon or nitrogen atmosphere.

  • Procedure:

    • To a vigorously stirred mixture of methyl α-D-glucopyranoside in benzyl chloride under an inert atmosphere, add a portion of sodium hydride.

    • Increase the reaction temperature (e.g., to 105 °C) and add the remaining sodium hydride portionwise over a period of time.

    • Stir the mixture for several hours at the elevated temperature.

    • After cooling, the reaction is quenched, and the product is extracted with an organic solvent.

    • The organic phase is washed, dried, and concentrated.

    • The crude product is then purified by column chromatography on silica gel.

Benzylation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products Start This compound Reaction_Mix Reaction Mixture Start->Reaction_Mix Reagents BnBr, NaH Reagents->Reaction_Mix Quench Quench Reaction Reaction_Mix->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Desired Mono-benzylated Product Purify->Desired Byproduct1 Regioisomers Purify->Byproduct1 Byproduct2 Over-benzylated Products Purify->Byproduct2 Byproduct3 Unreacted Starting Material Purify->Byproduct3 Fischer_Glycosylation cluster_products Products Start 3-O-Methyl-D-glucose + Alcohol Catalyst Acid Catalyst Equilibrium Equilibrium Mixture Start->Equilibrium Catalyst->Equilibrium catalysis Alpha_Pyranoside α-Pyranoside Equilibrium->Alpha_Pyranoside Beta_Pyranoside β-Pyranoside Equilibrium->Beta_Pyranoside Alpha_Furanoside α-Furanoside Equilibrium->Alpha_Furanoside Beta_Furanoside β-Furanoside Equilibrium->Beta_Furanoside Acyclic Acyclic Acetal Equilibrium->Acyclic

Addressing the metabolic conversion of 3-O-Methyl-D-glucose in long-term studies.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 3-O-Methyl-D-glucose (3-OMG) in research. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing 3-OMG in long-term experimental setups.

Frequently Asked Questions (FAQs)

Q1: Is 3-O-Methyl-D-glucose completely non-metabolizable?

A1: For the most part, 3-O-Methyl-D-glucose (3-OMG) is considered metabolically stable. It is recognized and transported by glucose transporters into cells, but it is a poor substrate for hexokinase, the first enzyme in the glycolytic pathway.[1] Therefore, it is not significantly phosphorylated and does not enter glycolysis.[1] However, some studies have reported minimal metabolic conversion in certain tissues over time.[2][3]

Q2: What level of metabolic conversion of 3-OMG has been observed in tissues?

A2: While largely unmetabolized, trace amounts of metabolic conversion have been documented. In studies with rats, after 60 minutes of administration of radiolabeled 3-OMG, the vast majority remains unmetabolized.[2][3] However, small percentages of acidic metabolites were detected in various tissues.[2][3] The degree of this conversion can be influenced by factors such as the specific tissue, the concentration of 3-OMG, and the duration of the experiment.[2][4]

Q3: Could the minor metabolism of 3-OMG impact the results of my long-term study?

A3: Yes, in long-term studies, even a slow rate of metabolic conversion can lead to a significant accumulation of metabolites and a corresponding decrease in the concentration of the 3-OMG tracer. This could potentially lead to an overestimation of glucose transport or an underestimation of the 3-OMG distribution volume if not accounted for.

Q4: How does 3-OMG affect cellular processes other than glucose transport?

A4: At high concentrations, 3-OMG has been shown to inhibit glucose-induced insulin (B600854) release.[5] It can also inhibit the phosphorylation of D-glucose by hexokinase and glucokinase.[5] These off-target effects should be considered when designing experiments with high concentrations of 3-OMG.

Troubleshooting Guides

Issue 1: Unexpected decline in 3-OMG signal over time in a long-term experiment.

  • Possible Cause 1: Metabolic Conversion. Even at a low rate, the metabolic conversion of 3-OMG can become significant over extended periods.

  • Troubleshooting Steps:

    • Sample Analysis: At the end of your experiment, collect tissue or cell samples and analyze for the presence of 3-OMG metabolites. Techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry can be used to separate and identify potential charged metabolites (e.g., phosphorylated 3-OMG).

    • Control Experiment: Run a parallel experiment with a known non-metabolizable tracer to see if a similar decline is observed.

    • Data Correction: If metabolic conversion is confirmed, you may need to apply a correction factor to your data based on the rate of metabolism determined from your analysis.

  • Possible Cause 2: Excretion/Clearance. The compound may be cleared from the system over time.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: If working in vivo, perform a pharmacokinetic study to determine the clearance rate of 3-OMG from the plasma and target tissues.

    • Monitor Excretion: Analyze urine and feces for the presence of 3-OMG to quantify the rate of excretion.

Issue 2: Appearance of unknown peaks/metabolites in analytical readouts (e.g., HPLC, Mass Spectrometry).

  • Possible Cause: Formation of 3-OMG Metabolites. As mentioned, small amounts of acidic products, likely including 3-OMG-phosphate, can be formed.[2][4]

  • Troubleshooting Steps:

    • Metabolite Identification: Use tandem mass spectrometry (MS/MS) to characterize the unknown peaks and confirm if they are derivatives of 3-OMG.

    • Enzymatic Assay: Treat cell or tissue extracts with alkaline phosphatase. A reduction in the unknown peak corresponding to the appearance of a 3-OMG peak would suggest the unknown metabolite is a phosphorylated form of 3-OMG.[4]

Data Presentation

Table 1: Metabolic Stability of [14C]3-O-Methyl-D-glucose in Rat Tissues (60 minutes post-administration)

TissueUnmetabolized [14C]3-OMG (%)Acidic Metabolites (%)
Brain97-100%1-3%
Plasma>99%<1%
Heart>90%3-6%
Liver>90%4-7%

Data summarized from studies in rats.[2][3]

Table 2: Distribution Space of 3-O-Methyl-D-glucose in Rat Tissues

TissueDistribution Space
Brain0.52
Heart0.52
Liver0.75

The distribution space is a measure of the volume in which a substance is distributed in the body.[2][3]

Experimental Protocols

Protocol 1: Assessment of 3-OMG Metabolic Conversion in Tissue Homogenates

  • Tissue Homogenization: Homogenize fresh tissue samples in a suitable buffer on ice.

  • Incubation: Add radiolabeled [14C]3-OMG to the homogenate and incubate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes). Include a control with boiled homogenate to account for non-enzymatic degradation.

  • Protein Precipitation: Stop the reaction by adding a precipitating agent like perchloric acid.

  • Separation of Metabolites: Centrifuge to remove precipitated proteins. Separate the supernatant containing 3-OMG and its potential metabolites using ion-exchange chromatography or HPLC.

  • Quantification: Quantify the amount of radioactivity in the fractions corresponding to unmetabolized 3-OMG and any new metabolite peaks.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis cluster_results Results tissue_sample Tissue Sample Collection homogenization Homogenization tissue_sample->homogenization add_tracer Add [14C]3-OMG homogenization->add_tracer incubation Incubate at 37°C add_tracer->incubation stop_reaction Stop Reaction (e.g., Perchloric Acid) incubation->stop_reaction separation Separation of Metabolites (HPLC / Ion-Exchange) stop_reaction->separation quantification Quantification (Scintillation Counting) separation->quantification data_analysis Data Analysis quantification->data_analysis logical_relationship cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions signal_decline Unexpected Decline in 3-OMG Signal Over Time metabolism Metabolic Conversion (e.g., Phosphorylation) signal_decline->metabolism could be due to clearance Systemic Clearance/ Excretion signal_decline->clearance could be due to metabolite_analysis Metabolite Analysis (HPLC, MS) metabolism->metabolite_analysis investigate with pk_study Pharmacokinetic Study clearance->pk_study investigate with data_correction Data Correction metabolite_analysis->data_correction informs pk_study->data_correction informs signaling_pathway cluster_transport Cellular Transport cluster_metabolism Metabolic Fate cluster_outcome Primary Outcome omg_extracellular 3-OMG (Extracellular) glut GLUT Transporter omg_extracellular->glut omg_intracellular 3-OMG (Intracellular) glut->omg_intracellular hexokinase Hexokinase omg_intracellular->hexokinase Very Low Affinity minor_metabolism Minor Phosphorylation omg_intracellular->minor_metabolism Slow Conversion accumulation Accumulation of Unmetabolized 3-OMG omg_intracellular->accumulation glycolysis Glycolysis hexokinase->glycolysis Glucose -> G6P

References

Technical Support Center: 3-O-Methyl-D-glucose Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-Methyl-D-glucose (3-OMG) for transport studies.

Frequently Asked Questions (FAQs)

Q1: What is 3-O-Methyl-D-glucose (3-OMG) and why is it used in glucose transport studies?

A1: 3-O-Methyl-D-glucose is a non-metabolizable analog of D-glucose.[1][2] It is recognized and transported by glucose transporters (GLUTs), but it is not phosphorylated intracellularly like D-glucose or 2-deoxy-D-glucose (2-DG).[1] This means it equilibrates across the cell membrane, making it a useful tool to study the kinetics and activity of glucose transporters without the complication of downstream metabolic processes.[1][3]

Q2: What is the key difference between 3-OMG and 2-deoxy-D-glucose (2-DG) in uptake assays?

A2: The primary difference is that 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate, trapping it inside the cell. This allows for a measurement of unidirectional glucose uptake.[1] In contrast, 3-OMG is not phosphorylated and therefore moves in and out of the cell until it reaches equilibrium.[1] This makes 3-OMG suitable for studying transport kinetics and equilibrium dynamics.

Q3: What are essential negative controls for a 3-OMG transport assay?

A3: Essential negative controls include:

  • L-glucose: This stereoisomer of glucose is only transported across the cell membrane by passive diffusion and is not recognized by GLUTs. It is used to determine the level of non-specific, non-transporter-mediated uptake.[4][5]

  • GLUT inhibitors: Pharmacological inhibitors of glucose transporters, such as Cytochalasin B or Phloretin (B1677691), can be used to confirm that the observed 3-OMG uptake is mediated by GLUTs.[6]

  • Competition with excess unlabeled D-glucose: Pre-incubating cells with a high concentration of unlabeled D-glucose will competitively inhibit the uptake of labeled 3-OMG, demonstrating the specificity of the transport process.

Q4: How can I be sure that 3-OMG is not being metabolized in my experimental system?

A4: While 3-OMG is widely considered non-metabolizable, it is good practice to confirm this in your specific model.[3] Studies have shown that in rat brain, heart, and liver tissues, 90-100% of intracellular 14C-labeled 3-OMG remains unmetabolized after 60 minutes.[3] You can perform a similar analysis by extracting small molecules from your cells after the uptake assay and using techniques like HPLC or mass spectrometry to identify any potential metabolic products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background/non-specific binding 1. Inadequate washing steps. 2. Passive diffusion of 3-OMG. 3. Sub-optimal stop solution.1. Increase the number and volume of washes with ice-cold PBS. 2. Include an L-glucose control to quantify and subtract the passive diffusion component.[4][5] 3. Ensure the stop solution (e.g., ice-cold PBS with a GLUT inhibitor like phloretin or mercuric chloride) is fresh and effectively halting transport.[7]
Low signal/poor uptake 1. Low expression of glucose transporters in the cell line. 2. Sub-optimal assay conditions (time, temperature, pH). 3. Insufficient specific activity of radiolabeled 3-OMG.1. Verify GLUT expression using Western blot or qPCR. Consider using a cell line known to express high levels of the GLUT isoform of interest.[8] 2. Optimize incubation time, temperature (e.g., 4°C for initial rate measurements), and buffer pH (typically 7.4).[7][9] 3. Use a higher specific activity radiolabel or increase the concentration of labeled 3-OMG.
Inconsistent results between replicates 1. Inconsistent cell seeding density. 2. "Edge effects" in multi-well plates. 3. Variation in incubation times.1. Ensure a homogenous cell suspension and verify cell counts before seeding.[8] 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to minimize evaporation and temperature gradients.[8] 3. Stagger the addition and removal of reagents to ensure consistent incubation times for all wells.[8]
Test compound/inhibitor shows no effect 1. Ineffective concentration of the inhibitor. 2. Inhibitor instability. 3. The targeted GLUT is not the primary transporter in the cell line.1. Perform a dose-response curve to determine the optimal inhibitor concentration. 2. Prepare fresh dilutions of the inhibitor from a stock solution for each experiment and follow proper storage conditions.[8] 3. Confirm the expression of the target GLUT isoform in your cell line.[8]

Experimental Protocols

Protocol 1: Basic Radiometric 3-O-Methyl-D-glucose Uptake Assay

This protocol is adapted from a method used for erythrocytes and can be modified for adherent cell cultures.[7][9]

Materials:

  • Cells of interest (e.g., L6 myotubes, erythrocytes)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • [14C]-3-O-Methyl-D-glucose ("hot" solution)

  • Unlabeled 3-O-Methyl-D-glucose ("cold" solution)

  • Stop Solution (ice-cold PBS containing 100 µmol/L mercuric chloride and 50 µmol/L phloretin)

  • Lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

  • Scintillation cocktail

Procedure:

  • Cell Preparation:

    • For adherent cells, seed in multi-well plates and grow to desired confluency.

    • For suspension cells (e.g., erythrocytes), wash the cell pellet three times with PBS and resuspend to the original volume.[7]

  • Serum Starvation (for relevant cell types): To reduce basal glucose uptake, incubate cells in serum-free media for a designated period (e.g., 2-4 hours) before the assay.

  • Initiate Uptake:

    • Wash cells once with warm PBS.

    • Add the "hot" solution containing [14C]-3-OMG (e.g., 0.5 µCi/mL in 0.5 mmol/L unlabeled 3-OMG in PBS) to each well/tube.[7]

    • Incubate at a controlled temperature (e.g., 4°C to measure initial transport rates) for a predetermined time course (e.g., at 5-second intervals for rapid transport).[9]

  • Terminate Uptake:

    • Rapidly aspirate the "hot" solution.

    • Immediately add ice-cold Stop Solution to each well/tube to halt transport.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis:

    • Add lysis buffer to each well/tube and incubate to ensure complete cell lysis.

  • Quantification:

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Protein Normalization:

    • In parallel wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake values (pmol/mg protein/min).

Control Experiments Data
Control Type Purpose Expected Outcome
L-glucose To measure non-specific uptake and passive diffusion.[4]Uptake of radiolabeled L-glucose should be significantly lower than that of 3-OMG.
Excess Unlabeled D-glucose To demonstrate competitive inhibition at the glucose transporter.A high concentration of unlabeled D-glucose should significantly reduce the uptake of radiolabeled 3-OMG.
GLUT Inhibitors (e.g., Cytochalasin B, Phloretin) To confirm that uptake is mediated by glucose transporters.[6]Pre-treatment with a GLUT inhibitor should significantly decrease 3-OMG uptake.

Quantitative Data Summary

Kinetic Parameters of 3-OMG Transport in Isolated Rat Hepatocytes

Data presented as mean ± S.E.M.

Transport Condition Vmax (mmol/L of cell water per min) Km (mM)
Equilibrium Exchange Entry 86.2 ± 9.718.1 ± 5.9
Equilibrium Exchange Exit 78.8 ± 5.317.6 ± 3.5
Zero Trans Exit 84.1 ± 8.416.8 ± 4.6

Source: Adapted from kinetic studies on isolated rat hepatocytes.[10]

IC50 Values of Common GLUT Inhibitors
Inhibitor Target IC50 Cell Line/System
BAY-876 GLUT10.002 µMNot specified
WZB117 GLUT1~10 µMA549 and MCF7 cells
KL-11743 GLUT1, GLUT2, GLUT3115 nM, 137 nM, 90 nMNot specified
Cytochalasin B GLUTs<4 µMN1S1-67 cells

Source: Data compiled from various studies on GLUT inhibitors.[6][11][12]

Visualizations

Experimental Workflow for 3-OMG Uptake Assay

G A 1. Cell Seeding & Culture B 2. Serum Starvation (Optional) A->B C 3. Pre-incubation (e.g., with inhibitors) B->C D 4. Initiate Uptake with [14C]-3-OMG C->D E 5. Terminate Uptake with Stop Solution D->E F 6. Wash with Ice-Cold PBS E->F G 7. Cell Lysis F->G H 8. Scintillation Counting G->H I 9. Data Normalization (Protein Assay) H->I

Caption: Workflow for a typical 3-O-Methyl-D-glucose uptake experiment.

Troubleshooting Logic for Low 3-OMG Uptake

G Start Problem: Low 3-OMG Uptake Q1 Is GLUT expression confirmed in the cell line? Start->Q1 Action1 Verify GLUT expression (Western Blot/qPCR) or choose a different cell line. Q1->Action1 No Q2 Are assay conditions (time, temp, pH) optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Optimize incubation time, temperature, and buffer conditions. Q2->Action2 No Q3 Is the specific activity of [14C]-3-OMG adequate? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Increase radiolabel concentration or use a higher specific activity batch. Q3->Action3 No End Problem Resolved Q3->End Yes A3_No No Action3->End

Caption: A decision tree for troubleshooting low signal in 3-OMG transport assays.

References

Validation & Comparative

A Comparative Analysis of 3-O-Methyl-D-glucopyranose and Methyl-α-D-glucopyranoside for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular probes is critical for elucidating biological pathways and for the discovery of new therapeutic agents. This guide provides a detailed comparative analysis of two commonly used, non-metabolizable glucose analogs: 3-O-Methyl-D-glucopyranose (3-OMG) and methyl-α-D-glucopyranoside (α-MG). Both serve as valuable tools in the study of glucose transport and metabolism, yet their distinct properties dictate their suitability for different experimental applications.

This publication offers an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate analog for specific research needs.

Chemical and Physical Properties

A fundamental understanding of the physicochemical characteristics of 3-OMG and α-MG is essential for their effective use in experimental settings. Both are derivatives of D-glucose with a molecular weight of 194.18 g/mol , yet they differ in the position of the methyl group, which significantly influences their biological interactions.

PropertyThis compoundMethyl-α-D-glucopyranoside
Synonyms 3-O-Methylglucose, 3-OMGα-Methylglucoside, α-MG
Molecular Formula C₇H₁₄O₆C₇H₁₄O₆
Molecular Weight 194.18 g/mol 194.18 g/mol
CAS Number 13224-94-797-30-3
Melting Point 167-169 °C165-169 °C[1]
Solubility Water (50 mg/mL)Water (108 g/100 mL)
Optical Activity [α]25/D +55° to +57°[α]20/D +157° to +160°[1]

Performance in Biological Systems: A Quantitative Comparison

The primary utility of 3-OMG and α-MG lies in their interaction with glucose transporters. Their differing affinities for various transporter subtypes are a key determinant of their experimental applications.

ParameterThis compoundMethyl-α-D-glucopyranosideTransporter Target(s)
Km (Michaelis Constant) 20-21 mM[2]-GLUT1[2]
15.2-18.2 mM (efflux)[3][4]-Erythrocyte Transporters[3][4]
-Apparent Km of 2 mM[2]SGLT2[2]
Transport Efficiency Not efficiently transported[2]TransportedSGLT2[2]
Transport Mechanism Passive, carrier-mediatedActive, Na+-dependentGeneral

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays utilizing 3-OMG and α-MG.

Protocol 1: Glucose Uptake Assay using Radiolabeled 3-O-Methyl-D-glucose

This protocol is adapted from methods used to assess glucose transporter function in cultured cells.[5][6]

Objective: To measure the rate of glucose transport into cells using [¹⁴C]-3-O-Methyl-D-glucose.

Materials:

  • Cultured cells (e.g., adipocytes, erythrocytes)[5][7]

  • Krebs-Ringer phosphate (B84403) buffer (KRP)

  • [¹⁴C]-3-O-Methyl-D-glucose

  • Unlabeled 3-O-Methyl-D-glucose

  • Phlorizin (B1677692) or other glucose transport inhibitors

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. On the day of the assay, wash the cells twice with warm KRP buffer to remove any residual glucose.

  • Pre-incubation: Incubate the cells in KRP buffer for 15-30 minutes at 37°C to deplete intracellular glucose stores.

  • Uptake Initiation: Initiate glucose uptake by adding KRP buffer containing a known concentration of [¹⁴C]-3-O-Methyl-D-glucose (e.g., 0.5 mmol/L, 1 µCi/mL).[7] For competitive inhibition experiments, include varying concentrations of unlabeled 3-O-Methyl-D-glucose or a known inhibitor like phlorizin.

  • Uptake Termination: After a specific time interval (e.g., 5-second intervals for rapid transport), terminate the uptake by rapidly washing the cells three times with ice-cold KRP buffer containing a high concentration of unlabeled glucose or a transport inhibitor.[7]

  • Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer. Add the cell lysate to scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of the cell lysate. The rate of glucose uptake can then be calculated.

Protocol 2: Competitive Inhibition Assay with Methyl-α-D-glucopyranoside

This protocol outlines a method to study the inhibition of SGLT transporters using methyl-α-D-glucopyranoside.

Objective: To determine the inhibitory potential of a test compound on SGLT-mediated transport using [¹⁴C]-methyl-α-D-glucopyranoside.

Materials:

  • Cells expressing the SGLT transporter of interest (e.g., CHO cells stably transfected with SGLT1 or SGLT2).[8]

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with Na⁺)

  • [¹⁴C]-methyl-α-D-glucopyranoside ([¹⁴C]AMG)[9]

  • Test inhibitor compound

  • Phlorizin (as a positive control inhibitor)

  • 96-well plates[8]

Procedure:

  • Cell Seeding: Seed the SGLT-expressing cells into a 96-well plate and culture until they form a confluent monolayer.

  • Washing: Gently wash the cells with Na⁺-containing uptake buffer to remove culture medium.

  • Inhibitor Incubation: Add the uptake buffer containing various concentrations of the test inhibitor or phlorizin to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Uptake Measurement: Add the uptake buffer containing a fixed concentration of [¹⁴C]AMG to each well and incubate for a specific period (e.g., 30-60 minutes) at 37°C.

  • Termination and Washing: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold uptake buffer.

  • Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC₅₀ value of the inhibitor.

Signaling Pathways and Mechanisms of Action

3-OMG and α-MG are instrumental in dissecting cellular signaling pathways related to glucose metabolism.

Inhibition of Glucose-Induced Insulin (B600854) Release by this compound

High concentrations of 3-OMG have been shown to inhibit glucose-induced insulin release from pancreatic islet cells.[10] This effect is thought to be due to the inhibition of glucose utilization and subsequent downstream signaling events that trigger insulin secretion.[10]

G Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters β-cell Glycolysis Glycolysis GLUT2->Glycolysis Increased ATP/ADP Ratio Increased ATP/ADP Ratio Glycolysis->Increased ATP/ADP Ratio KATP Channel Closure KATP Channel Closure Increased ATP/ADP Ratio->KATP Channel Closure Membrane Depolarization Membrane Depolarization KATP Channel Closure->Membrane Depolarization Ca2+ Influx Ca2+ Influx Membrane Depolarization->Ca2+ Influx Insulin Secretion Insulin Secretion Ca2+ Influx->Insulin Secretion This compound This compound This compound->Glycolysis Inhibits

Inhibition of Insulin Secretion by 3-OMG.

High Glucose-Induced Inhibition of Methyl-α-D-glucopyranoside Uptake

In renal proximal tubule cells, high concentrations of glucose can inhibit the uptake of α-MG.[11] This inhibition is mediated by the activation of Protein Kinase C (PKC), which leads to the release of arachidonic acid.[11]

G cluster_cell Renal Proximal Tubule Cell High Glucose High Glucose PKC Activation PKC Activation High Glucose->PKC Activation Arachidonic Acid Release Arachidonic Acid Release PKC Activation->Arachidonic Acid Release SGLT SGLT Arachidonic Acid Release->SGLT Inhibits α-MG Uptake Inhibition α-MG Uptake Inhibition SGLT->α-MG Uptake Inhibition Methyl-α-D-glucopyranoside Methyl-α-D-glucopyranoside Methyl-α-D-glucopyranoside->SGLT

Signaling Pathway of α-MG Uptake Inhibition.

Experimental Workflow: Comparative Analysis of Glucose Analog Transport

A logical workflow is essential for a direct comparison of the transport kinetics of 3-OMG and α-MG.

G cluster_prep 1. Preparation cluster_assay 2. Transport Assay cluster_analysis 3. Data Analysis Cell Culture Cell Culture Transporter Expression Transporter Expression Cell Culture->Transporter Expression Radiolabeled Analog Incubation Radiolabeled Analog Incubation Transporter Expression->Radiolabeled Analog Incubation Competitive Inhibition Competitive Inhibition Radiolabeled Analog Incubation->Competitive Inhibition Time-course Measurement Time-course Measurement Radiolabeled Analog Incubation->Time-course Measurement Determine Ki Determine Ki Competitive Inhibition->Determine Ki Scintillation Counting Scintillation Counting Time-course Measurement->Scintillation Counting Calculate Uptake Rate Calculate Uptake Rate Scintillation Counting->Calculate Uptake Rate Determine Km and Vmax Determine Km and Vmax Calculate Uptake Rate->Determine Km and Vmax Comparative Analysis Comparative Analysis Determine Km and Vmax->Comparative Analysis Determine Ki->Comparative Analysis

Workflow for Comparing Glucose Analog Transport.

Conclusion

Both this compound and methyl-α-D-glucopyranoside are indispensable tools for investigating glucose transport and metabolism. The choice between them should be guided by the specific glucose transporter and biological system under investigation. 3-OMG is a well-characterized substrate for facilitative glucose transporters like GLUT1 and is particularly useful for studying passive glucose transport. In contrast, α-MG is a substrate for sodium-dependent glucose cotransporters, such as SGLT1 and SGLT2, making it ideal for studying active glucose transport mechanisms, particularly in the context of renal and intestinal glucose reabsorption. By understanding their distinct properties and employing the appropriate experimental protocols, researchers can effectively leverage these glucose analogs to advance our understanding of metabolic diseases and develop novel therapeutic strategies.

References

Validating 3-O-Methyl-D-glucose as a Non-Metabolizable Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 3-O-Methyl-D-glucose (3-OMG) as a non-metabolizable marker for glucose transport studies. It offers an objective comparison with other common glucose analogs, supported by experimental data and detailed protocols to validate its use in your specific research context.

Introduction: The Importance of a Reliable Glucose Transport Marker

In metabolic research, particularly in the fields of diabetes, oncology, and neurology, accurately measuring glucose transport into cells is crucial. This requires a tracer that utilizes the same transport mechanisms as D-glucose but is not metabolized, thus allowing for the specific measurement of transport without the confounding effects of downstream metabolic pathways. 3-O-Methyl-D-glucose (3-OMG) is a widely used glucose analog for this purpose. Its key characteristic is the methylation at the C-3 position of the glucose molecule, which hinders its phosphorylation by hexokinase, the first and committing step of glycolysis.[1] This guide will delve into the experimental validation of 3-OMG as a robust non-metabolizable marker.

Comparative Analysis of Glucose Analogs

The choice of a glucose analog is critical for the accurate interpretation of experimental results. Below is a comparison of 3-OMG with D-glucose and another commonly used analog, 2-deoxy-D-glucose (2-DG).

FeatureD-Glucose3-O-Methyl-D-glucose (3-OMG)2-Deoxy-D-glucose (2-DG)L-Glucose
Transport Mechanism Facilitated diffusion (GLUTs) and secondary active transport (SGLTs)[2]Competes with D-glucose for the same transporters (GLUTs and SGLTs)[3][4]Transported by GLUTs[5]Primarily passive diffusion; considered a marker for non-specific uptake[6]
Metabolic Fate Rapidly phosphorylated by hexokinase and enters glycolysis.Not significantly phosphorylated by hexokinase; not metabolized.[7]Phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P) and trapped intracellularly.[5]Not metabolized.[6]
Primary Application Studying overall glucose metabolism.Measuring glucose transport rates.[3]Measuring glucose uptake (transport and phosphorylation).[5]Control for passive diffusion and non-transporter mediated uptake.[6]
Key Advantage Physiologically relevant substrate.Allows for the specific measurement of glucose transport.Accumulates in cells, providing a strong signal for uptake.Excellent negative control.
Key Disadvantage Transport and metabolism are coupled, making it difficult to study transport in isolation.Does not accumulate in cells, requiring rapid measurements.[5]The trapping step (phosphorylation) can be rate-limiting and does not solely reflect transport.Uptake is very low compared to D-glucose.

Quantitative Data Summary

The following table summarizes key quantitative parameters for 3-OMG and D-glucose, providing a basis for experimental design and data interpretation.

Parameter3-O-Methyl-D-glucose (3-OMG)D-GlucoseCell Type/ConditionReference
Km (zero-trans influx) 5.41 +/- 0.98 mM~7 mMAdipocytes (basal)[8][9]
Km (zero-trans influx) 6.10 +/- 1.65 mM-Adipocytes (insulin-stimulated)[9]
Relative Uptake Rate Not significantly different from D-glucose in vivo100%Avian intestine[3]

Experimental Protocols

To validate 3-OMG as a non-metabolizable marker in a specific cell line or experimental system, two key experiments are recommended: a comparative uptake assay and a metabolic fate analysis.

Comparative [¹⁴C]3-O-Methyl-D-glucose Uptake Assay

This protocol details the steps to compare the uptake of radiolabeled 3-OMG with that of D-glucose.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Krebs-Ringer-HEPES (KRH) buffer

  • [¹⁴C]3-O-Methyl-D-glucose

  • [³H]D-glucose (as a control)

  • Unlabeled 3-O-Methyl-D-glucose and D-glucose

  • Phloretin or Cytochalasin B (glucose transporter inhibitors)

  • Scintillation fluid

  • Liquid scintillation counter

  • 24-well plates

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate to achieve 80-90% confluency on the day of the experiment.

  • Cell Starvation: Two hours prior to the assay, gently wash the cells twice with warm PBS and replace the medium with serum-free medium. One hour before the assay, replace the medium with KRH buffer.

  • Initiation of Uptake: To start the uptake, add KRH buffer containing [¹⁴C]3-OMG (final concentration ~0.1 µCi/mL) and a defined concentration of unlabeled 3-OMG (e.g., 100 µM). For comparison, in separate wells, add [³H]D-glucose. To determine non-specific uptake, include wells with a high concentration of unlabeled glucose (e.g., 100 mM) or a glucose transport inhibitor (e.g., 50 µM Phloretin).

  • Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 1-5 minutes), as 3-OMG does not accumulate and reaches equilibrium quickly.[5]

  • Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

  • Quantification: Transfer the lysate to a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Subtract the non-specific uptake from the total uptake to determine the transporter-mediated uptake.

Metabolic Fate Analysis using Mass Spectrometry

This experiment confirms that 3-OMG is not metabolized by the cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Glucose-free culture medium

  • ¹³C-labeled 3-O-Methyl-D-glucose

  • Metabolite extraction solvent (e.g., 80% methanol)

  • Mass spectrometer (LC-MS or GC-MS)

Protocol:

  • Cell Seeding and Tracer Incubation: Seed cells in 6-well plates. Once confluent, replace the medium with glucose-free medium containing ¹³C-labeled 3-OMG (e.g., 5 mM) and incubate for a period sufficient for several rounds of glycolysis (e.g., 1-2 hours).

  • Metabolite Extraction: Aspirate the medium and quickly wash the cells with ice-cold PBS. Add cold extraction solvent and scrape the cells. Collect the cell suspension and centrifuge to pellet cellular debris. Collect the supernatant containing the metabolites.

  • Mass Spectrometry Analysis: Analyze the metabolite extract using LC-MS or GC-MS to determine the mass isotopologue distribution of key glycolytic and TCA cycle intermediates (e.g., glucose-6-phosphate, fructose-6-phosphate, pyruvate, lactate, citrate).

  • Data Analysis: Look for the incorporation of ¹³C from ¹³C-3-OMG into downstream metabolites. The raw mass spectrometry data should be corrected for natural ¹³C abundance.

  • Expected Results: If 3-OMG is not metabolized, you should observe a strong peak for intracellular ¹³C-3-OMG, but no significant ¹³C enrichment in downstream metabolites. This confirms its status as a non-metabolizable tracer.

Visualizations

Signaling Pathways and Experimental Workflows

Glucose_Transport_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT GLUT Transporter Glucose->GLUT Transport 3-OMG 3-OMG 3-OMG->GLUT Transport Intracellular_Glucose Glucose GLUT->Intracellular_Glucose Intracellular_3OMG 3-OMG GLUT->Intracellular_3OMG Hexokinase Hexokinase Intracellular_Glucose->Hexokinase Phosphorylation No_Metabolism No Further Metabolism Intracellular_3OMG->No_Metabolism G6P Glucose-6-Phosphate Hexokinase->G6P Glycolysis Glycolysis G6P->Glycolysis

Caption: Glucose and 3-OMG transport via GLUT transporters.

Validation_Workflow cluster_experiment1 Experiment 1: Comparative Uptake Assay cluster_experiment2 Experiment 2: Metabolic Fate Analysis A1 Seed Cells A2 Starve Cells A1->A2 A3 Incubate with [¹⁴C]3-OMG or [³H]D-Glucose A2->A3 A4 Stop Uptake & Wash A3->A4 A5 Lyse Cells & Measure Radioactivity A4->A5 A6 Compare Uptake Rates A5->A6 Conclusion Validate 3-OMG as a Non-Metabolizable Marker A6->Conclusion B1 Seed Cells B2 Incubate with ¹³C-labeled 3-OMG B1->B2 B3 Extract Metabolites B2->B3 B4 LC-MS/GC-MS Analysis B3->B4 B5 Analyze for ¹³C Incorporation into Glycolytic Intermediates B4->B5 B5->Conclusion Start Start Validation Start->A1 Start->B1

Caption: Experimental workflow for validating 3-OMG.

Conclusion

Validating 3-O-Methyl-D-glucose as a non-metabolizable marker is a critical step for ensuring the accuracy of glucose transport studies. By following the comparative uptake and metabolic fate analysis protocols outlined in this guide, researchers can confidently establish its utility for dissecting glucose transport from metabolism in their specific experimental models. This will enable more precise investigations into the roles of glucose transporters in both normal physiology and disease states, ultimately contributing to the development of novel therapeutic strategies.

References

A Comparative Analysis of 3-O-Methyl-D-glucose and D-glucose Transport Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transport kinetics of 3-O-Methyl-D-glucose (3-OMG) and its naturally occurring analog, D-glucose. Understanding the nuances of their transport across cellular membranes is critical for various research applications, including the study of glucose transporter (GLUT) proteins and the development of therapeutic agents targeting glucose metabolism. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the transport pathways.

Quantitative Comparison of Transport Kinetics

The transport of both D-glucose and 3-OMG across the plasma membrane is a carrier-mediated process that follows Michaelis-Menten kinetics. This relationship is characterized by two key parameters: the Michaelis constant (Km), which reflects the substrate concentration at which the transport rate is half of the maximum, and the maximum velocity (Vmax), representing the maximum rate of transport when the transporter is saturated with the substrate. A lower Km value indicates a higher affinity of the transporter for the substrate.

The following table summarizes the reported Km and Vmax values for 3-OMG and D-glucose transport in various biological systems. It is important to note that these values can vary significantly depending on the cell type, the specific glucose transporter isoform expressed, and the experimental conditions.

SubstrateBiological SystemTransporter(s)KmVmaxReference(s)
3-O-Methyl-D-glucose Isolated Rat HepatocytesNot specified18.1 ± 5.9 mM86.2 ± 9.7 mmol/L of cell water per min[1]
Rabbit Ileum (Brush-border)Not specified18.1 mMNot specified[2]
Newborn Pig Red Blood CellsNot specified15.2 mM (at 15°C), 18.2 mM (at 22°C)Not specified[3]
AdipocytesNot specified~3.5 mM0.13 mmol/s/L intracellular water (basal), 0.8 mmol/s/L intracellular water (insulin-stimulated)[4]
D-glucose Rhodotorula glutinis (Yeast)Carrier 112 ± 3 µM1.1 ± 0.4 nmol/min per mg (wet weight)[5]
Rhodotorula glutinis (Yeast)Carrier 255 ± 12 µM2.4 ± 0.4 nmol/min per mg (wet weight)[5]
Saccharomyces cerevisiaeHxt36~6 mM~61 nmol/mgDW/min[6]
Human BrainNot specified3.88 (2.83-5.32) mmol/LNot specified[7]

Experimental Protocols

The determination of glucose transport kinetics is fundamental to understanding the mechanisms of nutrient uptake and metabolism. A commonly employed method involves the use of radiolabeled glucose analogs, such as [¹⁴C]-3-O-Methyl-D-glucose or [³H]-D-glucose. The non-metabolizable nature of 3-OMG makes it a particularly useful tool for isolating the transport process from subsequent metabolic events.

General Protocol for Measuring Glucose Uptake Kinetics:
  • Cell Culture and Preparation: Cells (e.g., adipocytes, hepatocytes, erythrocytes, or yeast) are cultured under appropriate conditions to the desired confluency or growth phase. Prior to the assay, cells are typically washed and incubated in a glucose-free buffer to deplete intracellular glucose stores and starve the cells.

  • Initiation of Uptake: The transport assay is initiated by adding a solution containing a known concentration of the radiolabeled glucose analog (e.g., [¹⁴C]-3-OMG or [³H]-D-glucose) to the cell suspension or monolayer. For competitive inhibition studies, a non-labeled sugar can be included in the incubation medium.

  • Time-Course Measurement: The uptake of the radiolabeled substrate is measured at specific time intervals. To obtain the initial velocity of transport, these time points are typically very short (e.g., seconds to a few minutes) to ensure that the measurement reflects the initial rate of uptake before the transporter becomes saturated or significant intracellular accumulation occurs.

  • Termination of Uptake: The transport process is rapidly stopped. This can be achieved by adding an ice-cold "stop solution" containing a high concentration of a competitive inhibitor (e.g., phloretin (B1677691) or unlabeled glucose) to quickly halt transporter activity.

  • Separation and Lysis: The cells are then separated from the incubation medium, often by centrifugation through a non-aqueous layer (e.g., silicone oil) or by rapid filtration. The cell pellet is then lysed to release the intracellular contents.

  • Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using liquid scintillation counting.

  • Data Analysis: The initial rates of uptake at various substrate concentrations are plotted, and the kinetic parameters, Km and Vmax, are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing the Process

To better illustrate the experimental and biological processes, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Glucose Transport Assay A Cell Preparation (e.g., starvation in glucose-free buffer) B Initiate Uptake (Add radiolabeled glucose analog) A->B C Time-Course Incubation B->C D Terminate Uptake (Add ice-cold stop solution) C->D E Separate Cells from Medium (e.g., centrifugation) D->E F Cell Lysis E->F G Quantify Radioactivity (Liquid Scintillation Counting) F->G H Data Analysis (Michaelis-Menten Kinetics) G->H

Caption: A typical experimental workflow for measuring glucose transport kinetics.

G cluster_transport Comparative Transport of D-Glucose and 3-O-Methyl-D-glucose cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D_glucose_out D-Glucose GLUT GLUT Transporter D_glucose_out->GLUT Transport OMG_out 3-O-Methyl-D-glucose OMG_out->GLUT Transport D_glucose_in D-Glucose GLUT->D_glucose_in OMG_in 3-O-Methyl-D-glucose GLUT->OMG_in Metabolism Glycolysis & Further Metabolism D_glucose_in->Metabolism No_Metabolism No Further Metabolism OMG_in->No_Metabolism

Caption: Transport of D-glucose vs. 3-O-Methyl-D-glucose via GLUT transporters.

Signaling Pathways and Regulation

The transport of D-glucose is a tightly regulated process, primarily influenced by the hormone insulin (B600854), especially in insulin-sensitive tissues like adipose tissue and muscle. The binding of insulin to its receptor triggers a signaling cascade that results in the translocation of GLUT4-containing vesicles from intracellular stores to the plasma membrane, thereby increasing the number of active glucose transporters and enhancing glucose uptake.

3-O-Methyl-D-glucose, being a structural analog of D-glucose, is transported by the same family of GLUT proteins. Consequently, its transport is also sensitive to insulin stimulation in tissues expressing insulin-responsive GLUT isoforms like GLUT4. The key difference lies in their intracellular fate: while D-glucose is rapidly phosphorylated by hexokinase to glucose-6-phosphate, trapping it inside the cell for metabolism, 3-OMG is not a substrate for hexokinase and therefore is not metabolized. This property allows 3-OMG to be used as a specific tracer for glucose transport, as its intracellular concentration equilibrates with the extracellular concentration over time, reflecting the transport capacity of the cell.

References

A Comparative Analysis of the Biological Effects of α- and β-Anomers of 3-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of the α and β anomers of 3-O-Methyl-D-glucopyranose, a non-metabolizable glucose analog. The information presented is supported by experimental data and includes detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Introduction

Anomers are stereoisomers of cyclic monosaccharides that differ in the configuration at the anomeric carbon (the hemiacetal or hemiketal carbon).[1] This subtle structural difference can lead to significant variations in the biological activity of carbohydrates and their derivatives. This compound (3-OMG) is a valuable tool in biomedical research as it is transported by glucose transporters but is not significantly metabolized by cells.[2][3] This allows for the specific study of glucose transport and its related phenomena. Understanding the distinct biological effects of the α and β anomers of 3-OMG is crucial for the precise design and interpretation of experiments in fields such as diabetes research and neurobiology.

This guide focuses on the key known difference in the biological efficacy of the α and β anomers of this compound: their differential protective effects against alloxan-induced diabetes in an animal model.

Comparative Biological Effects: Protection Against Alloxan-Induced Diabetes

The primary experimentally demonstrated difference between the α and β anomers of this compound lies in their ability to protect pancreatic β-cells from the toxic effects of alloxan (B1665706), a chemical commonly used to induce experimental diabetes. A seminal study by Rossini et al. (1975) demonstrated that the α-anomer offers significantly greater protection than the β-anomer.[4]

Biological Effectα-Anomer of this compoundβ-Anomer of this compoundEquilibrated Mixture of AnomersSupporting Experimental Data
Protection against alloxan-induced pancreatic β-cell toxicity Provides greater protection.Provides less protection compared to the α-anomer.Provides an intermediate level of protection.Lower plasma glucose concentrations 24 hours after alloxan administration in rats pre-treated with the α-anomer compared to those treated with the β-anomer or the equilibrated mixture.[4]

The study by Rossini et al. suggests that this anomeric specificity indicates a highly stereospecific interaction with the β-cell membrane, and that the protection is a direct result of this interaction rather than subsequent metabolism of the compound.[4]

Experimental Protocols

The following is a detailed protocol for an in vivo experiment to assess the protective effects of the anomers of this compound against alloxan-induced diabetes in a rat model. This protocol is synthesized from established methodologies for alloxan induction.

Objective: To determine the differential protective efficacy of α- and β-3-O-Methyl-D-glucopyranose against alloxan-induced diabetes in rats.

Materials:

  • Male Wistar rats (200-250g)

  • Alloxan monohydrate

  • α-3-O-Methyl-D-glucopyranose

  • β-3-O-Methyl-D-glucopyranose

  • Sterile saline solution (0.9% NaCl)

  • Glucometer and test strips

  • Anesthetic (e.g., isoflurane)

  • Syringes and needles for injection

Procedure:

  • Animal Acclimatization and Preparation:

    • House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week before the experiment.

    • Fast the rats for 18-24 hours before the induction of diabetes, with free access to water.

  • Experimental Groups:

    • Divide the rats into the following groups (n=8-10 per group):

      • Control Group: Receives saline injection only.

      • Alloxan Group: Receives alloxan injection only.

      • α-Anomer + Alloxan Group: Pre-treated with α-3-O-Methyl-D-glucopyranose before alloxan injection.

      • β-Anomer + Alloxan Group: Pre-treated with β-3-O-Methyl-D-glucopyranose before alloxan injection.

      • Equilibrated Mixture + Alloxan Group: Pre-treated with an equilibrated mixture of α- and β-3-O-Methyl-D-glucopyranose before alloxan injection.

  • Administration of Protective Agents:

    • Prepare solutions of α- and β-3-O-Methyl-D-glucopyranose in sterile saline.

    • Administer the respective anomer solution (or saline for the Alloxan and Control groups) via intravenous (IV) or intraperitoneal (IP) injection at a predetermined dose (e.g., as described in the original study by Rossini et al.).

  • Induction of Diabetes:

    • Shortly after the administration of the protective agent (e.g., 5-10 minutes), induce diabetes by a single IV or IP injection of freshly prepared alloxan monohydrate dissolved in cold sterile saline. A typical dose for rats is in the range of 40-60 mg/kg body weight for IV administration.

    • The control group receives an equivalent volume of saline.

  • Post-Induction Monitoring and Blood Glucose Measurement:

    • Provide the animals with 5% glucose solution in their drinking water for the first 24 hours after alloxan injection to prevent fatal hypoglycemia.

    • Measure blood glucose levels at 24, 48, and 72 hours post-alloxan injection. Blood samples can be collected from the tail vein.

    • Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Data Analysis:

    • Compare the mean blood glucose levels between the different experimental groups at each time point using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significantly lower blood glucose level in the anomer-treated groups compared to the alloxan-only group indicates a protective effect.

    • Compare the blood glucose levels between the α-anomer, β-anomer, and equilibrated mixture groups to determine the relative protective efficacy.

Visualizations

Signaling Pathway Diagram

G Hypothesized Mechanism of Pancreatic β-Cell Protection cluster_extracellular Extracellular Space cluster_membrane β-Cell Membrane cluster_intracellular Intracellular Space Alloxan Alloxan Receptor Stereospecific Membrane Site/ Transporter Alloxan->Receptor Binds and enters cell alpha_3OMG α-3-O-Methyl-D-glucopyranose alpha_3OMG->Receptor High-affinity binding (blocks alloxan) beta_3OMG β-3-O-Methyl-D-glucopyranose beta_3OMG->Receptor Low-affinity binding (less effective blocking) Toxicity β-Cell Toxicity Receptor->Toxicity Mediates toxic effect Protection β-Cell Protection Receptor->Protection Prevents alloxan entry/effect

Caption: Hypothesized mechanism of β-cell protection by 3-OMG anomers.

Experimental Workflow Diagram

G Experimental Workflow for Comparing Anomer Protection Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Fasting Fasting (18-24 hours) Acclimatization->Fasting Grouping Random Assignment to Experimental Groups Fasting->Grouping Pretreatment Pre-treatment with 3-OMG Anomers or Saline Grouping->Pretreatment Alloxan_Injection Alloxan or Saline Injection Pretreatment->Alloxan_Injection Glucose_Water Provide 5% Glucose Water (24 hours) Alloxan_Injection->Glucose_Water Blood_Glucose_Monitoring Blood Glucose Monitoring (24, 48, 72 hours) Glucose_Water->Blood_Glucose_Monitoring Data_Analysis Statistical Analysis of Blood Glucose Levels Blood_Glucose_Monitoring->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: In vivo experimental workflow for anomer comparison.

Conclusion

The available evidence strongly indicates a significant difference in the biological activity of the α and β anomers of this compound, with the α-anomer demonstrating superior protective effects against alloxan-induced pancreatic β-cell damage. This anomeric specificity highlights the importance of considering the stereochemistry of sugar analogs in experimental design and drug development.

Further research is warranted to explore other potential differential effects of these anomers. Investigating their specific interactions with different glucose transporter (GLUT) isoforms and their impact on various cellular signaling pathways could provide a more comprehensive understanding of their biological roles and unlock new avenues for therapeutic intervention. The detailed experimental protocol provided in this guide serves as a foundation for such future investigations.

References

A Comparative Guide to Glucose Uptake Inhibitors: Efficacy of 3-O-Methyl-D-glucopyranose, Cytochalasin B, and Phloretin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 3-O-Methyl-D-glucopyranose (3-OMG) and two other widely used glucose uptake inhibitors, Cytochalasin B and Phloretin (B1677691), across various cell lines and tissues. The information is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs, with a focus on quantitative data, detailed experimental protocols, and an understanding of the underlying signaling pathways.

Introduction

The study of cellular glucose metabolism is fundamental to understanding numerous physiological and pathological processes, including cancer, diabetes, and neurodegenerative diseases. A key approach in this field is the use of molecules that inhibit glucose transport into cells. These inhibitors are invaluable tools for dissecting metabolic pathways and represent potential therapeutic agents. This guide focuses on this compound, a non-metabolizable glucose analog, and compares its utility with two potent and well-characterized glucose uptake inhibitors: Cytochalasin B, a fungal metabolite, and Phloretin, a natural dihydrochalcone.

Mechanism of Action

This compound (3-OMG) acts as a competitive substrate for glucose transporters (GLUTs). It is recognized and transported into the cell by the same carriers as glucose but is not subsequently phosphorylated by hexokinase, the first step of glycolysis. This property allows it to compete with glucose for transport without being metabolized, making it a useful tool for studying the transport step in isolation.[1][2]

Cytochalasin B is a potent inhibitor of glucose transport, primarily targeting GLUT1, the ubiquitous glucose transporter.[1] It binds to the intracellular side of the transporter, locking it in an inward-facing conformation and thereby preventing the translocation of glucose across the cell membrane.[1] Its high affinity and broad applicability have made it a standard positive control in glucose uptake assays.

Phloretin , found in apples and other plants, is a broad-spectrum inhibitor of several GLUT isoforms, including GLUT1 and GLUT2.[3] It is believed to interact with the external face of the transporter, competitively inhibiting glucose binding.[4]

Comparative Efficacy

The efficacy of these inhibitors varies significantly depending on the cell line, the specific GLUT isoforms expressed, and the experimental conditions. The following tables summarize the available quantitative data on their inhibitory activities.

Table 1: IC50 Values for Glucose Uptake Inhibition
CompoundCell LineGlucose Transporter Target(s)IC50 ValueCitation(s)
Cytochalasin B HEK 293hGLUT10.110 ± 0.38 µM[5]
HEK 293hGLUT22.120 ± 0.640 µM[5]
ErythrocytesGLUT10.52 µM[1]
Phloretin Breast Cancer Cell Lines (unspecified)Not specified36 - 197 µM[6]
3-O-Methyl-D-glucose Data not availableCompetitive SubstrateData not available

Note: IC50 values for this compound as a direct inhibitor of glucose uptake are not commonly reported, as it is primarily used as a competitive substrate to measure transporter kinetics.

Table 2: Percentage Inhibition of Glucose Uptake
CompoundCell LineConcentrationGlucose AnalogInhibition (%)Citation(s)
Phloretin COS-7100 µM2-NBDG~46%[6]
COS-7100 µM2-DG~91%[6]
SKOV3100 µM2-NBDG~44%[6]
SKOV3100 µM2-DG~96%[6]
MCF-750 µM2-NBDG~63%[6]
MCF-750 µM2-DG~90%[6]
ARPE-19100 µM[14C]-Glucose~82%[7]
Cytochalasin B RINm5F17.3 µM3-O-methyl-D-[U-14C]glucose~100%[8]
3-O-Methyl-D-glucose Rat Thymocytes5 x 10-7 M Dexamethasone (B1670325)3-O-[14C]methyl-D-glucose15-55% (indirect inhibition)[9]

Note: The inhibition by 3-O-Methyl-D-glucose in rat thymocytes is an indirect effect of dexamethasone on the transport of 3-OMG, not a direct measure of 3-OMG inhibiting glucose uptake.

Table 3: Kinetic Parameters of 3-O-Methyl-D-glucose Transport
Cell/Tissue TypeTransporterKm (mM)Vmax (nmol/min/cell or other units)Citation(s)
Isolated Rat HepatocytesNot specified18.1 ± 5.986.2 ± 9.7 mmol/litre of cell water per min[6]
Newborn Pig Red Blood CellsNot specified15.2 (at 15°C), 18.2 (at 22°C)Not specified[10]
Xenopus Oocytes (expressing rat GLUTs)GLUT126.23.5[11]
Xenopus Oocytes (expressing rat GLUTs)GLUT44.30.7[11]

The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the transporter for the substrate.

Experimental Protocols

Radiometric Glucose Uptake Assay

This protocol is a standard method for quantifying glucose transport using a radiolabeled glucose analog like 2-deoxy-D-[³H]glucose (2-DG) or 3-O-[¹⁴C]methyl-D-glucose.

Materials:

  • Cultured cells in 12-well or 24-well plates

  • Krebs-Ringer-Phosphate (KRP) buffer (or other suitable buffer)

  • Radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose)

  • Unlabeled D-glucose and L-glucose

  • Inhibitors: this compound, Cytochalasin B, Phloretin

  • Lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Seed cells in multi-well plates and grow to the desired confluency.

  • Wash the cells twice with warm KRP buffer to remove any residual glucose.

  • Pre-incubate the cells with the test inhibitor (3-OMG, Cytochalasin B, or Phloretin) at various concentrations in KRP buffer for a specified time (e.g., 15-30 minutes) at 37°C. For control wells, add vehicle (e.g., DMSO).

  • To initiate glucose uptake, add the radiolabeled glucose analog (e.g., 1 µCi/mL 2-deoxy-D-[³H]glucose) to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • To stop the uptake, rapidly wash the cells three times with ice-cold KRP buffer containing a high concentration of unlabeled D-glucose or an inhibitor like phloretin to displace any non-specifically bound radiolabel.

  • Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • To determine non-specific uptake, a set of wells should be treated with a high concentration of Cytochalasin B (e.g., 20 µM) to block all transporter-mediated uptake.[12]

  • Calculate the specific glucose uptake by subtracting the non-specific uptake from the total uptake and normalize to the protein concentration of each sample.

Fluorescent Glucose Uptake Assay

This method utilizes a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), and can be analyzed using a plate reader or flow cytometry.

Materials:

  • Cultured cells in 96-well plates (for plate reader) or 6-well plates (for flow cytometry)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • 2-NBDG

  • Inhibitors: this compound, Cytochalasin B, Phloretin

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cells and grow to the desired confluency.

  • Wash cells twice with warm PBS.

  • Pre-incubate cells with the desired inhibitors in PBS for 1 hour at 37°C.[6]

  • Add 2-NBDG to a final concentration of, for example, 200 µM and incubate for 30-90 minutes at 37°C.[6]

  • Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS.

  • For Plate Reader Analysis: Add PBS to each well and measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 535 nm).

  • For Flow Cytometry Analysis: Detach the cells using a non-enzymatic cell dissociation solution, resuspend in PBS, and analyze the fluorescence of individual cells using a flow cytometer.

  • Background fluorescence can be determined from cells not incubated with 2-NBDG.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can aid in understanding the roles of these inhibitors.

Glucose_Uptake_and_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT GLUT Transporter Glucose->GLUT Transport OMG 3-O-Methyl- D-glucopyranose OMG->GLUT Competitive Transport Phloretin Phloretin Phloretin->GLUT Inhibition (extracellular binding) Glucose_in Intracellular Glucose GLUT->Glucose_in OMG_in Intracellular 3-OMG GLUT->OMG_in Glycolysis Glycolysis Glucose_in->Glycolysis CytoB Cytochalasin B CytoB->GLUT Inhibition (intracellular binding)

Caption: Mechanism of glucose transport inhibition.

Radiometric_Assay_Workflow A 1. Seed and Culture Cells B 2. Wash with Buffer A->B C 3. Pre-incubate with Inhibitor (3-OMG, Cytochalasin B, or Phloretin) B->C D 4. Add Radiolabeled Glucose Analog C->D E 5. Stop Uptake & Wash D->E F 6. Lyse Cells E->F G 7. Measure Radioactivity (Scintillation Counting) F->G H 8. Analyze Data G->H

Caption: Workflow for a radiometric glucose uptake assay.

Fluorescent_Assay_Workflow A 1. Seed and Culture Cells B 2. Wash with Buffer A->B C 3. Pre-incubate with Inhibitor B->C D 4. Add 2-NBDG C->D E 5. Wash to Remove Excess 2-NBDG D->E F 6. Measure Fluorescence (Plate Reader or Flow Cytometer) E->F G 7. Data Analysis F->G

References

A Comparative Review of 3-O-Methyl-D-glucose Studies for Evaluating Glucose Transport

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding glucose transport is fundamental. 3-O-Methyl-D-glucose (3-OMG), a non-metabolizable analog of D-glucose, has emerged as a critical tool for isolating and studying the transport step of glucose uptake. This guide provides a comparative analysis of findings from various studies utilizing 3-OMG, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

3-O-Methyl-D-glucose is a synthetic derivative of D-glucose where the hydroxyl group at the 3rd position is replaced by a methyl group.[1][2] This modification prevents its phosphorylation by hexokinase, the first and rate-limiting step of glycolysis.[1][2] Consequently, 3-OMG is transported into the cell via glucose transporters (GLUTs) but is not further metabolized, allowing for the specific assessment of glucose transport kinetics.[1][3] Its metabolic stability has been confirmed in various tissues, including the brain, heart, and liver, with the majority of the compound remaining unmetabolized in vivo.[4][5]

Comparative Analysis of 3-O-Methyl-D-glucose Transport Kinetics

The transport of 3-O-Methyl-D-glucose across the cell membrane is a carrier-mediated process that follows Michaelis-Menten kinetics.[6][7] This allows for the determination of key kinetic parameters, namely the Michaelis constant (K_m) and the maximum velocity (V_max), which respectively reflect the transporter's affinity for the substrate and the maximum rate of transport. These parameters can vary significantly depending on the cell type, the specific glucose transporters expressed, and the experimental conditions.

Cell Type Experimental Condition K_m (mM) V_max (mmol/L of cell water per min) Reference
Isolated Rat HepatocytesExchange Entry (20°C, pH 7.4)18.1 ± 5.986.2 ± 9.7[6]
Isolated Rat HepatocytesExchange Exit (20°C, pH 7.4)17.6 ± 3.578.8 ± 5.3[6]
Isolated Rat HepatocytesZero Trans Exit (20°C, pH 7.4)16.8 ± 4.684.1 ± 8.4[6]
Newborn Pig Red Blood CellsEfflux (15°C)15.2Not Reported[7][8]
Newborn Pig Red Blood CellsEfflux (22°C)18.2Not Reported[7][8]

Experimental Protocols for Measuring 3-O-Methyl-D-glucose Transport

The accurate measurement of 3-OMG transport is crucial for obtaining reliable kinetic data. While specific protocols vary between studies, the general principles remain consistent.

Zero-Trans Entry Assay in Isolated Rat Hepatocytes

This method, as described in studies on isolated rat hepatocytes, measures the initial rate of 3-OMG uptake into sugar-free cells.[6]

  • Cell Preparation: Isolate hepatocytes from rat liver using collagenase perfusion.

  • Incubation: Incubate the sugar-free cells in a buffer solution at a controlled temperature (e.g., 20°C) and pH (e.g., 7.4).

  • Initiation of Transport: Add a known concentration of radioactively labeled 3-O-Methyl-D-glucose (e.g., [¹⁴C]3-OMG) to the cell suspension to initiate uptake.

  • Termination of Transport: At specific time points, stop the transport process by adding an ice-cold stop solution containing a transport inhibitor (e.g., phloretin (B1677691) or cytochalasin B) and rapidly separating the cells from the incubation medium via centrifugation through a layer of oil.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting to determine the amount of 3-OMG transported.

  • Data Analysis: Plot the initial rates of uptake against a range of 3-OMG concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Efflux Assay in Newborn Pig Red Blood Cells

This assay measures the rate of 3-OMG exit from pre-loaded cells into a sugar-free medium.[7][8]

  • Cell Loading: Incubate newborn pig red blood cells with a high concentration of radioactively labeled 3-OMG until equilibrium is reached.

  • Initiation of Efflux: Rapidly dilute the loaded cells into a large volume of ice-cold, sugar-free buffer to initiate efflux.

  • Sampling: At various time points, take aliquots of the cell suspension and centrifuge to separate the cells from the supernatant.

  • Quantification: Measure the radioactivity remaining in the cell pellet at each time point.

  • Data Analysis: Calculate the rate of efflux from the decrease in intracellular radioactivity over time. Kinetic parameters can be determined by performing the experiment with varying intracellular concentrations of 3-OMG.

Visualizing the Role of 3-O-Methyl-D-glucose in Glucose Transport Studies

Diagrams generated using Graphviz provide a clear visual representation of the experimental logic and the underlying biological pathways.

G cluster_cell Intracellular Space 3-OMG_ext 3-O-Methyl-D-glucose GLUT Glucose Transporter (GLUT) 3-OMG_ext->GLUT Transport Glucose_ext D-Glucose Glucose_ext->GLUT Transport 3-OMG_int 3-O-Methyl-D-glucose Glucose_int D-Glucose G6P Glucose-6-Phosphate Glucose_int->G6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis GLUT->3-OMG_int GLUT->Glucose_int G cluster_protocol Glucose Uptake Assay Workflow Start Prepare Cell Suspension Incubate Incubate cells with radio-labeled 3-OMG Start->Incubate Stop Terminate transport with ice-cold stop solution Incubate->Stop Separate Separate cells from medium (e.g., centrifugation) Stop->Separate Lyse Lyse cells Separate->Lyse Measure Measure intracellular radioactivity Lyse->Measure Analyze Calculate transport rate and kinetic parameters Measure->Analyze

References

A Comparative Guide to Labeled vs. Non-Labeled 3-O-Methyl-D-glucose for Glucose Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the use of labeled and non-labeled 3-O-Methyl-D-glucose (B87179) (3-OMG) in glucose transport research. 3-OMG is a non-metabolizable analog of glucose, making it an invaluable tool for studying glucose uptake without the confounding effects of downstream metabolic processes.[1][2][3] This guide will delve into the experimental applications of both labeled and non-labeled 3-OMG, presenting comparative data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction to 3-O-Methyl-D-glucose in Glucose Transport Assays

3-O-Methyl-D-glucose is a glucose analog that is recognized and transported by glucose transporters, such as the GLUT and SGLT families, but is not phosphorylated by hexokinase, the first enzymatic step in glycolysis.[2][3] This crucial characteristic means that once inside the cell, 3-OMG is not metabolized and its intracellular concentration equilibrates with the extracellular concentration, reflecting the transport activity.[4] This makes it an ideal probe for specifically studying the transport kinetics of glucose transporters.

The choice between using a labeled (typically radiolabeled) or non-labeled form of 3-OMG depends on the specific experimental question, the available equipment, and the desired sensitivity and throughput of the assay.

Quantitative Comparison of Labeled vs. Non-Labeled 3-OMG

While direct, side-by-side comparisons of the transport kinetics of labeled versus non-labeled 3-OMG are not extensively reported in the literature, it is widely accepted that the use of isotopic labels (such as ³H or ¹⁴C) at tracer concentrations does not significantly alter the biochemical properties of the molecule. Therefore, the kinetic parameters (Kₘ and Vₘₐₓ) are considered to be equivalent.

The key difference lies in the method of detection and quantification, which in turn influences the sensitivity and experimental design.

Table 1: Comparison of Key Characteristics

FeatureLabeled 3-O-Methyl-D-glucoseNon-Labeled 3-O-Methyl-D-glucose
Detection Method Scintillation CountingGas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)
Sensitivity High (picomolar to nanomolar range)Moderate to High (micromolar to millimolar range)
Primary Use Case Glucose uptake assays in cultured cells and tissuesIn vivo studies, studies requiring absolute quantification without radiolabeling
Advantages High sensitivity, well-established protocolsNo handling of radioactive materials, potential for multiplexing with other metabolites (GC-MS)
Disadvantages Requires handling of radioactive materials and specialized equipment (scintillation counter)Lower sensitivity than radiolabeled methods, requires derivatization for GC-MS, more complex sample preparation

Experimental Data: Transport Kinetics of 3-O-Methyl-D-glucose

The following table summarizes experimentally determined kinetic parameters for 3-OMG transport in various biological systems. Note that these studies predominantly utilize radiolabeled 3-OMG.

Table 2: Kinetic Parameters (Kₘ and Vₘₐₓ) for 3-O-Methyl-D-glucose Transport

Biological SystemTransporter(s)Kₘ (mM)Vₘₐₓ (nmol/mg protein/min)Reference
Isolated Rat HepatocytesGLUT2 (predominantly)16.8 - 18.1Not reported in nmol/mg protein/min[5]
Newborn Pig Red Blood CellsGLUT115.2 - 18.2Not reported in nmol/mg protein/min[6]
Isolated Rat Adipocytes (basal)GLUT1/GLUT44.09 - 9.03Not reported in nmol/mg protein/min[7]
Isolated Rat Adipocytes (insulin-stimulated)GLUT1/GLUT42.66 - 6.51Not reported in nmol/mg protein/min[7][8]
Preimplantation Mouse EmbryosGLUT16 - 17Not reported in nmol/mg protein/min[9]

Experimental Protocols

Protocol 1: Labeled 3-O-Methyl-D-glucose Uptake Assay in Cultured Cells

This protocol describes a typical glucose uptake assay using radiolabeled 3-OMG and quantification by scintillation counting.[4][10][11]

Materials:

  • Cultured cells grown in multi-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled 3-O-[³H]Methyl-D-glucose or 3-O-[¹⁴C]Methyl-D-glucose

  • Unlabeled 3-O-Methyl-D-glucose

  • Phloretin (B1677691) or Cytochalasin B (as a transport inhibitor for negative control)

  • Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Seed cells in a 24-well or 12-well plate and grow to the desired confluency.

  • Starvation: On the day of the experiment, wash the cells twice with warm KRH buffer and then incubate in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

  • Initiation of Uptake: Remove the starvation buffer and add KRH buffer containing the radiolabeled 3-OMG (e.g., 1 µCi/mL) and a known concentration of unlabeled 3-OMG (to achieve the desired final concentration). For negative controls, add a transport inhibitor like phloretin or cytochalasin B.

  • Incubation: Incubate the cells at 37°C for a short period (e.g., 5-15 minutes) during which uptake is linear.

  • Termination of Uptake: To stop the transport, quickly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer containing the transport inhibitor.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Assay: Determine the protein concentration in each well to normalize the radioactivity counts.

Protocol 2: Non-Labeled 3-O-Methyl-D-glucose Quantification by GC-MS

This protocol outlines the general steps for quantifying non-labeled 3-OMG in biological samples using Gas Chromatography-Mass Spectrometry.[12][13][14][15]

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • Internal standard (e.g., myo-inositol)

  • Methanol, Chloroform (B151607), Water (for extraction)

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine (B92270), N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • GC-MS system

Procedure:

  • Sample Collection and Quenching: Harvest cells and immediately quench metabolic activity by adding a cold solvent like 50% methanol.

  • Extraction: Perform a liquid-liquid extraction to separate polar metabolites. A common method is the addition of chloroform and water to the methanol-cell mixture to create a two-phase system. The upper aqueous phase contains the polar metabolites, including 3-OMG.

  • Drying: Evaporate the aqueous phase to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: This is a critical step to make the non-volatile 3-OMG amenable to GC analysis.

    • Oximation: Add methoxyamine hydrochloride in pyridine and incubate to protect the aldehyde group.

    • Silylation: Add a silylating agent like MSTFA and incubate to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The compounds are separated on the GC column based on their boiling points and retention times. The mass spectrometer then fragments the eluted compounds, and the resulting mass spectrum is used for identification and quantification by comparing it to a standard curve of derivatized 3-OMG.

  • Data Analysis: Quantify the amount of 3-OMG in the sample by comparing its peak area to that of the internal standard and the standard curve.

Protocol 3: Non-Labeled 3-O-Methyl-D-glucose Quantification by HPLC

This protocol provides a general workflow for the analysis of non-labeled 3-OMG using High-Performance Liquid Chromatography, often requiring pre-column derivatization for UV or fluorescence detection.[16][17][18]

Materials:

  • Biological sample

  • Derivatization agent (e.g., 1-phenyl-3-methyl-5-pyrazolone - PMP)

  • HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer)

  • Reversed-phase HPLC column (e.g., C18)

Procedure:

  • Sample Preparation: Similar to the GC-MS protocol, extract the metabolites from the biological sample.

  • Derivatization: React the 3-OMG in the extract with a derivatizing agent like PMP in the presence of a base and heat. This attaches a chromophore or fluorophore to the 3-OMG molecule, allowing for its detection by UV-Vis or fluorescence detectors.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system. The derivatized 3-OMG is separated from other components in the sample on the reversed-phase column.

  • Detection and Quantification: The detector measures the absorbance or fluorescence of the derivatized 3-OMG as it elutes from the column. The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of derivatized 3-OMG.

Visualizing the Pathways and Workflows

Signaling and Transport Pathways

Glucose transport into cells is primarily mediated by two families of transporters: the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs).

The GLUT1 transporter , ubiquitously expressed, facilitates the transport of glucose down its concentration gradient.[19] Its activity can be influenced by various signaling pathways, including those involving growth factors and insulin (B600854).

GLUT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Binding Glucose_in Glucose GLUT1->Glucose_in Translocation Signaling_Cascade Signaling Cascades (e.g., PI3K/Akt) GLUT1_trafficking GLUT1 Vesicle Trafficking Signaling_Cascade->GLUT1_trafficking Promotes GLUT1_trafficking->GLUT1 Insertion into membrane

GLUT1 Signaling and Transport

The SGLT1 transporter , found primarily in the small intestine and kidney tubules, actively transports glucose against its concentration gradient by coupling its transport to the co-transport of sodium ions down their electrochemical gradient.[5][20][21]

SGLT1_Transport_Mechanism cluster_lumen Apical Lumen cluster_membrane Apical Membrane cluster_intracellular Intracellular Space Na+ 2Na+ SGLT1 SGLT1 Na+->SGLT1 Glucose Glucose Glucose->SGLT1 Na+_in 2Na+ SGLT1->Na+_in Glucose_in Glucose SGLT1->Glucose_in NaK_Pump Na+/K+ Pump Na+_in->NaK_Pump Pumped out GLUT2 GLUT2 Glucose_in->GLUT2 Facilitated diffusion Labeled_3OMG_Workflow A Cell Seeding & Growth B Cell Starvation (Glucose-free media) A->B C Incubate with Labeled 3-OMG B->C D Stop Uptake & Wash (Ice-cold buffer) C->D E Cell Lysis D->E F Scintillation Counting E->F G Data Normalization (Protein Assay) F->G NonLabeled_3OMG_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Cell Culture & Treatment with Non-labeled 3-OMG B Cell Harvesting & Quenching A->B C Metabolite Extraction B->C D Derivatization C->D E GC-MS or HPLC Analysis D->E F Data Acquisition & Processing E->F G Quantification (vs. Standard Curve) F->G

References

Comparative Efficacy of Methylated Glucose Analogs in the Inhibition of Glucose Absorption: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of methylated glucose analogs reveals distinct inhibitory profiles against key glucose transporters, providing critical insights for researchers in metabolic diseases and drug development. This guide synthesizes experimental data on the comparative efficacy of 3-O-methyl-D-glucose, α-methyl-D-glucopyranoside, and β-methyl-D-glucopyranoside in inhibiting glucose absorption mediated by Sodium-Glucose Cotransporters (SGLTs) and Glucose Transporters (GLUTs).

Executive Summary

Methylated glucose analogs are invaluable tools for studying glucose transport mechanisms due to their structural similarity to D-glucose and their resistance to metabolic degradation. These non-metabolizable or slowly-metabolized analogs act as competitive inhibitors, binding to the glucose-binding sites of SGLT and GLUT transporters, thereby blocking glucose uptake. This comparative guide provides a summary of their inhibitory characteristics, detailed experimental protocols for assessing their efficacy, and visual representations of the underlying molecular pathways. Understanding the differential inhibitory potencies of these analogs against various transporter isoforms is crucial for designing targeted therapeutic strategies for conditions such as diabetes, obesity, and cancer.

Comparative Inhibitory Activity of Methylated Glucose Analogs

The inhibitory potential of methylated glucose analogs is typically quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher affinity of the analog for the transporter and, consequently, more potent inhibition of glucose transport. The following tables summarize the available quantitative data for the inhibitory effects of 3-O-methyl-D-glucose, α-methyl-D-glucopyranoside, and β-methyl-D-glucopyranoside on key glucose transporter isoforms.

Table 1: Inhibitory/Affinity Constants (Kᵢ/Kₘ) of Methylated Glucose Analogs for SGLT Isoforms

AnalogTransporterSpeciesKᵢ/Kₘ (mM)Comments
3-O-methyl-D-glucoseSGLT1Rabbit18.1Kₘ value, indicating affinity as a substrate.
α-methyl-D-glucopyranosideSGLT1Human-Known to be transported by SGLT1, indicating it acts as a competitive substrate.[1][2]
β-methyl-D-glucosideSGLT1Rabbit1.23Kₘ value, indicating a higher affinity for the transporter compared to 3-O-methyl-D-glucose.

Table 2: Inhibitory/Transport Activity of Methylated Glucose Analogs for GLUT Isoforms

AnalogTransporterSpeciesIC₅₀/TransportComments
3-O-methyl-D-glucoseGLUT1HumanTransportedWidely used as a transportable, non-metabolizable substrate to study GLUT1 function.[3][4] Inhibition of glucose influx has been observed at millimolar concentrations.[5]
α-methyl-D-glucopyranoside---Data on direct inhibitory activity on GLUT isoforms is limited.
β-methyl-D-glucoside---Data on direct inhibitory activity on GLUT isoforms is limited.

Note: Comprehensive IC₅₀ values for these specific methylated glucose analogs against a panel of GLUT isoforms are not consistently reported in the literature under standardized conditions, limiting a direct side-by-side comparison.

Experimental Protocols

Accurate assessment of the inhibitory activity of methylated glucose analogs relies on robust experimental methodologies. The two most common approaches involve the use of radiolabeled or fluorescent glucose analogs.

Protocol 1: Radiolabeled 3-O-methyl-D-glucose Uptake Assay

This method measures the uptake of radiolabeled 3-O-methyl-D-glucose (e.g., [¹⁴C]3-O-MG) into cells expressing the glucose transporter of interest.

Materials:

  • Cells expressing the target glucose transporter (e.g., SGLT1 or GLUT1)

  • [¹⁴C]-labeled 3-O-Methyl-D-glucose

  • Phosphate-buffered saline (PBS)

  • Stop solution (e.g., ice-cold PBS with 0.1 mM phloretin)

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Seed cells in appropriate culture plates and grow to a suitable confluency.

  • Starvation: Prior to the assay, wash cells with PBS and incubate in a glucose-free buffer for 1-2 hours to deplete intracellular glucose stores.

  • Initiation of Uptake: Add the uptake buffer containing a known concentration of [¹⁴C]3-O-MG and the test inhibitor (unlabeled methylated glucose analog at various concentrations) to the cells. Incubate for a defined period (e.g., 5-30 minutes) at 37°C.

  • Termination of Uptake: Rapidly aspirate the uptake buffer and wash the cells multiple times with ice-cold stop solution to remove extracellular tracer and halt transport.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of uptake and calculate the IC₅₀ or Kᵢ value of the test analog by fitting the data to a suitable inhibition model.

Protocol 2: 2-NBDG-Based Fluorescent Glucose Uptake Assay

This assay utilizes the fluorescent glucose analog 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) to measure glucose uptake.

Materials:

  • Cells expressing the target glucose transporter

  • 2-NBDG

  • Glucose-free culture medium

  • PBS

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Preparation: Culture cells in a multi-well plate suitable for fluorescence measurement.

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the methylated glucose analog in glucose-free medium for a specified time.

  • 2-NBDG Incubation: Add 2-NBDG to the wells to a final concentration of 50-100 µM and incubate for 15-60 minutes at 37°C, protected from light.

  • Termination and Washing: Remove the 2-NBDG containing medium and wash the cells with ice-cold PBS to remove extracellular fluorescence.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.

  • Data Analysis: Quantify the inhibition of 2-NBDG uptake by the methylated glucose analog and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Methylated glucose analogs inhibit glucose absorption primarily through competitive inhibition at the transporter's substrate-binding site. The following diagrams, generated using the DOT language, illustrate this mechanism for both SGLT and GLUT transporters.

SGLT1_Inhibition cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space Glucose_ext Glucose SGLT1 SGLT1 Transporter Glucose Binding Site Na+ Binding Site Glucose_ext->SGLT1:f1 Binds Analog_ext Methylated Glucose Analog Analog_ext->SGLT1:f1 Competitively Binds (Inhibition) Na_ext 2 Na+ Na_ext->SGLT1:f2 Binds Glucose_int Glucose SGLT1->Glucose_int Transport Na_int 2 Na+ SGLT1->Na_int Co-transport

Caption: Competitive inhibition of SGLT1 by a methylated glucose analog.

GLUT1_Inhibition cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space Glucose_ext Glucose GLUT1 GLUT1 Transporter Glucose Binding Site Glucose_ext->GLUT1:f1 Binds Analog_ext Methylated Glucose Analog Analog_ext->GLUT1:f1 Competitively Binds (Inhibition) Glucose_int Glucose GLUT1->Glucose_int Facilitated Diffusion

Caption: Competitive inhibition of GLUT1 by a methylated glucose analog.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Seed cells expressing target transporter B Culture to desired confluency A->B C Glucose starvation (1-2 hours) B->C D Incubate with labeled glucose analog + varying concentrations of methylated glucose analog C->D E Terminate uptake with ice-cold stop solution D->E F Wash cells to remove extracellular label E->F G Lyse cells and measure intracellular signal (Radioactivity/Fluorescence) F->G H Calculate % inhibition G->H I Determine IC50 / Ki values H->I

Caption: General workflow for glucose uptake inhibition assays.

Conclusion

This comparative guide highlights the utility of methylated glucose analogs as specific inhibitors of glucose transport. While quantitative data for a direct side-by-side comparison is still emerging, the available evidence indicates that these analogs exhibit differential affinities for various transporter isoforms. Notably, β-methyl-D-glucoside shows a higher affinity for SGLT1 compared to 3-O-methyl-D-glucose. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers aiming to investigate glucose transport and its inhibition. Further studies are warranted to establish a comprehensive inhibitory profile of these analogs against the full spectrum of SGLT and GLUT transporters, which will undoubtedly accelerate the development of novel therapeutics for metabolic disorders.

References

Safety Operating Guide

Safe Disposal of 3-O-Methyl-D-glucopyranose: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 3-O-Methyl-D-glucopyranose, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential to minimize health risks and ensure compliance with regulatory standards.

Hazard Assessment and Safety Precautions

Before handling, it is crucial to be aware of the potential hazards associated with this compound. While it is not classified as a highly hazardous substance, it may cause skin and eye irritation.[1][2] Standard laboratory safety protocols should always be followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust, a dust mask (e.g., N95) should be used.[3]

Step-by-Step Disposal Procedure

The disposal of this compound, whether in solid form or in solution, must be managed through a certified chemical waste disposal service.[1][4] Do not dispose of this chemical down the sink or in regular trash.[5]

Step 1: Waste Segregation

  • Collect waste this compound and any materials contaminated with it (e.g., weigh boats, contaminated paper towels) separately from other chemical waste streams to avoid unintended reactions.

Step 2: Select an Appropriate Waste Container

  • Use a sturdy, leak-proof container that is compatible with the chemical. The original container is often a suitable choice.[5]

  • For liquid waste (solutions), ensure the container has a secure, tight-fitting lid.

  • For solid waste, a clearly labeled, sealed bag placed inside a rigid container is recommended.[5]

Step 3: Label the Waste Container

  • Clearly label the container as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound".

    • The concentration and quantity of the waste.

    • Relevant hazard information (e.g., "Irritant").

    • The date the waste was first added to the container.

    • The name of the principal investigator or lab contact.

Step 4: Store the Waste Container Safely

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2][6]

  • The storage location should be clearly marked as a hazardous waste accumulation area.

Step 5: Arrange for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) office or the designated hazardous waste management service to schedule a pickup.[7][8]

  • Do not attempt to transport hazardous waste yourself.[8]

Step 6: Handling Spills

  • In case of a spill, avoid generating dust.[9]

  • Wear appropriate PPE.

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand).

  • Carefully sweep up solid spills.

  • Collect all cleanup materials in a designated hazardous waste container and dispose of it according to the procedures above.[2][10]

Step 7: Empty Container Disposal

  • A container that held this compound can typically be disposed of as regular trash after it has been thoroughly emptied.[8]

  • Triple-rinse the container with a suitable solvent (like water), collecting the rinseate as hazardous waste.[7][8]

  • Deface or remove all chemical labels from the empty container before placing it in the appropriate recycling or trash bin.[8][11]

Quantitative Disposal Data

Direct disposal of this compound into the sanitary sewer is not recommended.[5][8] Chemical waste generators must consult their local and state regulations, as well as institutional policies, to ensure complete and accurate classification and disposal.[1]

ParameterGuidelineSource
Sewer Disposal Prohibited. Must be collected as chemical waste.[5][8]
Solid Waste Landfill Prohibited for the chemical itself. Suitably cleaned empty containers may be permitted.[8]
Waste Treatment Must be handled by a licensed professional waste disposal service.[1][4]

Protocol for Preparation of Waste for Disposal

This protocol details the methodology for preparing both solid and aqueous waste of this compound for collection by a hazardous waste service.

Objective: To safely containerize and label this compound waste for disposal.

Materials:

  • Waste this compound (solid or aqueous solution)

  • Designated hazardous waste container (glass or polyethylene)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE)

  • Fume hood (if handling large quantities of dust or volatile solutions)

Methodology:

  • Don PPE: Put on gloves, safety goggles, and a lab coat.

  • Prepare Waste Container:

    • Obtain a clean, dry, and appropriate waste container from your lab's waste management station.

    • Affix a hazardous waste label to the container. Fill in your name, lab location, and the date.

  • Transfer Waste:

    • For Solid Waste: Carefully transfer the solid this compound and any contaminated disposables (e.g., weighing paper) into the container. Minimize dust generation.

    • For Aqueous Waste: Using a funnel, carefully pour the this compound solution into the liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Complete Label:

    • On the label, write the full chemical name "Waste this compound."

    • Estimate the volume/mass of the waste added. If it is a solution, note the solvent and concentration.

  • Seal and Store:

    • Securely cap the container.

    • Wipe the exterior of the container with a damp towel to remove any external contamination.

    • Place the container in your lab's designated satellite accumulation area for hazardous waste.

  • Schedule Pickup: Once the container is full or has been in storage for the maximum allowable time (e.g., six months), contact your institution's hazardous waste management service for collection.[5]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_start Start cluster_assessment Assessment & Preparation cluster_containment Containment cluster_disposal Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste or Contaminated Debris waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid solid_container Use Labeled Solid Waste Container solid_waste->solid_container liquid_container Use Labeled Liquid Waste Container liquid_waste->liquid_container label_container Label Container Correctly: - Chemical Name - Hazards - Date solid_container->label_container liquid_container->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs

References

Personal protective equipment for handling 3-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-O-Methyl-D-glucopyranose, tailored for researchers, scientists, and drug development professionals. Following these procedural steps will ensure safe laboratory practices.

Hazard Identification and Assessment

This compound is a non-metabolizable glucose analog used in biomedical research.[1][2][3] While it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is essential to handle it with care, as with any laboratory chemical.[4] The primary risks associated with this and other fine organic powders are mechanical irritation to the eyes and respiratory tract upon inhalation of dust.[5]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to minimize exposure and ensure personal safety during handling. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant, powder-free glovesNitrile or vinyl gloves are recommended to prevent skin contact.[6] Powder-free gloves are advised to avoid contamination of the work area.[7]
Eyes Safety glasses with side shields or gogglesEssential for protecting eyes from dust particles.[5][8] Face shields offer additional protection against splashes.[7]
Respiratory N95 or equivalent dust mask/respiratorRecommended when handling large quantities or when there is a potential for dust generation to prevent inhalation.[5][7] A full respirator may be necessary for large spills or in poorly ventilated areas.
Body Laboratory coat or long-sleeved garmentA lab coat should be worn to protect the skin and clothing from contamination.[5]

Operational and Handling Plan

A systematic approach to handling this compound is critical for safety and to maintain the integrity of the compound.

3.1. Pre-Handling Procedures

  • Risk Assessment: Conduct a thorough risk assessment for the specific procedures being undertaken.[6]

  • Ventilation: Ensure work is performed in a well-ventilated area, such as a chemical fume hood, especially when handling powders to minimize dust inhalation.[9][10]

  • Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weighing paper, and containers, before starting work.

  • Emergency Equipment: Confirm the location and accessibility of an eyewash station and safety shower.

3.2. Handling Procedures

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Dispensing: Carefully weigh and dispense the powder, avoiding the creation of dust clouds.[9][10] Use tools and techniques that minimize agitation of the powder.

  • Solution Preparation: When preparing solutions, slowly add the powder to the solvent to avoid splashing. This compound is soluble in water.

  • Avoid Contact: Prevent contact with skin and eyes.[9] In case of accidental contact, follow the first-aid measures below.

3.3. Post-Handling Procedures

  • Decontamination: Clean all equipment and the work area thoroughly after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[10]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2][10] Recommended storage temperatures can range from 4°C to as low as -20°C for desiccated storage.[2]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[4]
Skin Contact Remove contaminated clothing and wash the affected area immediately with plenty of water for at least 15 minutes.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[4]
Ingestion Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[4]

Disposal Plan

  • Waste Collection: Collect waste material in a suitable, labeled container.[4]

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not release it into the environment.[4]

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable materials as chemical waste.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Risk Assessment Risk Assessment Gather Materials Gather Materials Don PPE Don PPE Weighing Weighing Don PPE->Weighing Solution Prep Solution Prep Weighing->Solution Prep Segregate Waste Segregate Waste Weighing->Segregate Waste Decontaminate Area Decontaminate Area Solution Prep->Decontaminate Area Solution Prep->Segregate Waste Store Chemical Store Chemical Decontaminate Area->Store Chemical Decontaminate Area->Segregate Waste Remove PPE Remove PPE Store Chemical->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

Caption: Workflow for safely handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.